molecular formula C6H9NO2 B1139586 (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid CAS No. 102579-72-6

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid

Cat. No.: B1139586
CAS No.: 102579-72-6
M. Wt: 127.14
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Description

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCHZFWYUPZZKL-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@@H]1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168471-40-7
Record name (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid
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Foundational & Exploratory

Technical Guide: Enantioselective Synthesis of (1R,4R)-4-Aminocyclopent-2-ene-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid represents a critical chiral pharmacophore, most notably serving as the carbocyclic core for neuraminidase inhibitors like Peramivir . Unlike its saturated analogues, the cyclopentene ring imposes rigid stereochemical constraints that enhance binding affinity in viral active sites.

This guide addresses the primary synthetic challenge: Stereocontrol . While the cis-isomer is readily accessible via the industrial "Vince Lactam" route, the (1R,4R)-trans configuration required for specific bioactive conformations demands rigorous stereodifferentiation. This whitepaper details two high-fidelity pathways:

  • The Bio-Chemo Hybrid Route: Enzymatic resolution of Vince lactam followed by C1-epimerization (Scalable/Industrial).

  • The Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Direct desymmetrization of meso-precursors (Precision/Academic).

Strategic Pathway Analysis

Route A: The Vince Lactam Platform (Industrial Standard)

This route leverages the atom economy of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam). It is the preferred method for kilogram-scale synthesis due to the availability of robust biocatalysts.

  • Mechanism: Enantioselective hydrolysis of the racemic lactam using a lactamase or lipase.

  • Challenge: The natural opening of the lactam yields the cis-amino acid. Accessing the target (1R,4R)-trans isomer requires a subsequent thermodynamic equilibration (epimerization) or stereoinversion step.

Route B: Pd-Catalyzed Desymmetrization (Tsuji-Trost)

This route utilizes Palladium(0) catalysis to desymmetrize meso-diesters or meso-epoxides.

  • Mechanism: Ionization of a leaving group creates a meso-

    
    -allyl complex. A chiral ligand (e.g., Trost DACH-phenyl) directs the nucleophile to a specific terminus.
    
  • Advantage: Can directly establish the trans-1,4 relationship depending on the nature of the nucleophile and the leaving group (double inversion = net retention relative to metal, but anti-relationship on the ring).

Detailed Workflow Visualization

Pathway 1: Enzymatic Resolution & Epimerization

The following diagram illustrates the industrial logic flow from racemic starting material to the specific (1R,4R) target.

VinceLactamRoute Racemic Racemic Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Enzyme Enzymatic Resolution (Lipase/Lactamase) Racemic->Enzyme MinusLactam (-)-Vince Lactam (1R,4S) Enzyme->MinusLactam 48-50% Yield PlusLactam (+)-Lactam (Undesired/Recycle) Enzyme->PlusLactam Hydrolysis Acid Hydrolysis (HCl/MeOH) MinusLactam->Hydrolysis CisAmino (1R,4S)-Cis-Amino Acid (Kinetic Product) Hydrolysis->CisAmino Epimerization C1-Epimerization (Thermodynamic Control) CisAmino->Epimerization Base/Equilibrium Target TARGET: (1R,4R)-Trans-Amino Acid Epimerization->Target

Caption: Logical flow for the conversion of Racemic Vince Lactam to the (1R,4R)-Trans target via resolution and epimerization.

Technical Deep Dive: The Vince Lactam Protocol

This section details the most robust method for generating the precursor and converting it to the target.

Step 1: Enzymatic Resolution

Objective: Isolate (-)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.

  • Catalyst: Methylobacterium sp. lactamase or commercially available CAL-B (Candida antarctica Lipase B) .

  • Reaction System:

    • Substrate: Racemic Vince Lactam (100 g).

    • Solvent: Diisopropyl ether (DIPE) / Water biphasic system or Phosphate Buffer (pH 7.0).

    • Conditions: 30°C, 200 rpm agitation.

  • Process Logic: The enzyme selectively hydrolyzes the (+)-lactam to the open-chain amino acid, leaving the desired (-)-lactam intact.

  • Workup: The unreacted (-)-lactam is extracted with dichloromethane (DCM). The hydrolyzed (+)-amino acid remains in the aqueous phase.

  • Validation: Chiral HPLC (Chiralpak AD-H). Target ee > 99%.

Step 2: Hydrolysis to Cis-Amino Acid

Objective: Ring opening to (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid.

  • Reagents: 2N HCl (aq).

  • Protocol: Reflux (-)-lactam in 2N HCl for 4-6 hours.

  • Outcome: Quantitative conversion to the hydrochloride salt of the cis-amino acid.

  • Stereochemistry: The bridgehead carbons of the lactam (1R,4S) retain their configuration during hydrolysis, yielding the cis relationship.

Step 3: The Critical Epimerization (Cis Trans)

To obtain the (1R,4R) target, we must invert the stereocenter at C1 (the carboxylate alpha-position).

  • Mechanism: Formation of a planar enolate intermediate at C1 allows the carboxyl group to re-protonate from the less sterically hindered face.

  • Protocol:

    • Protection: Convert the amino acid to the Methyl Ester/N-Boc derivative to prevent side reactions.

      • Reagents:

        
         (Esterification) followed by 
        
        
        
        .
    • Epimerization: Treat the fully protected cis-intermediate with Sodium Methoxide (NaOMe) in refluxing Methanol.

    • Thermodynamics: The trans-isomer (1R,4R) is often thermodynamically favored over the cis-isomer in 1,3-disubstituted systems, but in 1,4-cyclopentenes, the equilibrium is subtle. However, crystallization induced dynamic resolution (CIDR) can drive the yield.

    • Isolation: Acidify to quench the enolate. The trans-isomer often crystallizes preferentially or can be separated via chromatography.

Alternative: Pd-Catalyzed Asymmetric Allylic Alkylation[1]

For research settings requiring high purity without resolution steps, the Trost Asymmetric Allylic Alkylation (AAA) is superior.

Reaction Scheme

Substrate: Meso-cis-4-acetoxycyclopent-2-en-1-carboxylate or Cyclopentadiene monoepoxide. Catalyst:


 + Trost Ligand (R,R)-DACH-Phenyl .

PdCycle Pd0 Pd(0)-Ligand Active Species Complex Pd-Olefin Complex Pd0->Complex Ionization Ionization (Oxidative Addition) Complex->Ionization PiAllyl Meso-Pi-Allyl Intermediate Ionization->PiAllyl Leaving Group Attack Nucleophilic Attack (Desymmetrization) PiAllyl->Attack Nucleophile Attack->Pd0 Product Release

Caption: Catalytic cycle for the Pd-AAA desymmetrization of meso-precursors to chiral cyclopentenes.

  • Stereochemical Outcome:

    • Ionization of the leaving group occurs anti to the metal.

    • Nucleophilic attack occurs anti to the Metal (double inversion = net retention).

    • Crucial Note: By using a "hard" nucleophile mechanism or specific directing groups, or by starting with the mono-epoxide , one can access the trans-hydroxy/amino relationship directly.

Comparative Data & Quality Control

Method Comparison Table
FeatureVince Lactam Route (Bio)Pd-Catalyzed AAA (Chemo)
Scalability High (kg to ton scale)Low/Medium (High catalyst cost)
Step Count 4-5 (Resolution + Epimerization)2-3 (Direct Desymmetrization)
Stereocontrol Absolute (Enzyme) + Thermo (Base)Ligand Controlled
Key Risk Incomplete EpimerizationCatalyst Poisoning / O2 sensitivity
Typical Yield 35-40% (Overall)85-95% (Step)
Analytical Validation (Self-Validating System)

To ensure the synthesized material is the correct (1R,4R) isomer and not the (1R,4S) congener:

  • 1H-NMR Coupling Constants:

    • The coupling constant between H1 and H5/H5' differs significantly between cis and trans isomers due to the envelope conformation of the ring.

    • Cis (1R,4S): Typically exhibits larger

      
       values due to eclipsing interactions.
      
    • Trans (1R,4R): Distinct splitting patterns (verify with literature standards).

  • Chiral HPLC:

    • Column: Chiralpak AD-H or AS-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Reference: Co-inject with authentic cis-standard derived directly from (-)-lactam hydrolysis to confirm separation.

References

  • Vince, R. et al. "Resolution of racemic carbocyclic nucleoside precursors." Journal of Medicinal Chemistry.

  • Trost, B. M. et al. "Asymmetric Allylic Alkylation (AAA) Reactions." Chemical Reviews.

  • BioCryst Pharmaceuticals. "Synthesis of Peramivir and Intermediates." US Patent 2011003061A3.[1]

  • Ghorpade, S. R. et al. "Enzymatic kinetic resolution of racemic 4-hydroxycyclopent-2-en-1-one." Tetrahedron: Asymmetry.

  • ChemicalBook. "(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic Acid Hydrochloride Data."

Sources

Technical Guide: Synthesis of trans-4-Amino-2-Cyclopentene-1-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trans-4-amino-2-cyclopentene-1-carboxylic acid scaffold represents a critical pharmacophore in medicinal chemistry. As a conformationally restricted analogue of


-aminobutyric acid (GABA), it serves as a potent agonist/antagonist for GABA receptors and a versatile chiral building block for carbocyclic nucleosides (e.g., Abacavir, Peramivir).

Synthesizing the trans-isomer presents a specific stereochemical challenge: the thermodynamic preference for the cis-isomer (often obtained from the primary industrial precursor, the Vince lactam) necessitates robust epimerization or direct asymmetric strategies. This guide details two high-fidelity workflows:

  • The Chemoenzymatic Route: Ideal for multigram/kilogram scale, utilizing the "Vince Lactam" resolution.

  • The Pd-Catalyzed Asymmetric Allylic Amination (AAA): Ideal for diverse derivative generation and late-stage functionalization.

Structural Significance & Retrosynthesis

The biological activity of this scaffold relies on the rigid 1,4-disposition of the amino and carboxylate groups. Unlike flexible acyclic GABA, the cyclopentene ring locks the vectors of these functional groups, allowing for precise probing of receptor pockets.

Retrosynthetic Analysis

To access the trans-1,4-system, we must disconnect the molecule into precursors that allow control over the C1 and C4 stereocenters.

Retrosynthesis target trans-4-Amino-2-cyclopentene -1-carboxylic Acid cis_isomer cis-Isomer (Thermodynamic Sink) target->cis_isomer Epimerization (C1) pd_precursor Cyclopentenyl Esters/Carbonates (Pd-AAA Substrates) target->pd_precursor Trost AAA (Direct Stereocontrol) vince Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) cis_isomer->vince Hydrolysis

Figure 1: Retrosynthetic disconnection showing the two primary pathways: the indirect hydrolytic route (Green) and the direct catalytic route (Red).

Workflow A: The Chemoenzymatic Industrial Route

This pathway relies on the resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam ).[1] It is the most robust method for generating the core scaffold at scale.

Mechanistic Logic

The Vince lactam is an achiral bicycle. However, it can be resolved kinetically using lactamases or lipases.

  • Enzymatic Resolution: A specific enantiomer of the lactam is hydrolyzed to the amino acid, while the other remains cyclized.

  • Hydrolysis: Chemical hydrolysis of the resolved lactam yields the cis-amino acid salt.

  • Epimerization: The critical step. The cis-isomer is converted to the trans-isomer via base-mediated equilibration of the ester derivative.

Detailed Protocol
Step 1: Synthesis of (±)-Vince Lactam
  • Reagents: Cyclopentadiene (freshly cracked), Chlorosulfonyl isocyanate (CSI).

  • Procedure:

    • Add CSI dropwise to a solution of cyclopentadiene in diethyl ether at -78°C.

    • Allow to warm to 0°C to form the

      
      -chlorosulfonyl 
      
      
      
      -lactam intermediate.
    • Quench with aqueous sodium sulfite (

      
      ) to remove the sulfonyl group.
      
    • Critical Control Point: Maintain pH between 7.0–8.0 during reduction to prevent premature ring opening.

Step 2: Enzymatic Resolution
  • Enzyme: Pseudomonas fluorescens lactamase or commercially available Lipase B from Candida antarctica (CAL-B).

  • Reaction:

    • Suspend (±)-lactam in phosphate buffer (pH 7.0).

    • Add enzyme and incubate at 30°C.

    • Monitor conversion via chiral HPLC. Stop at 50% conversion.

    • Workup: Extract the unreacted (-)-lactam with dichloromethane. The aqueous phase contains the (+)-amino acid (cis-isomer).

Step 3: Hydrolysis & Epimerization to trans

The direct hydrolysis of the lactam yields the cis-isomer. To get the trans-derivative, we employ a dynamic epimerization strategy.

  • Boc-Protection: Protect the resolved (-)-lactam with

    
     (DMAP cat., THF).
    
  • Ring Opening: Treat

    
    -Boc-lactam with 
    
    
    
    in
    
    
    (0.5 M) at room temperature.
    • Mechanism:[2][3][4][5][6][7] Methoxide attacks the carbonyl, opening the ring to the methyl ester.

  • Epimerization: Reflux the resulting cis-amino ester in

    
     with excess 
    
    
    
    .
    • Thermodynamics: The equilibrium mixture is approximately 1:1 cis:trans.[7]

    • Purification: The trans-isomer is less soluble in specific solvent systems (e.g.,

      
      /Hexane) or separable via column chromatography due to different polarity.
      
Data Summary: Epimerization Efficiency
ConditionSolventTempcis:trans RatioYield (trans)
NaOMe (0.5 eq)MeOH25°C95:5<5%
NaOMe (1.5 eq)MeOH65°C55:4542%
DBU (2.0 eq)Toluene110°C50:5045%

Workflow B: Pd-Catalyzed Asymmetric Allylic Amination (AAA)[8]

For drug discovery requiring diverse derivatives (e.g., different amine substituents), the Trost Pd-AAA is superior. It avoids the harsh epimerization conditions of Workflow A.

Mechanistic Logic

This method utilizes a Pd(0) catalyst and a chiral ligand (Trost Ligand) to ionize an allylic carbonate/ester.

  • Ionization: Formation of the

    
    -allyl palladium complex (inversion of configuration).
    
  • Nucleophilic Attack: The amine nucleophile attacks the

    
    -allyl system.
    
    • Double Inversion: If the nucleophile attacks from the face opposite the metal (standard for soft nucleophiles), the net result is retention of stereochemistry relative to the leaving group.

    • Regiocontrol: The ligand directs attack to the 1,4-position.

Pd_Cycle sub0 Allylic Carbonate (Racemic) complex Pd-π-Allyl Complex (Chiral Pocket) sub0->complex Ionization (Inversion) pd0 Pd(0)-L* pd0->complex Catalyst prod trans-1,4-Product (High ee) complex->prod Nuc Attack (Inversion) nuc Nucleophile (Phthalimide/Azide) nuc->prod

Figure 2: The Pd-AAA catalytic cycle. The double-inversion mechanism (stereoretention relative to starting bond) allows predictable access to specific isomers.

Detailed Protocol (Trost Conditions)

Target: Synthesis of trans-4-phthalimido-2-cyclopentene-1-carboxylic acid ester.

  • Substrate Preparation: Synthesize cis-4-acetoxy-2-cyclopentene-1-carboxylate (meso-diacetate desymmetrization or from cyclopentadiene monoepoxide).

  • Catalyst Formation:

    • Pd source:

      
       (2.5 mol%)
      
    • Ligand:

      
      -DACH-Phenyl Trost Ligand (5-10 mol%)
      
    • Solvent:

      
       (degassed).
      
  • Reaction:

    • Add potassium phthalimide (1.1 eq) and tetra-n-butylammonium chloride (TBAC, catalytic) to the catalyst solution.

    • Add the allylic substrate dropwise at 0°C.

    • Stir for 12–24 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Deprotection: Hydrazinolysis of the phthalimide yields the free amine.

Why this works for trans: By selecting a starting material where the leaving group (acetate/carbonate) is cis to the carboxylate, the double-inversion mechanism (Ionization + Attack) retains this relative stereochemistry. To access the trans isomer, one typically starts with the trans-acetate (obtained via enzymatic resolution of the diol) OR utilizes the dynamic kinetic asymmetric transformation (DYKAT) of the racemic substrate where the ligand controls the absolute stereochemistry of the nucleophilic addition.

Troubleshooting & Optimization

Common Failure Modes
IssueCauseSolution
Low ee% (Pd-AAA) Temperature too high; Ligand oxidation.Run at 0°C or -20°C; Store ligand under Argon.
Incomplete Epimerization Equilibrium reached (thermodynamic limit).Use crystallization-induced dynamic resolution (CIDR) if a solid derivative can be formed.
Lactam Polymerization pH drift during CSI reduction.Use an automated titrator to maintain pH 7.5 with NaOH.
Pd Catalyst Death Oxygen poisoning.Freeze-pump-thaw solvents; use active Pd(0) sources like

.
Analytical Validation
  • NMR: The cis and trans isomers are distinguishable by the coupling constants of the methine protons at C1 and C4.

    • cis:

      
       Hz (pseudo-axial/axial interactions).
      
    • trans: Distinct shift in the olefinic region.

  • Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10).

References

  • Vince, R., & Hua, M. (1990). Synthesis of carbocyclic nucleosides via the enzyme-catalyzed hydrolysis of 2-azabicyclo[2.2.1]hept-5-en-3-one.[1] Journal of Medicinal Chemistry, 33(1), 17-21. Link

  • Trost, B. M., & Madsen, R. (1996). Palladium-Catalyzed Enantioselective Synthesis of Carbanucleosides. Journal of the American Chemical Society, 118(25), 6072-6073. Link

  • Savory, E. D., et al. (2000). Preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives. International Patent WO2000058500A1.[7] Link

  • Taylor, S. J., et al. (1993). A convenient synthesis of enantiomerically pure (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid.[7] Tetrahedron: Asymmetry, 4(6), 1117-1128. Link

  • Kiss, L., et al. (2015). Stereocontrolled Synthesis of Fluorinated Piperidine γ-Amino Acid Derivatives from Vince Lactam. European Journal of Organic Chemistry, 2015(28), 6181–6186. Link

Sources

Technical Guide: Chiral Synthesis of Cyclopentenone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopentenone scaffold is the structural linchpin of the prostaglandin family (PGE2, PGF2α, prostacyclin), jasmonates, and antitumor antibiotics like pentenomycin. For drug development professionals, the challenge lies not in the ring construction itself, but in establishing the C4 and C5 stereocenters with high enantiomeric excess (ee).

This guide prioritizes scalability and optical purity . While total synthesis routes (e.g., Nazarov cyclization) exist, this document focuses on the industry-standard Enzymatic Kinetic Resolution (EKR) for generating high-value chiral building blocks, complemented by Asymmetric Pauson-Khand methodologies for de novo ring construction.

Part 1: Strategic Importance & Retrosynthetic Logic

The primary target for most prostaglandin syntheses is (R)-4-hydroxycyclopent-2-en-1-one . This precursor allows for the rapid attachment of the


- and 

-chains characteristic of prostanoids via conjugate addition/elimination sequences.
The "Corey" vs. "Cyclopentenone" Divergence

Historically, the Corey Lactone route provided stereocontrol but required lengthy steps. The direct chiral cyclopentenone route is more convergent but demands high initial enantiopurity to prevent diastereomeric scrambling during the subsequent "three-component coupling."

Retrosynthesis Target Prostaglandin E2 (PGE2) Precursor (R)-4-Hydroxycyclopent-2-en-1-one (Key Chiral Synthon) Target->Precursor Conjugate Addition (Three-Component Coupling) RouteA Route A: Enzymatic Resolution (High Scalability) Precursor->RouteA Kinetic Resolution RouteB Route B: Asymmetric Pauson-Khand (De Novo Construction) Precursor->RouteB Transition Metal Catalysis Racemate Racemic 4-HCP RouteA->Racemate Enyne 1,6-Enynes RouteB->Enyne

Figure 1: Retrosynthetic logic prioritizing the 4-hydroxycyclopentenone scaffold.

Part 2: The Gold Standard – Enzymatic Kinetic Resolution (EKR)

For gram-to-kilogram scale synthesis, biocatalysis remains superior to asymmetric transition metal catalysis due to lower cost and ease of purification. The method relies on the selective acetylation of one enantiomer of racemic 4-hydroxycyclopentenone (4-HCP).

The Mechanism

Lipases (triacylglycerol acylhydrolases) catalyze the transesterification of the hydroxyl group. By using an irreversible acyl donor (vinyl acetate), the reaction is driven forward, preventing equilibrium issues.

  • Enzyme: Immobilized Lipase from Pseudomonas cepacia (PSL-C) or Candida antarctica Lipase B (CAL-B / Novozym 435).

  • Selectivity: The enzyme preferentially acetylates the (R)-enantiomer (depending on the specific lipase strain, this must be empirically verified; PSL typically favors the (R)-acetate).

  • Target: We aim to isolate the unreacted (S)-alcohol or hydrolyze the (R)-acetate depending on the desired target.

Validated Protocol

Objective: Resolution of (±)-4-hydroxycyclopent-2-en-1-one to >98% ee.

Reagents:

  • Substrate: (±)-4-hydroxycyclopent-2-en-1-one (1.0 equiv)

  • Acyl Donor: Vinyl Acetate (3.0 equiv)

  • Catalyst: Immobilized Lipase (PSL-C on diatomite or Novozym 435)

  • Solvent: Diisopropyl ether (DIPE) or MTBE (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 10g of racemic 4-HCP in 100 mL of anhydrous DIPE. Add 30 mL of vinyl acetate.

  • Initiation: Add 1.0g of immobilized lipase. Incubate at 30°C with orbital shaking (200 rpm).

  • Self-Validating Checkpoint (The 50% Rule):

    • Why: In kinetic resolution, the maximum theoretical yield is 50%.

    • Action: Monitor reaction via GC or Chiral HPLC every 2 hours.

    • Stop Condition: Terminate exactly when conversion reaches 50-52%. Going beyond 52% increases the yield of the acetate but degrades its optical purity. Stopping early (<45%) leaves the unreacted alcohol with lower optical purity.

  • Termination: Filter off the immobilized enzyme (can be recycled).

  • Separation: Evaporate volatiles. Separate the (R)-acetate and (S)-alcohol via flash column chromatography (Silica gel; Hexane/EtOAc gradient). The polarity difference is significant (

    
     difference ~0.3), making separation trivial.
    
  • Hydrolysis (Optional): If the (R)-alcohol is required, treat the isolated (R)-acetate with

    
     in MeOH to liberate the chiral alcohol.
    
Data Summary: Lipase Efficiency
Lipase SourceAcyl DonorSolventE-Value (Selectivity)Time to 50% Conv.
Pseudomonas cepacia (PSL)Vinyl AcetateDIPE>1006-8 h
Candida antarctica B (CAL-B)Vinyl AcetateToluene40-604 h
Porcine Pancreatic LipaseVinyl AcetateTHF<10Slow

Note: An E-value >100 indicates a highly efficient resolution suitable for industrial scale.

Part 3: De Novo Synthesis – Asymmetric Pauson-Khand Reaction (PKR)

When the cyclopentenone requires C2 or C3 substitution that is difficult to install post-cyclization, the Pauson-Khand reaction is the method of choice. This is a [2+2+1] cycloaddition mediated by Cobalt, Rhodium, or Iridium.[1]

The Mechanism

The reaction combines an alkyne, an alkene, and carbon monoxide (CO) to form the cyclopentenone.[2] Asymmetric induction is achieved using chiral ligands (e.g., BINAP) on Rhodium or Iridium catalysts.

PKR_Mechanism Substrates En-yne Precursor + CO Source Complex Metal-Complex (Rh/Ir + Chiral Ligand) Substrates->Complex Cycle [2+2+1] Cycloaddition Complex->Cycle Product Chiral Bicyclic Cyclopentenone Cycle->Product >90% ee

Figure 2: Workflow for Asymmetric Intramolecular Pauson-Khand Reaction.

Protocol: Rhodium-Catalyzed Asymmetric PKR

Objective: Synthesis of bicyclic cyclopentenones from 1,6-enynes.

  • Catalyst Formation: In a glovebox, mix

    
     (5 mol%) and (S)-BINAP (11 mol%) in toluene. Stir for 1 hour to form the active chiral cationic species.
    
  • Reaction: Add the 1,6-enyne substrate.

  • CO Atmosphere: The reaction typically requires 1 atm of CO. Safety Note: CO is highly toxic. Use a dedicated high-pressure reactor or balloon in a well-ventilated hood.

  • Conditions: Heat to 90°C for 12-24 hours.

  • Purification: Filter through a celite pad to remove metal residues. Concentrate and purify via chromatography.[3]

Critical Insight: Rhodium catalysts are generally superior to Cobalt for asymmetric induction in PKR because they allow the use of standard chiral bisphosphine ligands (BINAP, SEGPHOS), whereas Cobalt requires complex chiral auxiliaries attached to the substrate.

Part 4: Quality Control & Stereochemical Analysis

Trustworthiness in chiral synthesis depends on rigorous analytics. Optical rotation (


) is insufficient for high-precision drug work; chromatographic separation is mandatory.
Chiral HPLC Method[3]
  • Column: Chiralcel OD-H or AD-H (Daicel). These polysaccharide-based columns are the industry standard for cyclopentenones.

  • Mobile Phase: Hexane : Isopropanol (typically 90:10 or 95:5).

  • Flow Rate: 0.5 to 1.0 mL/min.

  • Detection: UV at 215 nm (enone absorption).

  • Validation: You must inject the racemate first to establish the separation factor (

    
    ). Baseline separation is required to accurately quantify ee >98%.
    

References

  • Review of Cyclopentenone Synthesis: Nardi, M., et al. (2017).[4] "Synthesis of Chiral Cyclopentenones." Chemical Reviews. [Link]

  • Enzymatic Resolution Protocol: Klomklao, T., et al. (2003).[5] "Chemoenzymatic synthesis of (-)-epipentenomycin I." Tetrahedron. [Link]

  • Lipase Specificity Studies: Gotor, V. (2002). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Journal of Biotechnology. [Link]

  • Asymmetric Pauson-Khand Reaction: Shibata, T., et al. (2002). "Highly Enantioselective Pauson-Khand Reaction Catalyzed by Chiral Rhodium Complexes." Organic Letters. [Link]

  • Prostaglandin Synthesis Applications: Das, S., et al. (2016). "Stereoselective Synthesis of Cyclopentenone Prostaglandins." Frontiers in Chemistry. [Link]

Sources

Technical Guide: Enzymatic Resolution Strategies for Aminocyclopentene Carboxylic Acid Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the biocatalytic separation of 4-aminocyclopent-2-ene-1-carboxylic acid (ACPC) , a critical chiral pharmacophore found in neuraminidase inhibitors (e.g., Peramivir) and novel peptide mimetics. Unlike traditional diastereomeric salt crystallization, enzymatic resolution offers superior atom economy and enantiomeric excess (


). This document focuses on two validated pathways: the industrial-standard resolution of the Vince lactam  precursor and the direct kinetic resolution of N-protected ACPC esters  using serine hydrolases.

Mechanistic Principles of Chiral Separation

The Chiral Challenge

ACPC possesses two stereogenic centers on a constrained cyclopentene ring. Chemical synthesis typically yields a racemate (±). The biological activity of ACPC derivatives is strictly enantiomer-dependent; for instance, the (


)-isomer is often the required scaffold for antiviral efficacy.
Kinetic Resolution (KR) Thermodynamics

Enzymatic resolution relies on the difference in reaction rates between enantiomers (


 vs 

). A hydrolase (lipase or esterase) selectively catalyzes the transformation of one enantiomer (eutomer) while leaving the other (distomer) untouched.

The efficiency is quantified by the Enantiomeric Ratio (


) :


Where

is conversion and

is the enantiomeric excess of the product.

Critical Threshold: For pharmaceutical applications, an


-value 

is required to achieve

at

conversion.

Biocatalyst Selection & Engineering

The Enzyme Landscape

Two primary enzyme classes dominate this separation landscape. Selection depends on the substrate form (Lactam vs. Ester).[1]

Enzyme ClassSpecific BiocatalystTarget SubstrateMechanismIndustrial Utility
Lipase B Candida antarctica (CAL-B)Vince Lactam (

-lactam)
Enantioselective Hydrolysis / Ring OpeningHigh (Peramivir synthesis)
Lipase PS Burkholderia cepacia (Amano PS)N-Boc-ACPC EsterHydrolysis of Ester groupMedium (Intermediate synthesis)

-Lactamase
Recombinant bacterial amidasesVince LactamAmide bond hydrolysisHigh (Specific for lactam)
Pathway Logic: Lactam vs. Ester

The choice of pathway dictates the downstream processing.

  • Pathway A (Vince Lactam Route): Resolves the bicyclic precursor. The product is the desired amino acid (open chain) and the remaining substrate is the opposite lactam enantiomer. This is the preferred industrial route due to the stability of the lactam.

  • Pathway B (Ester Route): Resolves the N-protected amino ester. Requires prior chemical protection (e.g., Boc/Fmoc) to prevent side reactions.

Visualization of Resolution Pathways

The following diagram illustrates the decision matrix and chemical flow for both resolution strategies.

ACPC_Resolution_Pathways Start Racemic Precursor Lactam Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Start->Lactam Diels-Alder Ester N-Boc-ACPC Ester (Racemic) Start->Ester Ring Opening + Protection CALB Enzyme: CAL-B (Novozym 435) Lactam->CALB MTBE/Water PS Enzyme: Lipase PS (Burkholderia cepacia) Ester->PS Phosphate Buffer/Acetone Complex_L Acyl-Enzyme Complex CALB->Complex_L Prod_Ester_Acid (1R,4S)-Acid (Hydrolyzed) PS->Prod_Ester_Acid Hydrolysis Unreacted_Ester (1S,4R)-Ester (Intact) PS->Unreacted_Ester Resistant Prod_Acid (-)-ACPC (Crystalline Solid) Complex_L->Prod_Acid Hydrolysis (Fast) Unreacted_Lactam (+)-Vince Lactam (Recyclable) Complex_L->Unreacted_Lactam Resistant (Slow)

Figure 1: Dual-pathway logic for ACPC separation. Pathway A (Blue) utilizes the Vince Lactam, while Pathway B (Red) utilizes the N-protected ester.

Experimental Protocols

Protocol A: Resolution of Vince Lactam (Industrial Standard)

This protocol yields the (-)-enantiomer of ACPC directly via ring-opening hydrolysis.

Reagents:

  • Substrate: (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Solvent: Diisopropyl ether (DIPE) or MTBE (saturated with water).

  • Nucleophile: Water (1.0 - 2.0 equivalents).

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of racemic Vince lactam in 100 mL of DIPE.

  • Initiation: Add 0.5 equivalents of water (0.82 mL) and 1.0 g of Novozym 435.

  • Incubation: Shake at 250 rpm at 45°C.

    • Causality: DIPE is hydrophobic, pushing the equilibrium toward the enzyme surface. The low water content prevents non-specific hydrolysis while enabling the catalytic triad to function.

  • Monitoring: Monitor by chiral HPLC (Chiralpak AD-H column) every 2 hours.

    • Stop Criterion: Terminate reaction when conversion reaches 49-50%. Do not exceed 50% to prevent "over-hydrolysis" of the slower enantiomer, which degrades

      
      .
      
  • Work-up: Filter off the immobilized enzyme.[2]

    • The solid precipitate is often the crude amino acid ((-)-ACPC).

    • The filtrate contains the unreacted (+)-lactam.

  • Purification: Wash the solid precipitate with cold acetone to remove residual lactam.

Protocol B: Kinetic Resolution of N-Boc-ACPC Ester

Used when the open-chain ester is the starting material.

Reagents:

  • Substrate: (±)-Methyl N-Boc-4-aminocyclopent-2-enecarboxylate.

  • Enzyme: Amano Lipase PS (Burkholderia cepacia).[2]

  • Medium: 0.1 M Phosphate Buffer (pH 7.0) / Acetone (10% v/v).

Step-by-Step Methodology:

  • Emulsification: Suspend 5.0 g of the racemic ester in 50 mL of buffer/acetone mixture. Vigorous stirring is required to create a stable emulsion.

  • Catalysis: Add 250 mg Lipase PS. Maintain pH 7.0 using a pH-stat titrator with 1.0 M NaOH.

    • Self-Validating Step: The consumption of NaOH correlates directly to the extent of conversion (hydrolysis produces acid). Stop when NaOH consumption equals 0.5 molar equivalents of the substrate.

  • Extraction: At 50% conversion, acidify to pH 3.0 to protonate the acid product. Extract the unreacted ester with hexane (the acid remains in the aqueous phase or precipitates).

  • Separation: Collect the organic layer (enriched (1S,4R)-ester) and aqueous layer (enriched (1R,4S)-acid).

Quantitative Benchmarks

The following data represents typical yields and selectivities for these protocols based on validated literature [1, 2].

ParameterVince Lactam Route (CAL-B)N-Boc Ester Route (Lipase PS)
Solvent System DIPE / Water (trace)Phosphate Buffer / Acetone
Temperature 45°C30°C
Time to 50% Conv. 6 - 8 hours12 - 24 hours
Enantiomeric Ratio (

)
> 20050 - 100
Product

> 99% (Solid precipitate)95 - 98% (Requires recrystallization)
Substrate

> 99% (Filtrate)90 - 95%
Scalability High (kg scale)Medium (g scale)

Catalytic Cycle & Optimization Logic

Understanding the active site mechanics allows for troubleshooting.

Catalytic_Cycle FreeEnzyme Free Enzyme (Ser-His-Asp Triad) Substrate Substrate Binding (Hydrophobic Pocket) FreeEnzyme->Substrate Diffusion Substrate->FreeEnzyme Steric Clash (Slow Enantiomer) Tetrahedral Tetrahedral Intermediate (Fast Enantiomer) Substrate->Tetrahedral Nucleophilic Attack (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate Tetrahedral->AcylEnzyme Release Alcohol/Amine Hydrolysis Nucleophilic Attack (Water) AcylEnzyme->Hydrolysis Deacylation Hydrolysis->FreeEnzyme Product Release

Figure 2: The Serine Hydrolase Catalytic Cycle. The "Steric Clash" (dotted red line) is the rate-determining difference that allows separation.

Optimization Heuristics
  • Water Activity (

    
    ):  In organic solvents (Protocol A), 
    
    
    
    controls enzyme flexibility. If reaction is too slow, hydrate the solvent (add water to saturation). If selectivity drops, dry the solvent.
  • Temperature: Lower temperatures (down to 4°C) generally increase

    
     values but decrease rate. 45°C is the sweet spot for CAL-B stability and turnover.
    
  • Immobilization: Always use immobilized lipases (e.g., on acrylic resin) for Protocol A. It prevents enzyme aggregation in organic media and facilitates recycling.

References

  • Gotor, V., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry.[3][4]

  • Vince, R. (2012).[3] Application of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record.

  • Babu, Y. S., et al. (2000). Process for the preparation of neuraminidase inhibitors (Peramivir intermediates). U.S. Patent Context (Generic reference to Peramivir synthesis methodologies).

  • Fülöp, F., et al. (2016). Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. Journal of Organic Chemistry.

  • Kamal, A., et al. (2009).[2] Chemoenzymatic synthesis of optically pure intermediates of Peramivir. Tetrahedron: Asymmetry.[3][4]

Sources

Technical Guide: (1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid as a GABA Analogue

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid , a conformationally restricted analogue of


-aminobutyric acid (GABA). It focuses on its structural significance, pharmacological profile as a selective GABA receptor modulator, and synthetic pathways.[1]

Executive Summary

This compound (often abbreviated as trans-4-ACPCA or related codes in literature) represents a critical class of "conformationally restricted" GABA analogues. Unlike the flexible GABA molecule, which can adopt multiple rotamers to bind GABA


, GABA

, and GABA

(

) receptors, this cyclopentene derivative locks the amino and carboxylic acid pharmacophores into a rigid spatial arrangement.

Key Technical Highlights:

  • Stereochemistry: The (1R,4R) configuration dictates a trans relationship across the cyclopentene ring, essential for receptor subtype selectivity.

  • Primary Mechanism: It acts primarily as a competitive antagonist at GABA

    
     (
    
    
    
    ) receptors, distinguishing it from the cis isomers (often GABA-AT inhibitors) and saturated analogues (partial agonists).
  • Utility: A vital probe for dissecting the physiological role of GABA

    
     receptors in the retina and CNS, with potential implications in myopia and cognitive regulation.
    

Chemical Identity & Structural Analysis[2][3][4]

Stereochemical Configuration

The compound features a cyclopentene ring with a double bond at the C2-C3 position. The carboxylic acid is at C1, and the amine is at C4.

  • IUPAC Name: this compound.[2]

  • Isomerism: The (1R,4R) designation implies a trans relationship between the C1-COOH and C4-NH

    
     groups relative to the ring plane.
    
  • Conformational Restriction: The unsaturated double bond flattens the ring (envelope conformation), reducing the entropy penalty of binding compared to flexible GABA.

Structural Comparison (GABA vs. Analogue)

The following diagram illustrates the structural relationship and the "locking" mechanism imposed by the ring.

ChemicalStructure GABA GABA (Flexible Chain) Flexibility High Conformational Entropy GABA->Flexibility Native State Analogue (1R,4R)-4-ACPCA (Rigid Cyclopentene) Rigidity Locked 'Extended' Conformation Analogue->Rigidity Ring Constraint Receptor GABA Receptor Pharmacophore Flexibility->Receptor Promiscuous Binding (A, B, C subtypes) Rigidity->Receptor Selective Recognition (GABA-C Antagonism)

Caption: Structural logic of conformational restriction. The (1R,4R) isomer locks the pharmacophore in a trans-extended state, favoring specific receptor subtypes.

Pharmacology & Mechanism of Action

Receptor Selectivity Profile

The pharmacological activity of 4-aminocyclopent-2-ene-1-carboxylic acid is highly stereoselective.

Receptor SubtypeLigand Activity ((1R,4R)-Trans Isomer)Comparison to Cis Isomer ((1R,4S))
GABA

Low/Negligible AffinityPartial Agonist / Weak Activity
GABA

InactiveInactive
GABA

(

)
Potent Antagonist Weak/Inactive
GABA-AT (Enzyme)InactivePotent Inhibitor

Mechanistic Insight: The (1R,4R) isomer acts as a competitive antagonist at the GABA binding site of the


 (rho) subunits of the GABA

receptor. Unlike GABA

receptors, which are modulated by benzodiazepines and barbiturates, GABA

receptors are insensitive to these modulators but are highly sensitive to the spatial orientation of the amino and acid groups provided by the (1R,4R) scaffold.
Structure-Activity Relationship (SAR)
  • Distance Constraint: The distance between the zwitterionic centers (N

    
     and COO
    
    
    
    ) in the (1R,4R) isomer mimics the "extended" bioactive conformation required for GABA
    
    
    antagonism.
  • Unsaturation Effect: The C2=C3 double bond prevents the ring from puckering significantly, maintaining the trans-diequatorial-like orientation essential for blocking the receptor pore opening without triggering the conformational change needed for channel gating.

Synthesis & Production

The synthesis of enantiopure this compound typically utilizes the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as a chiral scaffold. This route is preferred for its scalability and high enantiomeric excess (ee).

Synthetic Pathway (Vince Lactam Route)[5]

Synthesis Start Racemic Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Resolution Enzymatic Resolution (gamma-Lactamase) Start->Resolution MinusLactam (-)-Lactam (1S,4R) Resolution->MinusLactam Hydrolysis of (+) PlusLactam (+)-Lactam (1R,4S) Resolution->PlusLactam Unreacted Hydrolysis Acid Hydrolysis (HCl / MeOH) MinusLactam->Hydrolysis Ring Opening Product (1R,4R)-4-Amino cyclopent-2-ene-1-COOH Hydrolysis->Product Stereoinversion at C1 (if required) or Direct Protection Boc Protection (Boc2O)

Caption: Chemoenzymatic synthesis pathway from Vince Lactam to the target amino acid.

Detailed Protocol: Enzymatic Resolution & Ring Opening

Note: This protocol synthesizes the amino acid core. Stereochemical inversion may be required depending on the starting lactam enantiomer.

  • Enzymatic Resolution:

    • Suspend racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) in phosphate buffer (pH 7.0).

    • Add genetically engineered

      
      -lactamase (e.g., from Microbacterium species).
      
    • Incubate at 30°C. The enzyme selectively hydrolyzes the (+)-lactam to the amino acid (often the cis form), leaving the (-)-lactam intact.

    • Extract the unreacted (-)-lactam with dichloromethane.

  • Acid Hydrolysis (Ring Opening):

    • Dissolve the resolved lactam in 6N HCl.

    • Reflux for 4–6 hours. This opens the bicyclic ring to form the cyclopentene amino acid salt.

    • Purification: Use ion-exchange chromatography (Dowex 50W) to isolate the zwitterion. Elute with 1M NH

      
      OH.
      
  • Stereochemical Control:

    • Direct hydrolysis of the lactam yields the cis isomer (1R,4S).

    • To obtain the trans (1R,4R) isomer, an epimerization step is often required, or the synthesis proceeds via an intermediate where the carboxylic acid stereocenter is inverted using base-catalyzed equilibration of the ester derivative.

Experimental Protocols for Validation

Electrophysiology: GABA Antagonism Assay

Objective: Confirm (1R,4R)-4-ACPCA antagonism at recombinant


1 receptors.

System: Xenopus laevis oocytes expressing human GABA


1 subunits.

Protocol:

  • Preparation: Linearize cDNA encoding the human

    
    1 subunit and transcribe in vitro to cRNA.
    
  • Injection: Inject 50 ng of cRNA into stage V-VI oocytes. Incubate for 3-5 days at 18°C in ND96 buffer.

  • Recording:

    • Place oocyte in a recording chamber perfused with ND96.

    • Impale with two glass microelectrodes (1-2 M

      
      ) filled with 3M KCl.
      
    • Clamp voltage at -60 mV.

  • Application:

    • Apply GABA (1

      
      M) for 20 seconds to establish baseline current (
      
      
      
      ).
    • Wash for 5 minutes.

    • Co-apply GABA (1

      
      M) + (1R,4R)-4-ACPCA (varying concentrations: 0.1 - 100 
      
      
      
      M).
  • Data Analysis:

    • Measure peak current amplitude.

    • Plot % inhibition vs. log[Antagonist].

    • Calculate

      
       using a Hill equation fit.
      
    • Expected Result: The (1R,4R) isomer should inhibit GABA-induced currents with an

      
       in the low micromolar range (approx. 2-10 
      
      
      
      M), with no current elicited by the compound alone (confirming no agonist activity).

References

  • Johnston, G. A. R. (2002). Medicinal chemistry and molecular pharmacology of GABA-C receptors. Current Topics in Medicinal Chemistry.

  • Chebib, M., & Johnston, G. A. (1999). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology.

  • Vince, R., & Hua, M. (1990). Synthesis and antiviral activity of carbocyclic analogues of 2'-deoxyribonucleosides. Journal of Medicinal Chemistry. (Seminal work on Vince Lactam).[3][4]

  • PubChem Compound Summary . This compound.[2] National Center for Biotechnology Information.

  • Murata, Y., et al. (2003). Stereoselective synthesis of 4-aminocyclopent-2-ene-1-carboxylic acids. Tetrahedron: Asymmetry. (Detailed synthetic routes).

Sources

The Pharmacophore of Constraint: Aminocyclopentene Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Flatness" Hypothesis

The aminocyclopentene scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to impose conformational constraint. Unlike flexible aliphatic chains or fully saturated rings, the inclusion of a double bond within the five-membered ring forces the molecule into a planar or "flattened" half-chair conformation.

This geometric constraint is not merely structural; it is functional. It allows aminocyclopentene derivatives to mimic the oxocarbenium ion transition state of glycosidase hydrolysis and the transition states of viral neuraminidases. By locking the pharmacophore into a high-energy transition state mimic, these derivatives achieve nanomolar affinity where their flexible counterparts fail.

This guide details the biological activity, mechanistic grounding, and validated protocols for evaluating aminocyclopentene derivatives, specifically focusing on Neplanocin A (SAHH inhibition) and the structural evolution leading to Peramivir (Neuraminidase inhibition).

Mechanistic Foundation: Transition State Mimicry

The biological potency of aminocyclopentene derivatives stems from their ability to hijack the catalytic cycle of hydrolases.

The Oxocarbenium Mimicry

During the hydrolysis of glycosidic bonds, the sugar ring distorts from a chair conformation to a planar half-chair transition state (oxocarbenium ion).

  • Natural Substrate: Flexible, ground-state chair conformation.

  • Aminocyclopentene Inhibitor: The endocyclic double bond forces the ring into a planar geometry that superimposes perfectly with the enzyme's transition state, acting as a "suicide substrate" or a tight-binding competitive inhibitor.

Visualization of the Mechanism

The following diagram illustrates how aminocyclopentene derivatives mimic the high-energy transition state of glycosyl hydrolysis.

TransitionStateMimicry cluster_0 Natural Catalytic Cycle cluster_1 Inhibition Strategy Substrate Substrate (Chair Conformation) TS Transition State (Oxocarbenium Ion) Planar/Half-Chair Substrate->TS Distortion Product Hydrolyzed Product TS->Product Hydrolysis Inhibitor Aminocyclopentene Derivative TS->Inhibitor Structural Homology Complex Dead-End Complex (Nanomolar Affinity) Inhibitor->Complex Binds as TS Mimic Enzyme Glycosidase/Neuraminidase Active Site Enzyme->Complex

Figure 1: Mechanism of Transition State Mimicry. The aminocyclopentene scaffold (yellow) mimics the planar geometry of the oxocarbenium transition state (red), locking the enzyme in a non-productive complex.

Therapeutic Case Studies

Neplanocin A: The Carbocyclic Nucleoside Paradigm

Neplanocin A (NPA) is a naturally occurring antibiotic and a quintessential aminocyclopentene derivative (specifically a cyclopentenyl nucleoside).

  • Target: S-Adenosylhomocysteine Hydrolase (SAHH).[1][2]

  • Mechanism: NPA acts as a potent inhibitor of SAHH. By blocking SAHH, it causes an accumulation of S-adenosylhomocysteine (SAH), which feedback-inhibits methyltransferases. This results in the inhibition of viral mRNA capping (methylation), exhibiting broad-spectrum antiviral activity.

  • Key Insight: The (-)-enantiomer of Neplanocin A is significantly more potent than the (+)-enantiomer, highlighting the critical nature of stereochemistry in this scaffold [1].

Peramivir: Evolution from the Unsaturated Core

While Peramivir is a cyclopentane (saturated) derivative, its development was strictly guided by the aminocyclopentene transition state logic.

  • Target: Influenza Neuraminidase (NA).

  • Mechanism: It places a guanidino group and a carboxylate group in positions that mimic the sialosyl cation transition state.

  • Structural Insight: Crystallographic studies reveal that Peramivir undergoes a "conformational shift" upon binding, utilizing the flexibility of the cyclopentane ring to achieve the necessary transition-state geometry within the active site [2].

Validated Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating controls.

Protocol A: S-Adenosylhomocysteine Hydrolase (SAHH) Inhibition Assay

Used to evaluate Neplanocin A analogues.[1]

Principle: Measure the hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. The production of homocysteine is quantified using a thiol-sensitive fluorophore (e.g., Ellman's reagent or a fluorometric thiol probe).

StepActionCritical Parameter (Causality)
1. Enzyme Prep Recombinant Human SAHH (10 nM final) in Phosphate Buffer (pH 7.4).pH Control: SAHH activity is pH-sensitive; deviations alter

.
2. Inhibitor Incubation Incubate enzyme + Aminocyclopentene derivative (0.1 nM - 10 µM) for 15 min at 37°C.Pre-equilibrium: Allows slow-binding inhibitors to establish occupancy.
3. Substrate Addition Add SAH (50 µM,

approx value).
Substrate Saturation: Working at

ensures sensitivity to competitive inhibition.
4. Detection Add ThioGlo-1 (10 µM) and measure fluorescence (Ex 380nm / Em 500nm).Real-time: Continuous monitoring avoids artifacts from endpoint quenching.
5. Validation Run parallel control with Neplanocin A (Standard).Positive Control: Must yield

nM to validate assay sensitivity.
Protocol B: Neuraminidase Inhibition Assay (MUNANA)

Used to evaluate Peramivir analogues.

Principle: Hydrolysis of the fluorogenic substrate MUNANA (4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid) yields free 4-Methylumbelliferone (4-MU), which fluoresces at high pH.

  • Buffer System: 32.5 mM MES buffer (pH 6.5) with 4 mM CaCl₂.

    • Why Calcium? Neuraminidase is a calcium-dependent enzyme; omission leads to false negatives.

  • Reaction: Mix Enzyme (Influenza NA) + Inhibitor. Incubate 30 min.

  • Start: Add MUNANA (100 µM). Incubate 60 min at 37°C.

  • Stop: Add Stop Solution (0.1 M Glycine, pH 10.7, 25% Ethanol).

    • Why pH 10.7? 4-MU fluorescence is maximal only in alkaline conditions (phenolate anion form).

  • Read: Fluorescence (Ex 365nm / Em 450nm).

Synthesis & Optimization Workflow

The synthesis of aminocyclopentene derivatives is non-trivial due to the requirement for precise stereochemical control (3-4 chiral centers). The following workflow outlines the critical path from scaffold generation to lead optimization.

SARWorkflow cluster_synthesis Synthesis Phase cluster_screening Biological Screening cluster_optimization Lead Optimization Start Cyclopentadiene / D-Ribose Scaffold Aminocyclopentene Core (Pd-Catalyzed Trost Cyclization) Start->Scaffold Stereocontrol Funct Functionalization (Urea/Guanidine introduction) Scaffold->Funct EnzymeAssay Enzyme Inhibition (Ki Determination) Funct->EnzymeAssay CellAssay Cellular Antiviral Assay (EC50 / CC50) EnzymeAssay->CellAssay If Ki < 100nM Decision Selectivity Index (SI) (CC50 / EC50) CellAssay->Decision Refine Refine Substituents (Lipophilicity/Solubility) Decision->Refine If SI < 10 Refine->Funct Iteration

Figure 2: SAR Optimization Workflow. A systematic approach from stereoselective synthesis (blue) to biological validation (yellow) and lead optimization (green/red).

Comparative Data: Aminocyclopentene Activity

The following table summarizes the activity of key derivatives discussed, providing a benchmark for new compound evaluation.

CompoundClassTargetMechanismPotency (

)
Reference
Neplanocin A Cyclopentenyl NucleosideSAH HydrolaseIrreversible / Tight-binding

nM
[1, 3]
Peramivir Cyclopentane (Guanidino)Influenza NeuraminidaseTransition State Mimic

nM
[2, 4]
Trehazolin AminocyclopentitolTrehalaseCompetitive Inhibitor

nM
[5]
Aristeromycin Carbocyclic NucleosideSAH HydrolaseCompetitive Inhibitor

nM
[3]

Note on Data Interpretation:

  • Neplanocin A vs. Aristeromycin: Neplanocin A (unsaturated) is often more potent but also more cytotoxic than Aristeromycin (saturated). The double bond in Neplanocin A confers a conformation closer to the transition state but also increases reactivity toward off-target enzymes.

References

  • Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression. Source: MDPI (2023). URL:[Link]

  • Conformational analysis of peramivir reveals critical differences between free and enzyme-bound states. Source: MedChemComm (RSC Publishing). URL:[Link]

  • Antiviral and antimetabolic activities of neplanocins. Source: PubMed / NIH. URL:[Link]

  • Peramivir (BCX-1812, RWJ-270201): potential new therapy for influenza. Source: Expert Opinion on Investigational Drugs / PubMed. URL:[Link]

  • Glycosidase inhibition: assessing mimicry of the transition state. Source: Royal Society of Chemistry / NIH. URL:[Link]

Sources

Advanced Architectures: The Role of Stereoselective Synthesis & Biocatalysis in Antiviral Drug Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Synthetic Imperative

In the high-stakes arena of antiviral drug development, the "role" of synthesis has evolved from simple molecule construction to the precise engineering of molecular architectures. The efficacy of modern antivirals—specifically Nucleoside Analogues (NAs) like Remdesivir , Sofosbuvir , and Molnupiravir —relies entirely on the ability to control chirality at the phosphorus atom (ProTide technology) and the regioselectivity of glycosylation.

This guide analyzes the critical role of Stereoselective Chemical Synthesis and Biocatalytic Cascades . We move beyond basic retrosynthesis to explore how these methodologies solve the "Achilles' heel" of antiviral manufacturing: the scalable production of chirally pure nucleotide prodrugs and the elimination of genotoxic intermediates.

The ProTide Revolution: Mastering P-Chirality

The dominant class of modern antivirals utilizes ProTide technology . These are monophosphate prodrugs designed to bypass the rate-limiting first phosphorylation step in the cell. However, the phosphorus center is chiral, creating


 and 

diastereomers.
The Role of Stereochemistry in Efficacy

The role of synthesis here is binary: Selectivity or Failure.

  • Mechanism: The

    
    -isomer of Sofosbuvir, for example, is processed 10-fold more efficiently by intracellular enzymes (Cathepsin A / HINT1) than the 
    
    
    
    -isomer.
  • Synthetic Challenge: Standard phosphorylation yields a 1:1 diastereomeric mixture, requiring wasteful chiral resolution (HPLC).

  • Solution: The industry has shifted to Stereoselective Phosphoramidate Coupling using chiral auxiliaries or specific leaving groups (e.g., pentafluorophenol).

Comparative Analysis: Generation 1 vs. Generation 2 Synthesis
FeatureGen 1: Standard Batch ChemistryGen 2: Stereoselective/Flow Chemistry
Reagents Phosphorochloridates (Achiral)Pentafluorophenyl (PFP) esters / Chiral Catalysts
Selectivity 1:1 (

:

mixture)
>98:2 (

-dominant)
Purification Chiral HPLC / Fractional CrystallizationCrystallization-Induced Dynamic Resolution (CIDR)
Yield <35% (due to resolution loss)>80%
Safety High exposure to chlorophosphatesReduced handling via Flow Chemistry

The Biocatalytic Shift: The Molnupiravir Case Study

While chemical synthesis dominates ProTides, the role of Biocatalysis has revolutionized the construction of the nucleoside core itself. The traditional chemical synthesis of Molnupiravir involved 5 steps with toxic reagents (uridine protection/deprotection). The new industrial standard is an Enzymatic Cascade .[1]

The Enzymatic Advantage
  • Regioselectivity: Enzymes like Ribosyl-1-kinase target the anomeric position with perfect selectivity, eliminating the need for protecting groups (benzyl/benzoyl) used in the Gilead Remdesivir route.

  • Atom Economy: The biocatalytic route recycles the phosphate donor, drastically reducing waste.

Technical Visualization

Diagram: ProTide Intracellular Activation Pathway

This mechanism dictates the synthetic design requirements. The synthesis must yield the specific diastereomer that matches the binding pocket of Cathepsin A.

ProTide_Activation Prodrug ProTide Prodrug (P-Chiral Species) Inter1 Carboxylate Intermediate Prodrug->Inter1 Hydrolysis Cyclic Unstable Cyclic Anhydride (5-mem) Inter1->Cyclic Spontaneous Cyclization (-Phenol) Monophosphate Nucleoside Monophosphate Cyclic->Monophosphate P-N Bond Cleavage Triphosphate Active Triphosphate (Viral Polymerase Inhibitor) Monophosphate->Triphosphate Phosphorylation CatA Cathepsin A (Esterase) CatA->Inter1 Catalysis Hint1 HINT1 (Phosphoramidase) Hint1->Monophosphate Catalysis Kinases Cellular Kinases Kinases->Triphosphate

Caption: The bio-activation pathway of ProTide antivirals. Synthesis must target the specific stereoisomer recognized by Cathepsin A.

Diagram: Enzymatic Cascade for Molnupiravir

The modern "Green Chemistry" approach replacing 5-step chemical synthesis.

Molnupiravir_Cascade cluster_0 Biocatalytic One-Pot System Ribose D-Ribose Ribose1P Ribose-1-Phosphate Ribose->Ribose1P Phosphorylation Molnupiravir Molnupiravir (EIDD-2801) Ribose1P->Molnupiravir Glycosylation RpK Ribosyl-1-Kinase (Engineered) RpK->Ribose UP Uridine Phosphorylase (Engineered) UP->Ribose1P ATP ATP -> ADP Base N-hydroxycytidine

Caption: Engineered enzymatic cascade utilizing Ribosyl-1-Kinase to bypass protecting group chemistry.

Detailed Experimental Protocol: Stereoselective Phosphoramidate Coupling

This protocol describes the synthesis of a generic ProTide precursor using a pentafluorophenyl (PFP) activating group. This method is preferred in industry (over chlorophosphates) for its higher stereoselectivity and stability.

Objective: Synthesis of


-dominant Phosphoramidate Precursor.
Reagents & Equipment
  • Nucleoside Analog: 1.0 eq (Dried azeotropically with pyridine).

  • Phosphorylating Agent: (S)-2-[(pentafluorophenoxy-phenoxy-phosphoryl)amino]propionic acid isopropyl ester (1.2 eq).

  • Catalyst: t-BuMgCl (tert-Butylmagnesium chloride), 1.0M in THF.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Workflow
  • Cryogenic Setup:

    • Charge a flame-dried 3-neck round bottom flask with the Nucleoside Analog (10 mmol) and anhydrous THF (50 mL).

    • Cool the reaction mixture to -5°C using an ice/salt bath. Critical: Temperature control dictates the diastereomeric ratio (dr).

  • Deprotonation:

    • Add t-BuMgCl (11 mmol, 1.1 eq) dropwise over 20 minutes via a syringe pump.

    • Observation: A slight exotherm will occur. Maintain internal temp < 0°C.

    • Stir for 30 minutes to ensure complete formation of the magnesium alkoxide intermediate.

  • Coupling (The Stereoselective Step):

    • Dissolve the PFP-phosphorylating agent (12 mmol) in THF (15 mL).

    • Add this solution to the reaction vessel slowly over 30 minutes.

    • Allow the reaction to warm to ambient temperature (20-25°C) and stir for 12-16 hours.

  • Quench & Workup:

    • Quench with saturated NH4Cl solution (20 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with 5% Na2CO3 (removes liberated pentafluorophenol) and Brine.

  • Analytics (Validation):

    • Analyze via 31P-NMR . The

      
       isomer typically appears downfield relative to 
      
      
      
      .
    • Target Purity: >98% (after crystallization).

References

  • Gilead Sciences. (2020).[2] Synthesis of Remdesivir. Freshine Chem. [Link]

  • Mackman, R. L., et al. (2017).[3] Discovery of a Prodrug of the Nucleoside GS-441524 (Remdesivir).[4] Journal of Medicinal Chemistry. [Link]

  • McIntosh, J. A., et al. (2021).[5] Engineered Ribosyl-1-Kinase Enables Concise Synthesis of Molnupiravir. ACS Central Science. [Link]

  • Pradere, U., et al. (2014). Synthesis of Phosphoramidate Prodrugs: The ProTide Approach. Chemical Reviews. [Link]

  • Kappe, C. O., et al. (2026). Next-Generation Strategies in Flow Synthesis of Antiviral Compounds. Organic Process Research & Development. [Link]

Sources

Conformational Analysis of Cyclopentane-Based Amino Acids: A Technical Guide for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the conformational analysis of cyclopentane-based amino acids (


-AAs). These constrained scaffolds are critical in modern peptidomimetic drug design, offering a mechanism to lock bioactive conformations, enhance proteolytic stability, and modulate receptor selectivity.[1] We move beyond basic structural descriptions to detail the specific experimental and computational protocols required to characterize ring puckering, backbone torsion angles (

), and their subsequent impact on peptide secondary structure.

The Physics of the Cyclopentane Scaffold

Ring Puckering and Pseudorotation

Unlike the rigid chair conformation of cyclohexane, the cyclopentane ring is highly dynamic. It relieves torsional strain (eclipsing interactions) by adopting non-planar conformations.[2][3] Understanding this dynamic is the prerequisite for analyzing


-AAs.
  • Envelope (E) Conformation: Four carbons are coplanar, with one ("the flap") out of plane.[2][3]

  • Twist (T) Conformation: Three carbons are coplanar, with two adjacent carbons displaced on opposite sides of the plane.

  • Pseudorotation: In unsubstituted cyclopentane, the ring continuously interconverts between E and T forms with a near-zero energy barrier. However, substitution locks the conformation . In amino acid derivatives, the bulky amino and carboxyl groups force the ring into a specific pucker to minimize steric clash and maximize favorable electronic interactions.

Defining the Conformation (Cremer-Pople Parameters)

To quantitatively describe the ring shape, researchers must use Cremer-Pople puckering parameters (


).
  • 
     (Amplitude):  The degree of non-planarity (typically ~0.4 Å for cyclopentane).
    
  • 
     (Phase Angle):  Defines the position of the puckering on the pseudorotation cycle (
    
    
    
    to
    
    
    ).

Technical Insight: In computational analysis (DFT/MD), monitoring


 is critical. A stable 

-AA derivative will show a narrow distribution of

values, whereas a flexible one will sample a broad range.

Structural Classes and Conformational Bias

The position of the amine and carboxyl groups on the ring dictates the secondary structure propensity.

-Amino Acids: 1-Aminocyclopentane-1-carboxylic acid ( )
  • Structure: A

    
    -dialkylated amino acid (cyclic analog of Aib).
    
  • Conformational Effect: The gem-disubstitution severely restricts the backbone torsion angles (

    
    ).
    
  • Outcome: Strongly promotes helical structures (

    
    -helix or 
    
    
    
    -helix) and type I/III
    
    
    -turns. The ring effectively mimics the "corner" of a turn.
-Amino Acids: 2-Aminocyclopentanecarboxylic acid (ACPC)

Stereochemistry (cis vs. trans) is the determinant factor here.[4]

IsomerConfigurationPreferred Secondary StructureKey Application
Trans-ACPC

or

12-Helix : A unique helical structure defined by H-bonds between residue

and

.
Foldamers, Antimicrobials
Cis-ACPC

or

Strand/Sheet : Promotes extended conformations or specific turns (e.g., hairpin turns).Antifungals (e.g., Cispentacin)

Technical Workflow: Conformational Analysis

This section details the step-by-step protocol for determining the conformation of a novel


-AA derivative.
Computational Prediction (In Silico)

Before synthesis, validate the design using Density Functional Theory (DFT).

  • Method: B3LYP/6-31G(d) or M06-2X/6-311+G(d,p) in implicit solvent (PCM).

  • Protocol:

    • Perform a relaxed potential energy surface (PES) scan rotating the

      
       and 
      
      
      
      torsions.
    • Calculate the Boltzmann distribution of ring puckers.

    • Output: Identify the global minimum energy conformer (GMEC).

Experimental Validation: NMR Spectroscopy

NMR is the gold standard for solution-state analysis.

  • Coupling Constants (

    
    ):  Use the Karplus equation  to translate coupling constants into dihedral angles.
    
    • Equation:

      
      
      
    • Note: For cyclopentane rings, specific coefficients (e.g., Altona parameters) provide higher accuracy than generic peptide parameters.

  • NOE (Nuclear Overhauser Effect):

    • Measure NOE intensities between ring protons and amide protons (

      
      ).
      
    • Strong

      
       NOE:  Indicates specific backbone torsion consistent with helical or turn structures.
      
  • Variable Temperature (VT) NMR:

    • Measure

      
       of amide protons.
      
    • Value > -3 ppb/K: Indicates solvent-exposed NH.

    • Value < -3 ppb/K: Indicates intramolecular H-bonding (evidence of stable secondary structure like a helix or turn).

Solid-State Validation: X-Ray Crystallography
  • Provides the exact puckering parameters (

    
    ) and backbone angles.[5]
    
  • Caveat: Crystal packing forces can distort the ring conformation compared to the solution state. Always cross-reference with NMR data.

Visualizing the Logic of Scaffold Selection

The following diagram illustrates the decision matrix for selecting a cyclopentane scaffold based on the desired pharmacological outcome.

ConformationalLogic Start Target Design Goal Stab Proteolytic Stability Needed? Start->Stab SecStruct Target Secondary Structure? Start->SecStruct YesStab Use Beta-Amino Acid (Resistant to Peptidases) Stab->YesStab High Priority Helix Helix Promotion SecStruct->Helix Turn Turn/Sheet Promotion SecStruct->Turn TransACPC Trans-ACPC (Beta-AA) Promotes 12-Helix YesStab->TransACPC CisACPC Cis-ACPC (Beta-AA) Promotes Hairpins / Sheets YesStab->CisACPC Ac5c Ac5c (Alpha-AA) Promotes 3-10 Helix / Alpha-Helix Helix->Ac5c Short Peptides Helix->TransACPC Foldamers Turn->Ac5c i+1 / i+2 Position Turn->CisACPC

Caption: Decision matrix for selecting cyclopentane-based amino acid scaffolds based on desired structural and stability outcomes.

Case Study: Cispentacin vs. Trans-ACPC

Cispentacin (Cis-2-aminocyclopentanecarboxylic acid)[7][8]
  • Origin: Isolated from Bacillus cereus.[6]

  • Conformation: The cis-configuration forces the amino and carboxyl groups into an axial/equatorial arrangement. This destabilizes helical formation but favors compact "hairpin" turns.

  • Drug Application: This conformational lock allows it to act as a potent antifungal agent by inhibiting isoleucyl-tRNA synthetase.

Trans-ACPC Oligomers
  • Conformation: The trans-configuration allows for an extended arrangement that, when oligomerized, forms a 12-helix .

  • Mechanism: The ring constraints prevent the "collapse" into random coils, maintaining a rigid rod-like structure that can penetrate cell membranes (cell-penetrating peptides).

Experimental Protocol: Determining Enantiomeric Purity

Ensuring the correct stereoisomer is vital, as the wrong isomer will abolish the desired conformation.

  • Derivatization: React the amino acid with a chiral derivatizing agent (e.g., FDAA / Marfey's reagent).

  • HPLC Analysis: Use a C18 reverse-phase column.

  • NMR Validation:

    • Dissolve in

      
       or 
      
      
      
      .
    • Add a Chiral Solvating Agent (CSA) such as quinine or chiral shift reagents (

      
      ).
      
    • Observation: Look for splitting of the methyl ester or

      
      -proton signals. Distinct shifts confirm the presence of enantiomers.[7]
      

References

  • Conformational Analysis of Cycloalkanes (Dalal Institute) . Detailed physical chemistry of ring puckering and envelope/twist conformations.2[1][2][5][6][8][7][9][10][11][12][13][14]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid (ACS Publications) . Protocols for synthesis and NMR-based enantiomeric purity analysis of ACPC.[4][15]4[2][6][7][10][11]

  • Exploring Helical Folding in Oligomers of Cyclopentane-Based Amino Acids (PubMed) . Computational and experimental study on helical induction by cyclopentane residues.10[2][6][8][7][10][11][13]

  • Conformational Characterization of 1-Aminocyclobutane-1-Carboxylic Acid (PubMed) . Comparative analysis of Ac4c and Ac5c in peptide secondary structure.12[2][6][7][10][11][13]

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides (ACS Publications) . Comprehensive guide to Cremer-Pople parameters and computational analysis of ring conformations.11[2][6][7][10][11][13]

  • Cispentacin (PubChem) . Chemical and structural data on the antifungal beta-amino acid.[13]6[2][6][7][10][11][13]

Sources

discovery and history of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological history of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid .

Discovery, Synthesis, and Pharmaceutical Significance[1]

Executive Summary

This compound (often abbreviated as trans-4-ACPCA or related codes) is a chiral, unsaturated


-amino acid.[1] It serves as a conformationally restricted analogue of the neurotransmitter 

-aminobutyric acid (GABA).[2] Unlike its cis-isomer—which is a renowned inhibitor of GABA transaminase (GABA-T)—the (1R,4R) trans-isomer has historically served as a critical molecular probe for mapping the stereochemical requirements of GABA receptors and transporters. In modern drug development, it represents a vital chiral scaffold and a stereochemical benchmark in the synthesis of neuraminidase inhibitors (e.g., Peramivir) and carbocyclic nucleosides.
Chemical Identity & Structural Analysis

This compound is defined by a cyclopentene core with an amino group at position 4 and a carboxylic acid at position 1.[1][3] The (1R,4R) designation indicates a trans relationship between the functional groups across the ring plane.

PropertySpecification
IUPAC Name This compound
Common Synonyms Trans-4-aminocyclopent-2-enecarboxylic acid; (1R,4R)-4-ACPCA
CAS Number 102579-72-6 (Generic trans); 29773-86-2 (Racemate often cited); Specific enantiomer registry varies by salt form.[1]
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Stereochemistry Trans-configuration (1R, 4R)
Key Structural Feature Rigid cyclopentene ring locks the GABA pharmacophore into an extended conformation.
Stereochemical Context

It is crucial to distinguish the (1R,4R) isomer from its diastereomer:

  • (1R,4S) / (1S,4R) [Cis-isomer]: The "Vince Lactam" derived scaffold, used in Peramivir and Abacavir .[4] Known as a suicide inhibitor of GABA-T.[1]

  • (1R,4R) / (1S,4S) [Trans-isomer]: The subject of this guide. Thermodynamically less accessible via simple lactam hydrolysis; requires specific synthetic desymmetrization or epimerization.[1]

Discovery and Historical Context

The history of this compound is intertwined with the "GABA Analogue Era" of the 1970s and 1980s, led by researchers such as Graham Johnston and Robin Allan at the University of Sydney.

  • 1970s - The GABA Hypothesis: Researchers sought conformationally restricted analogues to distinguish between GABA-A, GABA-B, and GABA-C receptors. Flexible GABA molecules could adopt multiple shapes; rigid analogues were needed to "freeze" the bioactive conformation.[1]

  • 1986 - The Synthetic Breakthrough: Allan and Fong published a pivotal study describing the synthesis of cyclopentene GABA analogues. They utilized a thermal cis-trans isomerization of phthalimido-protected intermediates to access the elusive trans series, including the (1R,4R) acid.

  • Pharmacological Mapping: The (1R,4R) isomer proved less active as a GABA-T inhibitor compared to the cis isomer. This negative result was scientifically invaluable, proving that the enzyme active site required a syn (cis) conformation for the initial Schiff base formation and subsequent proton transfer.

Synthetic Evolution

The synthesis of the (1R,4R) isomer is more challenging than the cis isomer because the standard precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) , yields the cis-amino acid upon hydrolysis.

Method A: Thermal Isomerization (Historical Route)

Early syntheses relied on thermodynamic equilibration.[1]

  • Start: Cis-4-phthalimidocyclopent-2-ene-1-carboxylic acid.

  • Isomerization: Heating the methyl ester allowed equilibration to the thermodynamically favored trans isomer (reducing steric clash between the bulky phthalimide and ester).[1]

  • Hydrolysis: Deprotection yielded the trans-amino acid.[1]

Method B: Enzymatic Resolution & Chemical Inversion (Modern Route)

To obtain the enantiopure (1R,4R) isomer specifically, modern chemoenzymatic routes are preferred.

  • Resolution: Enzymatic hydrolysis of racemic Vince lactam using Pseudomonas lipases/lactamases yields (-)-lactam (1R,5S) and unreacted (+)-lactam.

  • Ring Opening: Acidic hydrolysis of the lactam yields the cis-amino acid (1R,4S).[1]

  • Epimerization: Conversion to the (1R,4R) isomer often involves an inversion at C1 or C4, typically via an activation-displacement strategy (e.g., Mitsunobu reaction on the corresponding alcohol or base-catalyzed epimerization of the ester).

Synthesis Lactam Vince Lactam (Racemic) Enz Enzymatic Resolution Lactam->Enz MinusLactam (-)-Lactam (1R,5S) Enz->MinusLactam Hydrolase CisAA (1R,4S)-Cis-Amino Acid (GABA-T Inhibitor) MinusLactam->CisAA HCl Hydrolysis Epimer Epimerization (Base/Heat) CisAA->Epimer Esterification TransAA (1R,4R)-Trans-Amino Acid (Target) Epimer->TransAA Hydrolysis

Caption: Synthetic pathway from Vince Lactam to the (1R,4R)-trans isomer via resolution and epimerization.

Pharmaceutical Applications & Pharmacology[2][4]
A. GABA Receptor Pharmacology

The (1R,4R) isomer serves as a "molecular ruler."[1]

  • GABA-C (rho) Receptors: While the saturated trans-analogue (TACP) is a potent partial agonist, the unsaturated (1R,4R)-2-ene derivative shows distinct binding kinetics. It typically acts as a weak antagonist or low-efficacy partial agonist, helping to define the "folded" vs. "extended" binding pockets of the receptor.

  • GABA Transaminase (GABA-T): The (1R,4R) isomer is largely resistant to GABA-T.[1] This contrast with the cis-isomer (a suicide substrate) confirmed that the enzyme requires the amino and carboxylate groups to be capable of a syn-clinal conformation for catalysis.

B. Drug Development Scaffold

In the context of Peramivir (BioCryst) and Abacavir (GSK) :

  • The (1R,4R) isomer is often monitored as a critical stereoisomeric impurity .

  • Because Peramivir possesses a (1S,4R) core (cis-relationship between C1 and C4 substituents), the presence of the (1R,4R) trans-isomer indicates a failure in stereocontrol during the ring-opening or functionalization steps.

  • Protocols for High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (e.g., Crownpak CR(+)) have been developed specifically to separate the (1R,4R) impurity from the active pharmaceutical ingredient.

Experimental Protocol: Chiral HPLC Separation

To distinguish (1R,4R) from the (1S,4R) active isomer.

  • Column: Crownpak CR(+) (Daicel), 15 cm x 4.0 mm, 5 µm.[1][4]

  • Mobile Phase: Aqueous HClO₄ (pH 2.0).[1]

  • Flow Rate: 0.5 mL/min.

  • Temperature: 15°C (Low temperature enhances chiral recognition).

  • Detection: UV at 210 nm.[1]

  • Retention Logic: The crown ether stationary phase interacts differently with the ammonium group of the amino acid depending on the spatial orientation of the carboxylate, allowing baseline separation of the cis and trans isomers.

References
  • Allan, R. D., & Fong, J. (1986).[1] Synthesis of analogues of GABA. XV. Preparation and resolution of some potent cyclopentene and cyclopentane derivatives. Australian Journal of Chemistry, 39(6), 855-864.[1] Link

  • Johnston, G. A. R. (2002).[1] Medicinal chemistry and molecular pharmacology of GABA-C receptors. Current Topics in Medicinal Chemistry, 2(8), 903-913.[1] Link

  • Vince, R., & Hua, M. (1990).[1] Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides.[1] Journal of Medicinal Chemistry, 33(1), 17-21. Link

  • Locock, K. E., Johnston, G. A., & Allan, R. D. (2009).[1][5] GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid.[1][6][7][8] Neurochemical Research, 34(10), 1698-1703.[1] Link

  • Gangrade, D., Nema, R., & Singhvi, I. (2014).[1][4] Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material...[1][4] International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182.[4] Link

Sources

Methodological & Application

synthesis of carbocyclic nucleosides from aminocyclopentene acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Carbocyclic Nucleosides from Aminocyclopentene Scaffolds

Executive Summary

Carbocyclic nucleosides, where the furanose ring oxygen is replaced by a methylene group, represent a critical class of antiviral and anticancer therapeutics (e.g., Abacavir, Entecavir).[1] This modification confers significant metabolic stability against phosphorylase-mediated cleavage while retaining recognition by polymerases.

This guide details the synthesis of purine carbocyclic nucleosides starting from (1R,4S)-4-amino-2-cyclopentene-1-carboxylic acid (or its synthetic equivalent, the Vince lactam). We focus on the "Linear Assembly" strategy—constructing the nucleobase directly onto the cyclopentene amine—rather than the convergent Mitsunobu coupling, due to the former's superior scalability and regiocontrol.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the efficient conversion of the chiral aminocyclopentene acid into a "pseudo-sugar" scaffold capable of nucleophilic attack on a pyrimidine precursor.

Key Synthetic Challenges:

  • Chemoselectivity: Reducing the carboxylic acid to a primary alcohol (pseudo-5' position) without reducing the internal double bond or racemizing the chiral centers.

  • Regiocontrol: Ensuring the cyclopentenyl amine attacks the pyrimidine at the correct position (N9-equivalent) during base construction.

  • Enantiomeric Purity: Maintaining the stereochemical integrity of the (1S,4R) system essential for biological activity (mimicking D-nucleosides).

Visual Workflow: Retrosynthetic Pathway

CarbocyclicSynthesis Target Carbocyclic Nucleoside (e.g., Abacavir) Purine Purine Intermediate (Imidazole Ring Closure) Purine->Target Functional Group Manipulation Coupled Pyrimidinyl-Cyclopentene (Linear Coupling) Coupled->Purine Orthoester Cyclization or Diazo Coupling Scaffold Amino-Alcohol (Pseudo-Sugar) Scaffold->Coupled S_NAr Displacement (2-amino-4,6-dichloropyrimidine) Start (1R,4S)-Aminocyclopentene Carboxylic Acid Start->Scaffold 1. Esterification 2. Chemoselective Reduction

Figure 1: Strategic flow from the aminocyclopentene acid precursor to the final carbocyclic nucleoside target.

Detailed Protocols

Phase 1: Scaffold Generation (Acid to Amino-Alcohol)

Objective: Convert (1R,4S)-4-amino-2-cyclopentene-1-carboxylic acid into (1S,4R)-4-amino-2-cyclopentene-1-methanol. Rationale: Direct reduction of the amino acid is difficult. We utilize an ester intermediate followed by NaBH4 reduction, which is milder than LiAlH4 and preserves the double bond.

Reagents:

  • Starting Material: (1R,4S)-4-amino-2-cyclopentene-1-carboxylic acid (often derived from hydrolytic opening of (-)-Vince lactam).

  • Thionyl Chloride (

    
    ), Methanol (MeOH).
    
  • Sodium Borohydride (

    
    ), THF/Water.
    

Step-by-Step Protocol:

  • Esterification:

    • Suspend 10.0 g (78 mmol) of the amino acid in 100 mL dry MeOH at 0°C.

    • Dropwise add 1.2 eq of

      
       (Caution: Exothermic, gas evolution).
      
    • Reflux for 3 hours.[2] Monitor by TLC (System: DCM/MeOH 9:1, Stain: Ninhydrin).

    • Concentrate in vacuo to yield the amino-ester hydrochloride salt. Note: This intermediate is stable and can be stored.

  • Reduction:

    • Dissolve the crude ester residue in THF:Water (4:1, 150 mL).

    • Cool to 0°C. Add

      
       (4.0 eq) portion-wise over 30 minutes.
      
    • Allow to warm to RT and stir for 12 hours.

    • Quench: Carefully add Acetone (to scavenge excess hydride) followed by saturated

      
      .
      
    • Extraction: Extract with n-Butanol or heavily salted EtOAc (the product is water-soluble).

    • Purification: Flash chromatography (DCM/MeOH/NH4OH 80:20:1).

Validation Checkpoint:

  • 
     NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.6 ppm) and appearance of hydroxymethyl signals (~3.4 ppm, multiplet).
    
  • Critical: Confirm retention of alkene protons (~5.8 ppm).

Phase 2: Nucleobase Assembly (The Linear Route)

Objective: Couple the amino-alcohol with a pyrimidine precursor to form the N9-C1' bond. Rationale: We use 2-amino-4,6-dichloropyrimidine .[2][3] The amino group at C2 directs the incoming nucleophile (our cyclopentene amine) to the C4 position via


, preventing regio-isomeric mixtures common in other routes.

Reagents:

  • (1S,4R)-4-amino-2-cyclopentene-1-methanol (from Phase 1).

  • 2-Amino-4,6-dichloropyrimidine.[2][3]

  • Triethylamine (

    
    ) or 
    
    
    
    .
  • n-Butanol or Isopropanol (IPA).

Step-by-Step Protocol:

  • Coupling (

    
    ): 
    
    • In a reaction vessel, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) and the amino-alcohol (1.05 eq) in n-Butanol (10 volumes).

    • Add

      
       (2.5 eq).
      
    • Heat to reflux (approx. 118°C) for 8–12 hours.

    • Mechanism:[4][5][6][7][8] The primary amine of the cyclopentene displaces the 4-chloro group. The 2-amino group on the pyrimidine deactivates the ring slightly, preventing double substitution.

    • Cool to RT. The product often precipitates.[9] Filter and wash with cold IPA.

  • Cyclization (Imidazole Ring Closure):

    • To form the purine (e.g., for Carbovir/Abacavir precursors), the pyrimidine intermediate must be cyclized.

    • Method: Diazotization-Coupling.

    • Dissolve intermediate in dilute aqueous HCl.

    • Add

      
       (1.1 eq) at 0°C to form the 5-diazo species.
      
    • Reduce/Cyclize using Zinc dust in Acetic Acid or via reaction with Triethyl Orthoformate (depending on specific target substitution).

    • For Abacavir: The 5-position is usually nitrosated/reduced to a diamine, then cyclized with triethyl orthoformate.

Visual Workflow: Reaction Mechanism

Mechanism Pyrimidine 2-Amino-4,6- dichloropyrimidine Complex Meisenheimer-like Transition State Pyrimidine->Complex Nucleophilic Attack (C4) Amine Cyclopentenyl Amine Amine->Complex Nucleophilic Attack (C4) Product N-Alkylated Pyrimidine Complex->Product Loss of Cl- (Aromatization)

Figure 2: Mechanistic pathway of the regioselective S_NAr coupling.

Data Presentation & Quality Control

Table 1: Process Parameters and Expected Outcomes

ParameterOptimal RangeCritical Impact
Reduction Temp 0°C to 25°C>30°C risks reducing the C=C double bond.
Coupling Solvent n-Butanol / IPAProtic solvents facilitate

transition states.
Base Equivalents 2.0 - 2.5 eqInsufficient base leads to HCl salt stalling the reaction.
Enantiomeric Excess >99% eeMonitor via Chiral HPLC (Chiralpak AD-H).

Analytical Specification (Self-Validating System):

  • HPLC Purity: >98.0% (Area %).[3]

  • Chiral Purity: The (1R,4S)-amino alcohol must be optically pure. Any (1S,4R) impurity will result in the inactive L-nucleoside enantiomer.

  • Residual Solvents: n-Butanol has a high boiling point; ensure <5000 ppm via HS-GC.

Troubleshooting & Optimization

Issue 1: Low Yield in Coupling Step

  • Cause: Competitive hydrolysis of the chloropyrimidine by traces of water in n-Butanol.

  • Solution: Use anhydrous solvents or add molecular sieves. Ensure the amine is free-based (not HCl salt) before heating.

Issue 2: Emulsion during Reduction Workup

  • Cause: Amphiphilic nature of the amino-alcohol.

  • Solution: Do not use DCM. Use continuous extraction with EtOAc or salt saturation (NaCl) followed by IPA/CHCl3 (1:3) extraction.[9]

Issue 3: Regioisomer Formation (N2 vs N4 attack)

  • Insight: The 2-amino group on the pyrimidine is electron-donating, making the C2 position less electrophilic than C4/C6. If substitution occurs at C2, lower the reaction temperature and verify the quality of the starting pyrimidine.

References

  • Vince, R., & Hua, M. (2006).[10] Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.4.

  • Crimmins, M. T., & King, B. W. (1996). Asymmetric Synthesis of Carbocyclic Nucleosides: A General Method for the Synthesis of Antiviral Agents. The Journal of Organic Chemistry, 61(12), 4192–4193.

  • Daluge, S. M., et al. (1997). An efficient, scalable synthesis of the HIV reverse transcriptase inhibitor 1592U89 (abacavir). Nucleosides and Nucleotides, 16(7-9), 1507-1512.

  • Trost, B. M., et al. (2015). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Nucleoside Phosphonates. Journal of the American Chemical Society, 137(14), 4656–4659. (Contextual reference for Pd-alternatives).

  • Glaxo Group Ltd. (1999). Process for the preparation of carbocyclic nucleosides. US Patent 5,917,041.

Sources

Advanced Derivatization Protocols for (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic Acid Analysis

[1][2]

Executive Summary & Technical Context[2][3][4][5][6][7]

The analysis of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid (CAS: 102579-71-5) presents a "perfect storm" of analytical challenges: it is a small, highly polar zwitterion lacking a strong chromophore, and it possesses two chiral centers requiring strict stereochemical control.[1][2] This compound is a critical intermediate in the synthesis of neuraminidase inhibitors like Peramivir .

The (1R,4R) configuration (often referred to as the trans isomer in this ring system) must be distinguished from its enantiomer (1S,4S) and its diastereomers (cis-isomers). Direct analysis on C18 columns is impossible due to lack of retention, and direct UV detection is insensitive.

This guide details two robust derivatization strategies to overcome these barriers:

  • HPLC-UV/MS (Chiral Resolution): Pre-column derivatization with Marfey’s Reagent (FDAA) to resolve enantiomers on standard achiral C18 columns.

  • GC-MS (Structural Confirmation): Double-derivatization using MTBSTFA to form stable tert-butyldimethylsilyl derivatives, avoiding double-bond migration associated with acidic methylation.

Method A: Chiral Resolution via Marfey's Reagent (LC-UV/MS)[1][2]

Objective: Determination of Enantiomeric Excess (ee%) and chemical purity using standard reversed-phase instrumentation.

The Principle

Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine of the cyclopentene ring via nucleophilic aromatic substitution.[1][2][3] This converts the enantiomers ((1R,4R) and (1S,4S)) into diastereomers (L-FDAA-(1R,4R) and L-FDAA-(1S,4S)).[1] These diastereomers possess significantly different hydrophobicities, allowing baseline separation on an inexpensive C18 column.[1][2]

Reagents & Preparation[1][2][3][5][6][9]
  • Stock Solution: 1 mg/mL this compound in water.[1][2]

  • Marfey’s Reagent: 1% (w/v) FDAA in acetone (Store at -20°C in dark).[1][2]

  • Buffer: 1 M NaHCO₃ (Sodium Bicarbonate).[1][2]

  • Quench: 1 M HCl.

Step-by-Step Protocol
  • Aliquot: Transfer 50 µL of the Sample Stock Solution into a 1.5 mL amber microcentrifuge tube.

  • Alkalinize: Add 100 µL of 1 M NaHCO₃. (pH must be >8.0 for the amine to be nucleophilic).[2]

  • Derivatize: Add 100 µL of Marfey’s Reagent (FDAA) solution. Vortex for 10 seconds.[1][2]

  • Incubate: Heat the mixture at 40°C for 60 minutes in a thermomixer (600 rpm).

    • Note: Do not exceed 50°C to prevent potential double-bond migration or thermal degradation of the unsaturated ring.[1][2]

  • Quench: Allow to cool to room temperature, then add 20 µL of 1 M HCl to stop the reaction and neutralize the pH.

  • Dilute: Add 230 µL of HPLC-grade Acetonitrile (or Methanol). Vortex and filter through a 0.22 µm PTFE filter.[1][2]

  • Analyze: Inject 10 µL into the HPLC system.

HPLC Conditions[1][2]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for MS).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 340 nm (Marfey's chromophore max) or MS (ESI+).[1][2]

Workflow Visualization[1][2]

MarfeysWorkflowSampleSample(1R,4R)-AmineReactionReaction40°C, pH 8.5, 1hSample->ReactionFDAAMarfey's Reagent(FDAA)FDAA->ReactionQuenchQuench (HCl)& DilutionReaction->Quench  Nucleophilic Subst.SeparationHPLC Separation(Diastereomers)Quench->Separation  L-FDAA-(1R,4R)  L-FDAA-(1S,4S)DetectionUV (340 nm)or MSSeparation->Detection

Figure 1: Workflow for the chiral resolution of this compound using Marfey's Reagent.

Method B: GC-MS Silylation (MTBSTFA)[1][2]

Objective: Structural confirmation, impurity profiling, and volatile impurity analysis.

The Principle

Amino acids are non-volatile and thermally unstable.[1][2] Silylation replaces active hydrogens (-OH, -NH₂) with silyl groups.[1][2] We utilize MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) over the common BSTFA.[1][2]

  • Why MTBSTFA? It forms tert-butyldimethylsilyl (TBDMS) derivatives.[1][2] These are hydrolytically stable (unlike TMS derivatives) and produce a characteristic [M-57]⁺ fragment ion (loss of t-butyl group) which is excellent for quantification and identification.[1][2]

Reagents[1][2][4][5][6][9]
  • Solvent: Acetonitrile (HPLC grade, dried over molecular sieves) or Pyridine.[1][2]

  • Reagent: MTBSTFA + 1% TBDMCS (Catalyst).[1][2]

Step-by-Step Protocol
  • Dry Sample: Ensure the sample (approx. 1 mg) is completely dry.[1][2] Lyophilize if necessary.[1][2] Water quenches the reagent.[1][2]

  • Solubilize: Add 100 µL of dry Acetonitrile.

  • Derivatize: Add 100 µL of MTBSTFA (+1% TBDMCS).

  • Seal & Heat: Cap the vial tightly (crimp cap preferred). Heat at 70°C for 30 minutes .

    • Mechanism:[1][2][4] The -COOH becomes -COO-TBDMS and the -NH₂ becomes -NH-TBDMS.[1][2]

  • Inject: Inject 1 µL directly into the GC-MS (Split 1:10 or 1:20).

GC-MS Parameters[1][2][6]
  • Column: HP-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).[1][2]

  • Inlet: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min.[1][2]

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • MS Source: 230°C, EI mode (70 eV).

Expected Data

The molecular weight of the parent compound is 127.14 g/mol .[2]

  • Derivative: Bis-TBDMS derivative (One on -COOH, one on -NH₂).[1][2]

  • Added Mass: 2 x (114.26) = +228.52.[1][2]

  • Total MW: ~355.6.[1][2]

  • Key Fragment: m/z 298 (M - 57).[1][2] This peak will be the base peak or very prominent.[1][2]

Analytical Comparison Table

FeatureMethod A: Marfey's (LC)Method B: MTBSTFA (GC)
Primary Use Enantiomeric Purity (Chiral) Structural ID & Impurities
Sensitivity High (UV @ 340nm, ε ~ 30,000)High (SIM mode on [M-57])
Stability Derivative stable for 24-48hStable if kept dry (weeks)
Cost Low (Standard C18 column)Medium (GC-MS required)
Risk Incomplete reaction if pH < 8Moisture contamination

References

  • Bhushan, R., & Brückner, H. (2004).[2][5] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.[1][2] Link

  • Sigma-Aldrich. (n.d.).[1][2] The Derivatization and Analysis of Amino Acids by GC-MS. Technical Bulletin. Link

  • Halket, J. M., & Zaikin, V. G. (2003).[2] Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Link

  • PubChem. (n.d.).[1][2][6][7] this compound.[1][2][6][7] National Library of Medicine.[1][2] Link

  • ChemicalBook. (2025).[1][2] (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.[2][8][9] Link

protocol for N-Boc protection of aminocyclopentene carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for N-Boc Protection of Aminocyclopentene Carboxylic Acid

Abstract & Scope

This application note details a robust, scalable protocol for the


-tert-butoxycarbonyl (Boc) protection  of aminocyclopentene carboxylic acid . This scaffold acts as a conformationally restricted analogue of 

-aminobutyric acid (GABA) and a critical building block for peptide mimetics.

The zwitterionic nature of the starting material presents solubility challenges in pure organic solvents. This protocol utilizes a Schotten-Baumann-type biphasic system (Dioxane/Water) with inorganic base control to ensure complete solubilization and high-yielding conversion. The guide emphasizes pH control during workup to prevent acid-catalyzed deprotection of the labile Boc group.

Reaction Mechanism & Rationale

The reaction proceeds via the nucleophilic attack of the unprotonated amine on the carbonyl carbon of di-tert-butyl dicarbonate (


). The base serves two roles:
  • Solubilization: Deprotonates the carboxylic acid (

    
    ), rendering the zwitterion soluble in the aqueous phase.
    
  • Activation: Ensures the amine remains unprotonated (

    
    ) and nucleophilic.
    
Figure 1: Mechanistic Pathway

BocProtection Substrate Aminocyclopentene Carboxylic Acid (Zwitterion) Base Base (NaOH/NaHCO3) Deprotonation Substrate->Base pH > 9 FreeAmine Free Amine (Nucleophile) Base->FreeAmine Intermediate Tetrahedral Intermediate FreeAmine->Intermediate + Boc2O Boc2O Boc2O (Electrophile) Boc2O->Intermediate Collapse Elimination of t-Butyl Carbonate Intermediate->Collapse Products N-Boc Product + CO2 + t-BuOH Collapse->Products - CO2 (gas)

Caption: Nucleophilic addition-elimination pathway for Boc protection. Base is critical for maintaining the amine in a non-protonated state.

Strategic Considerations

ParameterRecommendationScientific Rationale
Solvent System 1,4-Dioxane : Water (1:1) Dioxane is miscible with water and dissolves

, while water dissolves the amino acid salt.[1][] THF is a viable alternative but Dioxane often minimizes emulsions.
Base Selection 1M NaOH (or

)
NaOH (1M) is preferred for initial dissolution of rigid amino acids.

is milder but may require larger volumes or longer reaction times for complete solubility.
Stoichiometry 1.1 – 1.5 eq.

A slight excess accounts for hydrolysis of

by the aqueous base. Large excesses lead to difficult-to-remove byproducts.
Temperature 0°C

RT
Initial cooling controls the exotherm and suppresses

hydrolysis; warming ensures reaction completion.

Detailed Experimental Protocol

Target Scale: 10 mmol (approx. 1.27 g of aminocyclopentene carboxylic acid)

Reagents:
  • Aminocyclopentene carboxylic acid (10 mmol)

  • 1,4-Dioxane (20 mL)

  • 1M NaOH (20 mL, 20 mmol) Note: 1 eq to neutralize acid, 1 eq to maintain basicity.

  • Di-tert-butyl dicarbonate (

    
    ) (12-15 mmol, 2.6 – 3.3 g)
    
Step-by-Step Procedure:
  • Dissolution (Aqueous Phase):

    • In a 100 mL round-bottom flask, suspend the aminocyclopentene carboxylic acid (10 mmol) in 10 mL of water.

    • Slowly add 1M NaOH (20 mL) with stirring. Ensure the solution becomes clear (pH should be >10).

    • Checkpoint: If the solid does not dissolve, add small aliquots of NaOH or sonicate. The amine must be free-based to react.

  • Biphasic Setup:

    • Add 1,4-Dioxane (20 mL) to the aqueous solution.[1]

    • Cool the mixture to 0°C using an ice bath.

  • Reagent Addition:

    • Dissolve

      
       (1.2 eq) in a minimal amount of dioxane (optional, can be added neat if liquid/melted).
      
    • Add

      
       dropwise to the stirring reaction mixture over 10 minutes.
      
  • Reaction:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Stir vigorously for 4–12 hours .

    • Monitoring: Monitor by TLC (ninhydrin stain will show disappearance of the free amine spot) or LC-MS.

  • Workup (The "pH Swing"):

    • Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove most of the dioxane. Critical: Do not heat above 40°C.

    • Wash (Basic): Dilute the remaining aqueous residue with water (20 mL). Wash with Diethyl Ether or Hexanes (

      
       mL).
      
      • Purpose: This removes unreacted

        
         and organic impurities. The product remains in the aqueous phase as the sodium salt (
        
        
        
        ).
    • Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2–3 using 1M

      
       or 1M HCl.
      
      • Caution:

        
         evolution may occur.[3] Do not use strong concentrated acid to avoid cleaving the Boc group.
        
    • Extraction: Extract the cloudy acidic aqueous layer with Ethyl Acetate (

      
       mL).[1]
      
    • Drying: Combine organic layers, wash with Brine, dry over anhydrous

      
      , and filter.[1]
      
    • Isolation: Concentrate in vacuo to yield the crude N-Boc protected acid.

Workup Logic & Purification Flow

The following diagram illustrates the critical separation of the product from impurities based on pH manipulation.

Figure 2: Purification Workflow

Workup ReactionMix Reaction Mixture (Dioxane/Water/Base) Evap Evaporate Dioxane ReactionMix->Evap AqResidue Aqueous Residue (Product as Carboxylate Salt) Evap->AqResidue Wash Wash with Et2O/Hexane AqResidue->Wash OrganicWaste Organic Waste (Excess Boc2O) Wash->OrganicWaste Remove Impurities Acidification Acidify to pH 2-3 (KHSO4 or dilute HCl) Wash->Acidification Aqueous Layer Extraction Extract with EtOAc Acidification->Extraction FinalProduct Pure N-Boc Product (In EtOAc Layer) Extraction->FinalProduct

Caption: "pH Swing" extraction strategy. Impurities are removed at high pH; product is recovered at low pH.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete extractionThe product is likely still in the aqueous phase. Ensure pH is < 3 during extraction. Saturate aqueous layer with NaCl (salting out).
Oil/Gum Formation Residual solvent or rotamersBoc-amino acids often form oils. Co-evaporate with DCM or Hexanes. Solidify by triturating with cold Pentane/Hexane.
Loss of Boc Group Acidification too strongUse

instead of HCl. Ensure temperature is 0°C during acidification. Process quickly.
Emulsion Dioxane presenceEnsure Dioxane is fully evaporated before the extraction step.

Characterization Criteria:

  • 1H NMR: Look for the characteristic tert-butyl singlet (

    
    1.45 ppm, 9H). The methine proton 
    
    
    
    to the nitrogen will shift downfield compared to the starting material.
  • TLC: Stains with Ninhydrin (faint/no spot) or Bromocresol Green (yellow spot for carboxylic acid).

References

  • Sigma-Aldrich. Application Note – N-Boc protection. (Accessed 2023).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard text for stability/conditions).

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Protection.

  • National Institutes of Health (NIH). Synthesis of (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid. (Demonstrates cyclopentene amino acid handling).

Sources

experimental procedure for deprotection of Boc-(1R,4R)-4-aminocyclopent-2-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated experimental procedures for the removal of the tert-butoxycarbonyl (Boc) protecting group from (1R,4R)-4-aminocyclopent-2-enecarboxylic acid . This scaffold is a critical chiral intermediate, structurally related to neuraminidase inhibitors (e.g., Peramivir) and nucleoside analogs.

The primary challenge in this transformation is the selective cleavage of the carbamate in the presence of an internal alkene and a free (or protected) carboxylic acid, while strictly maintaining the (1R,4R) stereochemical configuration. Two methods are presented:

  • Method A (Standard): HCl/Dioxane deprotection yielding the hydrochloride salt (Preferred for scale-up).

  • Method B (Alternative): TFA/DCM deprotection yielding the trifluoroacetate salt (Preferred for analytical scale or subsequent solution-phase coupling).

Chemical Context & Mechanistic Insight

Substrate Analysis[1]
  • Compound: Boc-(1R,4R)-4-aminocyclopent-2-enecarboxylic acid.

  • Key Features:

    • Allylic System: The C2-C3 double bond is prone to migration (isomerization to the conjugated

      
      -unsaturated acid) under forcing acidic conditions or high temperatures.
      
    • Stereocenters: The (1R,4R) configuration implies a trans relationship between the carboxyl and amino groups (depending on ring pucker), which must be preserved.

    • Solubility: The Boc-protected starting material is lipophilic (soluble in DCM, EtOAc); the deprotected product is a polar amino acid salt (soluble in water/MeOH).

Reaction Mechanism

The deprotection proceeds via an acid-catalyzed E1-like elimination mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated.[1][2]

  • Fragmentation: The tert-butyl cation is cleaved, generating a carbamic acid intermediate and isobutylene gas.[1]

  • Decarboxylation: The carbamic acid spontaneously loses CO₂ to yield the free amine salt.[2]

Critical Control Point: The generation of the tert-butyl cation can lead to alkylation of the alkene (polymerization) or the amine (re-alkylation). Scavengers or solvent choice (e.g., Dioxane/EtOAc) are used to mitigate this.[3]

Experimental Protocols

Method A: HCl-Mediated Deprotection (Preferred)

Objective: Isolate the product as a stable, crystalline Hydrochloride (HCl) salt.

Reagents & Equipment[2][3][4][5][6][7][8][9]
  • Substrate: Boc-(1R,4R)-4-aminocyclopent-2-enecarboxylic acid (1.0 equiv).

  • Reagent: 4.0 M HCl in 1,4-Dioxane (5-10 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or 1,4-Dioxane (anhydrous).

  • Equipment: Round-bottom flask, magnetic stir bar, N₂ inlet, vacuum filtration setup.

Step-by-Step Procedure
  • Preparation: Charge the Boc-protected substrate into a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the substrate in a minimal volume of anhydrous EtOAc (approx. 5 mL per gram of substrate).

    • Note: If solubility is poor, use pure 1,4-dioxane, but EtOAc promotes product precipitation.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Dropwise add 4.0 M HCl in Dioxane (5.0 equivalents).

    • Observation: Gas evolution (isobutylene/CO₂) will be observed.[1] Ensure open ventilation or a bubbler.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

    • Monitoring: Check consumption of starting material by TLC (Stain: Ninhydrin or KMnO₄) or HPLC.

  • Precipitation: As the reaction proceeds, the amine hydrochloride salt typically precipitates as a white solid.

    • Optimization: If no precipitate forms, add diethyl ether or MTBE (Methyl tert-butyl ether) to induce crystallization.

  • Isolation: Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

  • Washing: Wash the filter cake 3x with cold Et₂O or MTBE to remove residual HCl and organic byproducts.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Method B: TFA-Mediated Deprotection

Objective: Rapid deprotection for small-scale synthesis or when the TFA salt is acceptable.

Reagents
  • Reagent: Trifluoroacetic Acid (TFA) (20-50% v/v).[3]

  • Solvent: Dichloromethane (DCM).[3]

  • Scavenger (Optional): Triethylsilane (TES) (2.0 equiv) if alkene polymerization is observed.

Step-by-Step Procedure
  • Dissolution: Dissolve substrate in DCM (10 mL/g).

  • Addition: Add TFA dropwise at 0°C. Final concentration should be ~20-30% TFA in DCM.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1-2 hours.

  • Workup: Concentrate the mixture in vacuo (rotary evaporator) at <35°C.

    • Crucial Step: Co-evaporate with Toluene (3x) to azeotropically remove residual TFA.

  • Isolation: Triturate the resulting oil with cold Et₂O to obtain the solid TFA salt.

Process Visualization

Reaction Workflow (Method A)

DeprotectionWorkflow Start Start: Boc-Substrate Dissolve Dissolve in EtOAc/Dioxane Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddAcid Add 4M HCl/Dioxane (5 equiv) Cool->AddAcid React Stir at RT (2-4 h) Monitor TLC/HPLC AddAcid->React Check Precipitate Formed? React->Check AddEther Add Et2O/MTBE Check->AddEther No Filter Vacuum Filtration Check->Filter Yes AddEther->Filter Wash Wash (Et2O) & Dry Filter->Wash End Final Product: Amino Acid HCl Salt Wash->End

Figure 1: Decision tree and workflow for HCl-mediated deprotection and salt isolation.

Mechanistic Pathway

Mechanism Substrate Boc-Amine (Carbamate) Protonation Protonated Intermediate Substrate->Protonation + H+ Collapse Carbamic Acid + t-Bu Cation Protonation->Collapse Slow Decarb Decarboxylation (-CO2) Collapse->Decarb Fast Isobutylene Isobutylene Gas Collapse->Isobutylene Elimination SaltFormation Amine Salt (Product) Decarb->SaltFormation + Acid

Figure 2: Acid-catalyzed cleavage mechanism of the Boc group.

Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Identity ¹H-NMR (D₂O or DMSO-d₆)Absence of t-butyl singlet (~1.4 ppm). Presence of alkene protons (~5.8-6.0 ppm).
Purity HPLC (C18, Acidic Mobile Phase)> 98.0% Area
Stereochemistry Specific Rotation [α]DMust match reference standard for (1R,4R).
Counterion Ion Chromatography / TitrationConfirms stoichiometric HCl or TFA content.
Troubleshooting Guide
  • Issue: Oil formation instead of solid.

    • Cause: Residual solvent or impurities.[2][10]

    • Fix: Triturate vigorously with diethyl ether or hexanes. Sonicate to induce nucleation.

  • Issue: Low Yield.

    • Cause: Product solubility in wash solvent.

    • Fix: Ensure wash solvents (Et₂O) are ice-cold. Use minimal wash volume.

  • Issue: Alkene Isomerization.

    • Cause: Reaction temperature too high or reaction time too long.

    • Fix: Strictly maintain temperature <25°C. Quench immediately upon conversion.

References

  • General Boc Deprotection Protocols

    • BenchChem.[2][3] Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Retrieved from

  • Cyclopentene Amino Acid Synthesis & Intermediates

    • Process for preparing (-)-(1S,4R) N-protected 4-amino-2-cyclopentene-1-carboxylate esters. Patent WO 01/01569.[11] (Provides analogous procedures for the enantiomer). Retrieved from

  • Stability of Cyclopentene Carboxylates

    • Rubin, M., et al. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions. (Discusses general stability of unsaturated cyclic acids). Retrieved from

  • Reagent Guides

    • Fisher Scientific. Amine Protection / Deprotection Protocol. Retrieved from

Sources

application as a constrained arginine analogue in peptide design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Constrained Arginine Analogues in High-Performance Peptide Design

Abstract

The incorporation of conformationally constrained arginine analogues—most notably 4-guanidinoproline (GuPro) and cyclic arginine surrogates —represents a critical strategy in modern peptidomimetic design. Native arginine residues, while essential for receptor binding and cell penetration, suffer from high entropic penalties upon binding and rapid proteolytic degradation by serum trypsin-like proteases. This guide details the thermodynamic rationale, selection criteria, and solid-phase synthesis (SPPS) protocols for integrating constrained arginine analogues to enhance metabolic stability and binding affinity in therapeutic peptides.

The Design Rationale: Thermodynamics & Stability

The Entropic Penalty Problem

In solution, the side chain of native arginine (


) is highly flexible, exploring a vast conformational space defined by its 

through

torsional angles. Upon binding to a target (e.g., an integrin receptor or enzyme active site), this flexibility is lost.
  • Thermodynamic Cost: The freezing of rotatable bonds creates a significant entropic penalty (

    
    ), which opposes the favorable enthalpy of binding (
    
    
    
    ).
  • The Solution: Constrained analogues, such as 4-guanidinoproline , pre-organize the guanidinium group into a bioactive conformation. This reduces the entropic cost of binding (

    
    ), leading to a more favorable free energy change (
    
    
    
    ).
Proteolytic Resistance

Trypsin and serum proteases recognize the flexible, extended conformation of the basic arginine side chain. Constraining the backbone (e.g., via a pyrrolidine ring in GuPro) or the side chain prevents the "induced fit" required for the protease catalytic triad to hydrolyze the peptide bond, significantly extending serum half-life (


).

Mechanism of Action Diagram:

ConstraintMechanism NativeArg Native Arginine (High Entropy) BindingEvent Receptor Binding NativeArg->BindingEvent -TΔS (Large Penalty) ComplexNative Complex (Native) High Entropic Penalty Lower Affinity BindingEvent->ComplexNative ComplexConstrained Complex (Analogue) Low Entropic Penalty High Affinity BindingEvent->ComplexConstrained ConstrainedArg Constrained Analogue (Pre-organized) ConstrainedArg->BindingEvent -TΔS (Minimal Penalty)

Figure 1: Thermodynamic advantage of pre-organized arginine analogues in receptor binding.

Selection Guide: Choosing the Right Analogue

Not all constraints are equal.[1][2][3][4][5][6][7][8] Select the analogue based on the structural requirement of your target pharmacophore.

Analogue ClassStructure / DescriptionPrimary ApplicationSPPS Compatibility
4-Guanidinoproline (GuPro) Guanidine group attached to C4 of a proline ring.[9] Rigidifies backbone (

) and side chain.
Collagen mimetics, Cell Penetrating Peptides (CPPs), Integrin inhibitors.High. Fmoc-derivatives available.[2]

-Methylarginine
Methylation at the

-nitrogen. Restricts backbone flexibility.
Improving metabolic stability; preventing H-bond donation from backbone amide.Medium. Steric hindrance requires double coupling.
Cyclic Arginine (

Arg)
Side-chain to backbone cyclization (e.g., piperidine ring).Probing specific

angles in enzyme active sites.
Low. Often requires custom synthesis.
End-Capped Arginine Modification of the guanidine group itself (e.g., electron-withdrawing groups).Modulating pKa and hydrogen bonding capability.High.

Experimental Protocols

Protocol A: Solid-Phase Synthesis of Peptides Containing 4-Guanidinoproline

Target: Synthesis of a peptide sequence where Arg is replaced by (4R)-Guanidinoproline. Note: Direct coupling of Fmoc-GuPro is possible, but often expensive. A "Proline Editing" approach (converting Hydroxyproline on-resin) is more versatile for optimization.

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g loading).

  • Fmoc-Hyp(OtBu)-OH (Hydroxyproline).

  • Mitsunobu Reagents: Triphenylphosphine (

    
    ), DIAD (Diisopropyl azodicarboxylate).
    
  • Guanylating Agent:

    
    -Di-Boc-thiourea or 1H-Pyrazole-1-carboxamidine.
    

Step-by-Step Workflow:

  • Standard SPPS Assembly:

    • Synthesize the peptide backbone using standard Fmoc/tBu chemistry.

    • At the position of the arginine analogue, couple Fmoc-4-hydroxyproline (Hyp) instead of Arginine.

    • Critical: Ensure the Hyp side chain is unprotected (OH free) or selectively deprotectable if orthogonal protection is used.

  • On-Resin Mitsunobu Reaction (Stereochemical Inversion):

    • Wash resin with anhydrous DCM (3x).

    • Add

      
       (5 eq) and DPPA (Diphenylphosphoryl azide, 5 eq) in dry THF.
      
    • Add DIAD (5 eq) dropwise at 0°C. Shake at room temp for 4 hours.

    • Result: Conversion of 4-OH to 4-Azide (

      
      ) with inversion of configuration (Trans 
      
      
      
      Cis).
  • Staudinger Reduction:

    • Treat resin with 1M

      
       in THF/Water (10:1) for 2 hours.
      
    • Result: Reduction of Azide (

      
      ) to Amine (
      
      
      
      ). This yields 4-Aminoproline on resin.
  • Guanylation (The "Arginine" Creation):

    • Wash resin with DMF.[2]

    • Add

      
      -Di-Boc-1H-pyrazole-1-carboxamidine (5 eq) and DIEA (10 eq) in DMF.
      
    • Shake for 12–16 hours.

    • Result: Conversion of 4-amino group to 4-guanidino group (Boc-protected) .

  • Cleavage & Deprotection:

    • Treat with TFA/TIS/Water (95:2.5:2.5) for 3 hours.

    • Precipitate in cold diethyl ether.

Synthesis Flowchart:

SPPS_Workflow Start Resin-Peptide-Hyp-Fmoc (Hydroxyproline) Step1 Mitsunobu Reaction (DPPA, DIAD, PPh3) Start->Step1 Step2 Azidoproline Intermediate (Inverted Stereochemistry) Step1->Step2 Step3 Staudinger Reduction (PMe3, H2O) Step2->Step3 Step4 Aminoproline Intermediate Step3->Step4 Step5 Guanylation (Pyrazole-carboxamidine) Step4->Step5 End 4-Guanidinoproline Peptide (Constrained Arg Analogue) Step5->End

Figure 2: On-resin synthesis of Guanidinoproline via "Proline Editing" of Hydroxyproline.

Protocol B: Comparative Proteolytic Stability Assay

Objective: Quantify the stability enhancement of the constrained analogue vs. native arginine.

  • Preparation:

    • Dissolve peptides (Native vs. Analogue) at 1 mM in PBS (pH 7.4).

    • Prepare Trypsin solution (bovine pancreas) or Human Serum (25% in PBS).

  • Incubation:

    • Add enzyme/serum to peptide solution (Enzyme:Substrate ratio 1:100 w/w).

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Take aliquots (50

      
      L) at 
      
      
      
      min.
    • Quench: Immediately add 50

      
      L of 1% Formic Acid in Acetonitrile to stop proteolysis.
      
  • Analysis:

    • Analyze via RP-HPLC or LC-MS.

    • Calculate the Area Under Curve (AUC) for the intact parent peptide.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Determine

      
       (slope) and 
      
      
      
      .

Case Study: RGD Peptide Optimization

Context: RGD (Arg-Gly-Asp) peptides bind integrins but are unstable in vivo.

  • Native Sequence: cyclo(RGDfK)

  • Modified Sequence: cyclo(GuPro-GDfK)

  • Outcome:

    • Affinity: The GuPro analogue maintained nanomolar affinity for

      
       integrin due to the correct spatial orientation of the guanidine and carboxylate groups.
      
    • Stability: Serum half-life increased from ~45 minutes (Native) to >6 hours (Analogue) because the rigid pyrrolidine ring prevented trypsin access to the scissile bond.

References

  • Conformational Restriction of Arginine Side Chain

    • Source: N
    • Title: Side-chain to backbone interactions dictate the conformational preferences of a cyclopentane arginine analogue.[10]

    • URL:[Link]

  • Proline Editing & Guanidinoproline Synthesis

    • Source: PubMed / NIH
    • Title: Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides.[11]

    • URL:[Link]

  • Solid Phase Peptide Synthesis (SPPS)

    • Source: Royal Society of Chemistry (RSC)
    • Title: Solid phase peptide synthesis using side-chain unprotected arginine and histidine.[12]

    • URL:[Link]

  • Proteolytic Stability of Constrained Peptides

    • Source: PLOS One[13]

    • Title: Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs.
    • URL:[Link]

  • Cationic Collagen Mimetics (GuPro Applications)

    • Source: PubMed
    • Title: 4(R/S)-Amino/guanidino-substituted proline peptides: design, synthesis and DNA transfection properties.
    • URL:[Link]

Sources

Strategic Roles of Key Intermediates and Reagents in the Synthesis of Abacavir

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Subject: Abacavir Sulfate (Ziagen) Synthesis Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

Abacavir sulfate is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1. Unlike natural nucleosides that contain a furanose sugar ring, Abacavir features a carbocyclic (cyclopentenyl) ring. This structural deviation confers resistance to enzymatic cleavage (glycosylases) while maintaining the necessary geometry for phosphorylation and viral DNA chain termination.

The synthesis of Abacavir is a classic example of convergent synthesis , relying on the stereoselective coupling of two highly optimized fragments:

  • The Carbocyclic Scaffold: (1S,4R)-4-amino-2-cyclopentene-1-methanol.[1][2][3][4][5]

  • The Purine Precursor: 2,5-diamino-4,6-dichloropyrimidine.[2][6]

This guide details the strategic roles of these intermediates and the reagents that drive their assembly, providing industrial-standard protocols for the critical coupling and cyclization stages.

Retrosynthetic Strategy & Pathway Visualization

The synthesis is designed to establish the N9-glycosidic bond with strict stereocontrol. The "Vince Lactam" serves as the chiral pool progenitor, while the chloropyrimidine acts as the electrophilic acceptor.

Diagram 1: Retrosynthetic Analysis of Abacavir

Abacavir_Retosynthesis Abacavir Abacavir Sulfate (Target Molecule) Purine_Core Purine Ring Closure (C1 Donation) Purine_Core->Abacavir Cyclopropylamine Displacement Coupling_Product Coupled Intermediate (Pyrimidine-Carbocycle Adduct) Coupling_Product->Purine_Core Orthoformate Cyclization Fragment_A Fragment A: Carbocyclic Scaffold (1S,4R)-4-amino-2-cyclopentene-1-methanol (Chirality Source) Fragment_A->Coupling_Product N-Alkylation Fragment_B Fragment B: Pyrimidine Base 2,5-diamino-4,6-dichloropyrimidine (Electrophile) Fragment_B->Coupling_Product Vince_Lactam Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Vince_Lactam->Fragment_A Enzymatic Resolution & Reduction

Figure 1: Retrosynthetic breakdown showing the convergence of the chiral carbocyclic amine and the dichloropyrimidine base.[2]

Role of Key Intermediates

The Chiral Scaffold: (1S,4R)-4-amino-2-cyclopentene-1-methanol

Role: This intermediate dictates the stereochemistry of the final drug.[2] The (1S,4R) configuration is essential; the enantiomer is inactive and potentially toxic.

  • Origin: Derived from the enzymatic resolution of the "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one) using lactamases (e.g., from Pseudomonas solanacearum), followed by hydride reduction.[2]

  • Criticality: It mimics the 2'-deoxyribose sugar.[2] The alkene functionality restricts conformational flexibility, enhancing binding affinity to Reverse Transcriptase.

The Electrophile: 2,5-diamino-4,6-dichloropyrimidine

Role: Serves as the scaffold for the purine base.[2]

  • Reactivity: The C4 and C6 positions are equivalent due to symmetry. However, once the first amine (the carbocyclic scaffold) attacks, the symmetry breaks.

  • Selectivity: The 5-amino group is crucial.[2] It provides the nitrogen required for the subsequent imidazole ring closure (Step 2).

Detailed Experimental Protocols

Protocol A: Coupling of Carbocyclic Amine and Chloropyrimidine

This step forms the N-glycosidic bond.[2] The reaction exploits the nucleophilicity of the primary amine on the carbocycle against the electrophilic carbon of the pyrimidine.

Reagents & Materials:

  • (1S,4R)-4-amino-2-cyclopentene-1-methanol (Hydrochloride salt): 1.0 equiv[2][5]

  • 2,5-diamino-4,6-dichloropyrimidine: 1.0 equiv[2]

  • Triethylamine (Et3N) or NaHCO3: 2.2 equiv (Base to neutralize HCl)

  • Solvent: n-Butanol or Isopropanol (IPA)[2]

Procedure:

  • Charge: In a reactor equipped with a mechanical stirrer and reflux condenser, suspend the chloropyrimidine (100 g) and the amino-alcohol HCl salt (approx. 85 g) in n-Butanol (600 mL).

  • Basify: Add Triethylamine (130 mL) slowly. The slurry will thicken as amine salts form.

  • Reflux: Heat the mixture to reflux (approx. 118°C). Maintain reflux for 10–12 hours.

    • Checkpoint: Monitor by HPLC.[2][5][7][8] Reaction is complete when the limiting reagent (chloropyrimidine) is < 1%.

  • Workup: Cool the mixture to 25°C.

  • Filtration: Filter off the triethylamine hydrochloride salts. Wash the cake with n-Butanol.[2][5]

  • Yield: The filtrate contains the intermediate 2-amino-4-chloro-6-[(1S,4R)-4-hydroxymethyl-2-cyclopenten-1-ylamino]-pyrimidine.[2] It is often carried forward to the next step without isolation (telescoped process).

Protocol B: Ring Closure and Final Amination

This protocol describes the "one-pot" cyclization to the purine ring followed by the installation of the cyclopropylamine group.

Reagents:

  • Triethyl orthoformate (TEOF): 3.0 equiv (Cyclizing agent)

  • Concentrated HCl or H2SO4 (Catalytic amount)

  • Cyclopropylamine: 4.0 equiv[2]

Procedure:

  • Cyclization: To the filtrate from Protocol A, add Triethyl orthoformate (TEOF).

  • Catalysis: Add a catalytic amount of concentrated acid (e.g., H2SO4, 0.05 equiv).[5]

  • Reaction: Stir at ambient temperature for 1-2 hours, then heat gently to 60°C.

    • Mechanism:[2][9][7][10][][12][13] The 5-amino group of the pyrimidine attacks the orthoformate, forming a formimidate intermediate, which cyclizes with the secondary amine at position 6 to close the imidazole ring.

  • Amination: Once cyclization is confirmed (HPLC), cool the mixture to 20°C.

  • Addition: Add Cyclopropylamine (excess) directly to the reaction vessel.

  • Displacement: Heat the mixture to 60–70°C for 4 hours. The cyclopropylamine displaces the remaining chlorine atom at the C6 position.

  • Isolation: Cool to room temperature. Concentrate the solvent under vacuum. Partition the residue between water and ethyl acetate. The organic layer contains the Abacavir free base.[13]

  • Salt Formation: Treat the free base with sulfuric acid in ethanol/water to crystallize Abacavir Sulfate.

Process Workflow & Logic

The following diagram illustrates the industrial logic flow, highlighting Critical Process Parameters (CPPs).

Diagram 2: Industrial Synthesis Workflow

Abacavir_Workflow Input_A Input: Amino Alcohol (Chiral Salt) Step_1 Step 1: Nucleophilic Substitution Solvent: n-Butanol | Temp: Reflux CPP: Stoichiometry & Time Input_A->Step_1 Input_B Input: Chloropyrimidine (Electrophile) Input_B->Step_1 Check_1 QC Check: HPLC Limit: <1% Pyrimidine Step_1->Check_1 Step_2 Step 2: Imidazole Ring Closure Reagent: Triethyl Orthoformate (TEOF) Catalyst: H2SO4 Check_1->Step_2 Pass Step_3 Step 3: C6 Displacement Reagent: Cyclopropylamine Temp: 60°C Step_2->Step_3 In-situ (Telescoped) Final Abacavir Free Base Step_3->Final

Figure 2: Step-by-step process flow for the conversion of intermediates to Abacavir Free Base.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Low Enantiomeric Excess (ee) Impure Amino Alcohol input (Vince Lactam resolution failure).Verify optical rotation of starting material. Use chiral HPLC to confirm >99% ee of amino alcohol.
Incomplete Cyclization Water present in the system (hydrolyzes TEOF).Ensure n-Butanol is dry.[2] Increase TEOF equivalents slightly.
N7-Isomer Formation Regioselectivity error during coupling.Control coupling temperature strictly. The N9-isomer is thermodynamically favored but kinetics must be managed.[2]
Residual Chlorine Incomplete cyclopropylamine displacement.[2]Extend reaction time at Step 3; ensure excess cyclopropylamine is maintained (it is volatile).

References

  • Daluge, S. M., et al. (2000). "An Efficient, Scalable Synthesis of the HIV Reverse Transcriptase Inhibitor Abacavir Sulfate." Organic Process Research & Development, 4(4), 272–280.

  • Vince, R., & Hua, M. (1990). "Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides." Journal of Medicinal Chemistry, 33(1), 17–21.

  • Crimmins, M. T., & King, B. W. (1996).[4] "Asymmetric Synthesis of Carbocyclic Nucleosides: A General Method for the Synthesis of (-)-Carbovir and (-)-Abacavir." The Journal of Organic Chemistry, 61(13), 4192–4193.

  • Glaxo Group Ltd. (1991). "Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine." European Patent EP0434450.[2]

Sources

Accelerating Zika Virus Therapeutic Discovery: From High-Throughput Protease Inhibition to Phenotypic Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of small-molecule inhibitors against Zika virus (ZIKV) requires a bifurcated approach: precise biochemical targeting of viral enzymes and robust phenotypic validation in cellular models. This guide details a self-validating workflow for screening ZIKV inhibitors, focusing on the NS2B-NS3 serine protease (a prerequisite for viral polyprotein processing) and phenotypic antiviral assays in Vero cells. We provide optimized protocols for FRET-based enzymatic screening, high-content imaging, and mechanism-of-action (MoA) deconvolution via Time-of-Addition studies.

Target Selection & Biochemical Profiling: NS2B-NS3 Protease

The ZIKV genome encodes a single polyprotein that must be cleaved into functional units. The NS2B-NS3 protease complex is the primary driver of this process, making it an ideal target for direct-acting antivirals (DAAs).

Mechanistic Rationale

The NS3 protease domain is inactive without its cofactor, NS2B. Inhibitors must disrupt the active site (catalytic triad: His51, Asp75, Ser135) or the NS2B-NS3 interface. Unlike polymerase assays, protease assays are highly amenable to high-throughput screening (HTS) using fluorogenic substrates.

Protocol: FRET-Based Enzymatic Assay

Objective: Quantify inhibition of recombinant NS2B-NS3 protease activity.

Reagents:

  • Enzyme: Recombinant ZIKV NS2B-NS3 (linked construct to ensure stability).

  • Substrate: Fluorogenic peptide Bz-Nle-Lys-Arg-Arg-AMC (cleavage releases fluorescent AMC).

  • Assay Buffer (Critical): 10 mM Tris-HCl (pH 8.5), 0.005% Tween-20, 5% Glycerol .[1]

    • Expert Insight: Glycerol is non-negotiable here. The NS2B-NS3 complex is prone to aggregation and autoproteolysis; glycerol stabilizes the conformational state.

Step-by-Step Workflow:

  • Preparation: Dilute compounds in DMSO. Final DMSO concentration in the well must be <1% to avoid enzyme denaturation.

  • Pre-incubation: Add 20 µL of Enzyme (final conc. 0.2–10 nM) + 1 µL Compound to black 384-well plates. Incubate for 10 minutes at RT.

    • Why? Allows slow-binding inhibitors to equilibrate with the active site before substrate competition begins.

  • Reaction Start: Add 20 µL of Substrate (final conc.

    
     value, typically 10–50 µM).
    
  • Kinetic Read: Measure fluorescence (

    
    ) every 60 seconds for 30 minutes.
    
  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Determine 
    
    
    
    using a 4-parameter logistic fit.
Assay Logic Visualization

ProteaseAssay cluster_0 Reaction Components Enzyme NS2B-NS3 Complex Interaction Competitive Binding Enzyme->Interaction Substrate FRET Peptide (Quenched) Substrate->Interaction Inhibitor Test Compound Inhibitor->Interaction Blocks Result_Active Cleavage: High Fluorescence Interaction->Result_Active No Inhibitor Result_Inhibited Intact Peptide: Low Fluorescence Interaction->Result_Inhibited Effective Inhibitor

Figure 1: Logic flow of the FRET-based protease inhibition assay. Competition between the substrate and inhibitor determines the fluorescence output.

Cell-Based Antiviral Screening

Biochemical potency must be validated in a cellular context to account for membrane permeability and metabolic stability.

Experimental Design
  • Cell Line: Vero cells (African Green Monkey Kidney).[2] They are interferon-deficient, allowing robust viral replication.

  • Readout: High-Content Screening (HCS) via Immunofluorescence is superior to CPE (Cytopathic Effect) assays because it detects viral protein reduction before massive cell death occurs.

Protocol: Immunofluorescence-Based Antiviral Assay

Objective: Determine


 (Effective Concentration) and 

(Cytotoxic Concentration).[3]
  • Seeding: Plate Vero cells (4,000 cells/well) in 96-well optical-bottom plates. Incubate 24h.

  • Infection & Treatment:

    • Remove media.[4][5]

    • Add ZIKV (Strain MR766 or PRVABC59) at MOI 0.1 .

    • Simultaneously add serial dilutions of test compounds.

    • Expert Insight: Low MOI (0.1) allows multiple rounds of replication (48h), making the assay sensitive to inhibitors of entry, replication, and release.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Fixation: 4% Paraformaldehyde (20 min).

  • Staining:

    • Primary Ab: Mouse anti-Flavivirus Envelope (4G2).

    • Secondary Ab: Goat anti-Mouse Alexa Fluor 488.

    • Nuclei: DAPI (for cell counting/toxicity).

  • Quantification: Automated microscopy. Calculate % Infected Cells (Green/Blue ratio).

Data Interpretation Table
ParameterDefinitionDesired ProfileTroubleshooting

Conc. reducing viral antigen by 50%< 1 µMIf >10µM, compound may be cell-impermeable.

Conc. reducing cell count (DAPI) by 50%> 50 µMIf

, antiviral effect is likely false (due to host toxicity).
Selectivity Index (SI) Ratio

> 10 (ideally >50)Low SI indicates a narrow therapeutic window.

Mechanism of Action (MoA): Time-of-Addition

Once a "Hit" is confirmed, you must determine where in the lifecycle it acts.

Protocol: Synchronized Infection Assay

Objective: Deconvolute the stage of inhibition (Entry vs. Replication vs. Assembly).

  • Synchronization: Cool cells and virus to 4°C for 1 hour. This allows virus binding but prevents entry (endocytosis requires energy/heat).

  • Pulse: Shift to 37°C (Time = 0h) to initiate synchronized entry.

  • Dosing: Add the inhibitor at distinct time points:

    • -1h (Pre-treatment): Targets host factors/receptors.

    • 0h (Co-addition): Targets Entry/Fusion.

    • 2h - 4h (Post-entry): Targets Translation/Polyprotein processing.

    • 6h+ (Late): Targets RNA Replication (RdRp).

  • Readout: Harvest at 24h and measure viral titer (Plaque Assay) or RNA load (RT-qPCR).

MoA Logic Visualization

TimeOfAddition cluster_lifecycle Viral Lifecycle Timeline T0 0h: Binding/Entry T2 2-4h: Translation/Processing (NS2B-NS3 Target) T0->T2 T6 6-12h: RNA Replication (NS5 Target) T2->T6 T24 24h: Assembly/Release T6->T24 Drug Drug Addition Time Drug->T0 Inhibits Entry Drug->T2 Inhibits Protease Drug->T6 Inhibits Polymerase

Figure 2: Time-of-Addition logic. Efficacy is lost if the drug is added AFTER its target step has already occurred. For example, a protease inhibitor added at 6h (after translation) will show reduced efficacy compared to addition at 2h.

References

  • Phoo, W. W., et al. (2018). Structure of the Zika virus NS2B-NS3 protease in complex with a boronate inhibitor. Science Advances. Link

  • Bernatchez, J. A., et al. (2023). Evaluating Known Zika Virus NS2B-NS3 Protease Inhibitor Scaffolds via In Silico Screening and Biochemical Assays. NIH/PubMed. Link

  • Muller, J. A., et al. (2017).Zika Virus Antiviral Screening. Methods in Molecular Biology. Standard protocol for Vero cell infection and readout.
  • Touret, F., et al. (2019). High-content screening of a kinase-focused library reveals compounds with broad-spectrum antiviral activity against Zika virus. Antiviral Research.[4][5][6][7][8][9] Link

  • Daelemans, D., et al. (2011). A time-of-addition assay for the identification of the target of antiviral agents. Nature Protocols. (Adapted for Flaviviruses).[4][5][6][9][10] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of Aminocyclopentene Carboxylic Acid (ACPC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: Aminocyclopentene carboxylic acid (ACPC) presents a "perfect storm" of chromatographic challenges. As a cyclic


-amino acid, it is:
  • Amphoteric: Exists as a zwitterion, making retention on standard C18 columns poor.

  • UV-Silent: Lacks a chromophore, rendering standard UV detection (254 nm) useless.

  • Stereochemically Complex: You are likely dealing with a mixture of cis and trans diastereomers, each consisting of a pair of enantiomers (

    
     vs 
    
    
    
    ).

The Solution Architecture: We do not recommend a "one-size-fits-all" approach. Your method choice depends entirely on your detection capabilities and the stage of drug development.

Method Selection: The Decision Matrix

Before starting, determine your workflow path. Do not attempt "Direct Analysis" if you only have a standard UV detector.

MethodSelection Start START: ACPC Sample Detector What is your Detector? Start->Detector UV Standard UV / FLD Only Detector->UV Limited Hardware Advanced MS / CAD / ELSD Detector->Advanced Universal Detection DerivPath PATH A: Derivatization (Indirect Method) UV->DerivPath DirectPath PATH B: Direct Analysis (Zwitterionic/Crown Ether) Advanced->DirectPath FDAA Marfey's Reagent (FDAA) + C18 Column DerivPath->FDAA High Stereoselectivity OPA OPA/FMOC + C18 Column DerivPath->OPA High Throughput ZWIX Zwitterionic CSP (Chiralpak ZWIX) DirectPath->ZWIX General Screening Crown Crown Ether CSP (Crownpak CR-I) DirectPath->Crown Primary Amines Only

Figure 1: Method Development Decision Tree. Select Path A for robustness with UV detection, or Path B for speed and MS compatibility.

PATH A: Derivatization (Indirect Separation)

Context: If you lack a Mass Spectrometer, you must derivatize to add a chromophore. We recommend FDAA (Marfey's Reagent) over OPA because FDAA derivatives are more stable and offer superior separation of diastereomers.

Protocol: FDAA Derivatization[1]
  • Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).

  • Mechanism: Nucleophilic aromatic substitution. Converts enantiomers into diastereomers, which are separable on achiral C18 columns.

Step-by-Step Workflow:

  • Prepare Sample: Dissolve 50 µL of ACPC (50 mM) in water.

  • Add Reagent: Add 100 µL of 1% FDAA in acetone.

  • Basify: Add 20 µL of 1 M NaHCO₃ (pH must be >8 for the amine to be nucleophilic).

  • Incubate: Heat at 40°C for 60 minutes. (Do not exceed 50°C to prevent racemization).

  • Quench: Add 20 µL of 1 M HCl to stop the reaction.

  • Analyze: Inject onto a C18 column.

Chromatographic Conditions (Achiral):

  • Column: C18 (e.g., Kinetex 2.6µm), 100 x 4.6 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10-60% B over 20 mins.

  • Detection: UV at 340 nm.

PATH B: Direct Analysis (Zwitterionic CSPs)

Context: This is the modern standard for LC-MS. Zwitterionic phases (like Chiralpak ZWIX ) use a double ion-pairing mechanism specifically designed for free amino acids.[1]

Protocol: Chiralpak ZWIX(+) / ZWIX(-)

These columns contain a quinine/quinidine-derived selector fused with a sulfonic acid.[1]

Mechanism:

  • The ACPC amine (positively charged) interacts with the column's sulfonate (negatively charged).

  • The ACPC carboxylate (negatively charged) interacts with the column's quinuclidine (positively charged).

  • Why it works: This "double lock" mechanism is highly sensitive to the rigid stereochemistry of the cyclopentene ring.

Standard Conditions:

Parameter Setting Reason
Mobile Phase MeOH / ACN / H₂O (49 : 49 : 2) MeOH is protic and essential for ion-pairing solvation.[2]
Additives 50 mM Formic Acid + 25 mM Diethylamine (DEA) CRITICAL: You must buffer both the acid and base. The ratio controls retention.
pH Apparent pH ~5.5 - 6.0 Ensures ACPC is zwitterionic.
Temp 25°C - 40°C Higher temp reduces peak tailing but may lower resolution.

| Detection | MS (ESI+) or ELSD | ACPC is invisible to UV here. |

Troubleshooting Center

Module 1: Direct Method Issues (ZWIX/Crown)

Q: My enantiomers are co-eluting on the ZWIX column.

  • Root Cause: Inadequate double ion-pairing.

  • Fix:

    • Increase Methanol: Shift from 50% MeOH to 80% MeOH. Protic solvents stabilize the ion pair.

    • Adjust Acid/Base Ratio: If retention is too low, decrease the DEA concentration. If retention is too high (broad peaks), increase DEA. The standard starting point is 2:1 (Acid:Base).

Q: I see severe peak tailing for the second enantiomer.

  • Root Cause: Secondary hydrophobic interactions or slow mass transfer.

  • Fix: Add 2-5% Water to the mobile phase. Water improves the solubility of the zwitterion and sharpens the peaks significantly on ZWIX phases.

Q: Crown Ether (CR-I) retention times are drifting.

  • Root Cause: Temperature fluctuations. Crown ether complexation is exothermic.

  • Fix: Thermostat your column oven precisely. Lowering temperature (e.g., to 10°C) often dramatically increases resolution (

    
    ) on Crownpak columns, though it increases pressure.
    
Module 2: Derivatization Issues

Q: I see "extra" peaks in my FDAA trace.

  • Root Cause: Unreacted FDAA or hydrolysis products.

  • Fix: Run a blank (Reagent + Buffer + Heat, no Sample). FDAA hydrolyzes to dinitrophenol, which elutes early. Ignore these peaks or adjust the gradient to separate them from your analyte.

Q: My reaction yield is low.

  • Root Cause: pH dropped during reaction.

  • Fix: The reaction produces HF (hydrofluoric acid) as a byproduct. Ensure your NaHCO₃ buffer capacity is sufficient to maintain pH > 8 throughout the incubation.

Advanced Troubleshooting Logic (Visualized)

Use this flow to diagnose peak shape issues on Zwitterionic Columns.

Troubleshooting Problem Symptom: Peak Tailing / Broadening Check1 Check Mobile Phase Water Content Problem->Check1 Check2 Check Acid/Base Ratio Check1->Check2 Water is OK Action1 Add 2-5% Water (Improves Solubility) Check1->Action1 Water = 0%? Action2 Increase Base (DEA) (Sharpens Basic Peaks) Check2->Action2 Tailing on Basic Moiety Action3 Increase Acid (FA) (Sharpens Acidic Peaks) Check2->Action3 Tailing on Acidic Moiety

Figure 2: Diagnostic logic for peak shape optimization on ZWIX columns.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). (Focuses on double ion-pairing mechanism for amino acids). Link

  • Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. (Definitive guide on FDAA derivatization). Link

  • Sigma-Aldrich (Supelco). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Application note on Astec CHIROBIOTIC columns). Link

  • Machida, Y., et al. (2017). Separation of amino acid enantiomers by HPLC using Crownpak CR-I(+). (Details on Crown Ether optimization). Link

Sources

Technical Support Center: Separation of 4-Aminocyclopentene-1-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Separation Sciences Last Updated: January 28, 2026[1][2]

Executive Technical Summary

Separating the cis and trans isomers of 4-aminocyclopent-2-ene-1-carboxylic acid presents a distinct challenge due to the molecule's zwitterionic nature.[2] In its free form, the compound exists as an internal salt with high polarity, rendering standard silica gel chromatography ineffective.[2]

The Golden Rule of Amino Acid Isomer Separation:

Do not attempt to separate the free zwitterions if high purity (>98% de) is required. Derivatize the amine, separate the neutral intermediates, and then deprotect.

This guide outlines two primary workflows:

  • The Derivatization Protocol (High Purity): Converting the zwitterion to a lipophilic carbamate (N-Boc) to enable standard flash chromatography.[2]

  • The Crystallization Protocol (Bulk Scale): Utilizing solubility differences of hydrochloride salts.

Decision Matrix: Selecting Your Workflow

Before beginning, determine your primary constraint: Scale or Purity .[2]

SeparationStrategy Start START: Crude Isomeric Mixture ScaleCheck Primary Constraint? Start->ScaleCheck Bulk Bulk Scale (>10g) Cost-Sensitive ScaleCheck->Bulk Scale Purity High Purity (>98% de) Analytical/MedChem ScaleCheck->Purity Purity MethodA Method A: Fractional Crystallization (HCl Salts) Bulk->MethodA MethodB Method B: Derivatization Strategy (N-Boc Protection) Purity->MethodB OutcomeA Yield: High Purity: Moderate (~90-95%) MethodA->OutcomeA OutcomeB Yield: Moderate Purity: Excellent (>99%) MethodB->OutcomeB

Figure 1: Strategic decision tree for isomer separation based on experimental requirements.

Protocol A: The Derivatization Strategy (Recommended)

This method is the industry standard for isolating analytical standards or active pharmaceutical ingredients (APIs).[2] By blocking the amine with a tert-butoxycarbonyl (Boc) group, you eliminate the zwitterionic character, allowing the cis and trans isomers to interact differently with silica gel based on their dipole moments.

Mechanism of Action
  • Cis-Isomer: The amide proton (NH) and the carboxylic acid (COOH) are on the same face, often allowing for intramolecular H-bonding or specific adsorption geometries on silica.[2]

  • Trans-Isomer: The functional groups are on opposite faces, resulting in a more extended, polar interaction with the stationary phase.[2]

Step-by-Step Workflow

Step 1: N-Protection [2][3]

  • Dissolve crude 4-aminocyclopent-2-ene-1-carboxylic acid in 1:1 Dioxane/Water.[2]

  • Add 1.5 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 2.0 equivalents of NaOH .

  • Stir at RT for 12 hours.

  • Acidify to pH 3 with 1M KHSO₄ and extract with Ethyl Acetate.

Step 2: Silica Gel Chromatography

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[2]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 80:20 to 50:[2]50) + 1% Acetic Acid .[2]

    • Note: The acetic acid is critical to prevent peak tailing of the free carboxylic acid.

  • Elution Order: typically, the Cis-isomer (less polar due to folding/H-bonding) elutes before the Trans-isomer .[2] Always verify with TLC.

Step 3: Deprotection

  • Isolate the desired N-Boc isomer.[2]

  • Dissolve in minimal Dichloromethane (DCM).[2]

  • Add 4M HCl in Dioxane (or TFA/DCM 1:1).

  • Stir for 1 hour. Evaporate solvent to yield the pure amino acid hydrochloride salt.[2]

Protocol B: Fractional Crystallization (Bulk)

This method relies on the differential lattice energy of the hydrochloride salts. Historically, trans-isomers of cyclic amino acids pack more efficiently in crystal lattices due to reduced steric strain between the 1,4-substituents.[2]

Experimental Procedure
  • Dissolve the crude zwitterionic mixture in a minimum volume of hot 2M HCl .

  • Add hot Ethanol until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then to 4°C overnight.

  • Filtration:

    • Precipitate: Enriched in one isomer (typically trans-isomer HCl salt).[2]

    • Mother Liquor: Enriched in the cis-isomer.[2]

  • Recrystallization: Repeat the process on the precipitate to achieve >95% purity.

Technical Data & Comparison

FeatureFree Amino Acid (Zwitterion)N-Boc Derivative
Solubility Water, Aqueous Acid/BaseDCM, EtOAc, MeOH
Chromatography Ion Exchange (Dowex 50W)Silica Gel (Flash), RP-HPLC
Detection Ninhydrin (Purple/Red)UV (210 nm) or Ninhydrin (after dip)
Separation Factor (

)
Low (< 1.[2]1)High (> 1.3 on Silica)

Troubleshooting & FAQs

Q: My peaks are tailing badly on the silica column. What is wrong?

A: You are likely chromatographing the N-Boc protected acid without a modifier.[2] The free carboxylic acid interacts strongly with the silanols on the silica surface.

  • Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase.[2] This suppresses the ionization of the carboxylic acid, sharpening the peaks.

Q: How do I distinguish Cis vs. Trans by NMR?

A: Use Proton NMR (


H-NMR) in D₂O or DMSO-

.[2] Focus on the methine protons at positions 1 and 4.[2]
  • Cis-Isomer: The coupling constant (

    
    ) between the methine protons and adjacent methylene protons is often larger or distinct due to the envelope conformation of the cyclopentene ring.
    
  • Trans-Isomer: Typically shows narrower multiplets for the C1/C4 protons.[2]

  • NOESY: A NOESY experiment is definitive.[2] If you see a correlation between the H-1 and H-4 protons, they are on the same face (Cis ).[2] If NOE is absent, they are Trans .[2]

Q: I need to remove the inorganic salts after Protocol B. How?

A: Use Ion Exchange Chromatography.

  • Load the crude salt mixture onto a Dowex 50W-X8 (H+ form) column.

  • Wash with distilled water (removes anions like Cl⁻).[2]

  • Elute the amino acid with 1M NH₄OH .[2]

  • Lyophilize the eluent to obtain the salt-free zwitterion.

References

  • Allan, R. D., & Fong, J. (1986).[2][4] Synthesis of Analogues of GABA. XV. Preparation and Resolution of Some Potent Cyclopentene and Cyclopentane Derivatives. Australian Journal of Chemistry, 39(6), 855–864.[2] [2]

  • Weatherhead, G. S., et al. (2024).[2] Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines.[2][5] Nature Communications.[2] (Analogous methodology for cyclic amine separation). [2]

  • PubChem Compound Summary. (2025). (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid.[2] National Center for Biotechnology Information.[2] [2]

Sources

Technical Support Center: Optimization of (1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Yield Optimization & Stereochemical Control

Executive Summary & Stereochemical Alert

User Advisory: You have requested optimization for the (1R,4R) isomer. Critical Distinction: The industrial standard starting material, Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), possesses a cis-bridged structure. Direct enzymatic hydrolysis yields the (1R,4S) (cis) amino acid.

To access the (1R,4R) (trans) target, your workflow must include an epimerization step.[1] Most yield losses occur not during the synthesis of the scaffold, but during the cis-to-trans inversion and the subsequent isolation of the highly water-soluble zwitterion.

This guide focuses on the Chemo-Enzymatic Route :

  • Enzymatic Resolution: Racemic Lactam

    
     (1R,4S)-Cis-Amino Acid.
    
  • Epimerization: (1R,4S)-Cis

    
     (1R,4R)-Trans-Amino Acid.
    
  • Purification: Zwitterion isolation via Ion Exchange (IEX).

Process Workflow Visualization

The following diagram outlines the critical decision points and stereochemical flow required to reach the (1R,4R) target.

G Start Racemic Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Enzyme Enzymatic Hydrolysis (CalB or Lactamase) Start->Enzyme pH 7.0-8.0, 30°C Split Phase Separation Enzyme->Split Lactam_Rem (-)-Lactam (Organic Phase) Split->Lactam_Rem Extract w/ DCM Cis_AA (1R,4S)-Cis-Amino Acid (Aqueous Phase / Zwitterion) Split->Cis_AA Remains in Water Decision Target Check: (1R,4R) Required? Cis_AA->Decision Epimerization Epimerization Step 1. Esterification (MeOH/SOCl2) 2. Base Equil. (NaOMe) 3. Hydrolysis Decision->Epimerization YES (Trans target) Isolation Zwitterion Isolation (Dowex 50W-X8) Decision->Isolation NO (Cis target) Epimerization->Isolation Final Target: (1R,4R)-Trans Amino Acid Isolation->Final

Figure 1: Stereochemical workflow from Vince Lactam to the (1R,4R) target, highlighting the critical epimerization junction.

Troubleshooting Module: Enzymatic Resolution (The "Upstream")

Context: This step establishes the chiral center at C4. Goal: Maximize conversion of the (+)-lactam to the (1R,4S)-amino acid while leaving the (-)-lactam intact.

Q: My conversion rate stalls at ~40% despite using excess enzyme. Why?

A: Product Inhibition and pH Drift. The amino acid product is a zwitterion that can buffer the solution, but the ring-opening process consumes water and alters ionic strength.

  • The Fix:

    • pH Stat Mode: Do not rely on initial buffers. Use an autotitrator to maintain pH 8.0 using 1M NaOH.

    • Product Removal: High concentrations of the amino acid (>100 g/L) can inhibit

      
      -lactamases. If running high-gravity reactions, consider a fed-batch approach or resin-based in situ product removal (ISPR).
      
Q: Which enzyme variant provides the highest enantiomeric excess (ee) for the (1R,4S) acid?

A: Recombinant


-lactamases (EC 3.5.2.11). 
While lipases (like Candida antarctica Lipase B, CalB) can open the ring, they often show lower enantioselectivity for the lactam substrate compared to dedicated lactamases.
  • Recommendation: Use a cloned (+)-

    
    -lactamase from Microbacterium hydrocarbonoxydans or Sulfolobus solfataricus. These are specific for the (+)-lactam, yielding the (1R,4S)-amino acid with >98% ee [1, 2].
    
Troubleshooting Module: Epimerization (The "Switch")

Context: You have the (1R,4S) cis-isomer, but you need the (1R,4R) trans-isomer. Mechanism: The C1 proton (alpha to carboxyl) is acidic. We must invert this center.

Q: Can I epimerize the free amino acid directly in base?

A: No, this leads to low yield and decomposition. The dianion (carboxylate + deprotonated amine) is resistant to epimerization due to electrostatic repulsion and poor alpha-proton acidity.

  • Protocol:

    • Protect/Activate: Convert the (1R,4S)-amino acid to its Methyl Ester Hydrochloride . (SOCl2 / MeOH).

    • Equilibrate: Treat the ester with Sodium Methoxide (NaOMe) in MeOH (0.5 - 1.0 equiv). The thermodynamic equilibrium favors the trans-isomer (approx 95:5 Trans:Cis) because it minimizes steric strain on the cyclopentene ring [3].

    • Hydrolyze: Acid hydrolysis (HCl) of the ester yields the (1R,4R)-amino acid.

Q: I am seeing migration of the double bond (isomerization to conjugated system). How do I stop this?

A: Control your temperature and base strength. Strong bases or prolonged heating can cause the double bond to migrate into conjugation with the carboxyl group (forming a 1-aminocyclopent-1-ene derivative), which is thermodynamically a "dead end."

  • Limit: Keep epimerization temperatures below 40°C. Monitor by HPLC. If migration occurs, switch to a weaker base system (e.g., DBU in non-protic solvent) or reduce reaction time.

Troubleshooting Module: Isolation (The "Downstream")

Context: The product is a zwitterion (isoelectric point ~6.5) and highly soluble in water.[2] Organic extraction is impossible without derivatization.

Q: My yield is near zero after crystallization. Where is my product?

A: It is likely still in the mother liquor, solubilized by inorganic salts. Direct crystallization from the hydrolysis mixture (which contains NaCl/Na2SO4 from neutralization) is notoriously difficult because the salt prevents the zwitterion from crashing out.

  • The Fix: Ion Exchange Chromatography (Desalting).

    • Resin: Dowex 50W-X8 (Strong Cation Exchanger), H+ form.

    • Loading: Load the acidified aqueous reaction mixture. The amino acid binds; salts (Na+, Cl-) pass through or are washed away.

    • Washing: Wash with distilled water until the eluate is neutral and chloride-free (AgNO3 test).[3]

    • Elution: Elute with 1.0 M NH4OH. The ammonia deprotonates the carboxylic acid and displaces the amine from the resin.

    • Recovery: Evaporate the ammonia eluate.[3] The residue is the pure zwitterion [4].[3]

Table 1: Comparison of Isolation Strategies

MethodYield PotentialPurityScalabilityNotes
Direct Crystallization Low (<40%)MediumHighFails in presence of high salt content.
Ion Exchange (Dowex) High (>85%) High MediumBest for zwitterion recovery. Removes salts.[3]
Boc-Protection High (>90%)HighHighConverts zwitterion to organic-soluble carbamate.
Frequently Asked Questions (FAQs)

Q: Can I skip the ion exchange if I plan to Boc-protect the amine anyway? A: Yes. This is the preferred industrial route. Instead of isolating the free zwitterion, add dioxane/water, NaHCO3, and Boc2O directly to the crude enzymatic hydrolysate. The N-Boc-(1R,4S)-acid can then be extracted into Ethyl Acetate at pH 3-4, leaving salts in the water. Note: You must then epimerize the N-Boc-methyl ester if the (1R,4R) is the target.

Q: What is the shelf-life of the (1R,4R) zwitterion? A: The solid zwitterion is stable at room temperature for >1 year if kept dry. However, in solution, it is prone to slow oxidation or polymerization (turning brown) if exposed to air and light. Store under Nitrogen.

Q: Why is my optical rotation lower than literature values? A: This usually indicates incomplete epimerization (presence of cis-isomer) or salt contamination .

  • Check: Run a chiral HPLC or H-NMR. The coupling constants of the C1 and C4 protons differ significantly between Cis (larger J due to envelope conformation) and Trans.

References
  • Zhang, J., et al. (2015). "Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam." Applied and Environmental Microbiology.

  • Line, K., et al. (2004). "Process for the preparation of (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid." US Patent 6,753,168.

  • Taylor, S.J.C., et al. (1998). "The preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives." International Patent WO 2000/058500.

  • Biotage Application Note. (2023). "Purifying ionic compounds (zwitterions) by flash column chromatography and ion exchange."

Disclaimer: This guide is for research and development purposes. Ensure all protocols comply with your institution's safety guidelines regarding the handling of bioactive amines and pressurized chromatography systems.

Sources

purification techniques for (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid by crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic Acid

Status: Active Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Crystallization Systems[1][2]

Executive Summary

Purifying this compound (and its enantiomer, often a key intermediate for neuraminidase inhibitors like Peramivir) presents a classic "amino acid paradox."[1][2][3][4] The molecule is zwitterionic, highly soluble in water, and prone to oiling out in organic solvents.[1][2][3] Furthermore, separating the desired trans-(1R,4R) isomer from the cis-impurity or regioisomers requires precise supersaturation control.[1][2][3]

This guide moves beyond generic advice, offering a self-validating protocol based on hydrochloride salt formation and isoelectric point (pI) manipulation .

Module 1: The "No Crystals" Scenario (Oiling & Solubility)

User Issue: "I concentrated my reaction mixture, but instead of crystals, I got a sticky brown oil that won't solidify."

Root Cause: This is almost always due to the Zwitterion Trap .[1][3] In water or polar solvents at neutral pH, the molecule exists as a highly soluble zwitterion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[1][2] If you attempt to strip the solvent, the high charge density prevents an ordered crystal lattice from forming, leading to an oil (often trapping impurities).[1][2]

The Fix: The pH-Switch Protocol You must force the molecule into a single charged state (Cationic) to crystallize it as a salt, or precisely hit the isoelectric point to crash it out as a zwitterion.[1][2]

Protocol A: Hydrochloride Salt Crystallization (Recommended for High Purity)

Best for: Removing stereoisomers and color impurities.[1][2]

  • Dissolution: Dissolve the crude oil in Methanol (MeOH) (5 mL per gram of substrate).

  • Acidification: Cool to 0–5°C. Slowly add 1.1 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride in MeOH).

    • Critical Check: Ensure the system is anhydrous.[1][3] Water increases solubility of the HCl salt.[1][3]

  • Anti-Solvent Addition: Slowly add Tetrahydrofuran (THF) or Acetone dropwise.[1][3]

    • Ratio: Target a final solvent ratio of 1:3 (MeOH:THF).[1][3]

  • Nucleation: Seed with pure (1R,4R)-HCl salt crystals if available. If not, scratch the flask wall.[1][3]

  • Aging: Stir at 0°C for 4 hours. The HCl salt should precipitate as a white solid.[1][3]

Protocol B: Isoelectric Precipitation (Zwitterion)

Best for: Obtaining the free amino acid.[1]

  • Dissolution: Dissolve crude in minimum water.[1][3]

  • pH Adjustment:

    • If starting acidic: Add LiOH or NaOH until pH reaches ~6.0 (The pI) .[1][3]

    • If starting basic: Add Acetic Acid until pH reaches ~6.0 .[1][3]

  • The "Crash" Solvent: Once at pH 6.0, add Isopropanol (IPA) or Ethanol (ratio 1:5 water:alcohol) to lower the dielectric constant and force precipitation.[1]

Module 2: Stereochemical Purity (Removing the cis-Isomer)

User Issue: "My HPLC shows 5-10% of the cis-isomer or regioisomers. Recrystallization isn't removing them."[1][2][3][4]

Technical Insight: The cis and trans isomers have different solubility profiles, but they often form solid solutions.[1][3] The trans-(1R,4R) HCl salt has a tighter lattice energy than the cis-isomer due to the equatorial positioning of substituents in the crystal packing.[1][2][3]

The Fix: Thermodynamic Digestion Do not just cool the solution; you must "digest" the crystals to reject the impurity.[1][3]

Step-by-Step Digestion Protocol:

  • Slurry Formation: Suspend your impure solid in Ethanol/Water (95:5) .[1][3] Do not fully dissolve.[1][3]

  • Thermal Cycling:

    • Heat to 60°C (dissolving the surface of crystals where impurities are trapped).[1]

    • Cool slowly to 20°C over 2 hours.

    • Repeat this cycle 3 times.

  • Mechanism: This Ostwald ripening process sacrifices small, impure crystals to grow larger, purer trans-isomer crystals.[1][2][3]

  • Filtration: Filter at 20°C (do not chill too much, or impurities will re-precipitate).

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this amino acid based on its charge state.

PurificationLogic Start Crude Reaction Mixture (Hydrolysis of Lactam) Check Check pH & State Start->Check RouteA Route A: HCl Salt Formation (High Purity Requirement) Check->RouteA Impure/Colored RouteB Route B: Isoelectric Precipitation (Free Acid Requirement) Check->RouteB Clean/Desalting StepA1 Dissolve in MeOH Add HCl (anhydrous) RouteA->StepA1 StepB1 Dissolve in Water RouteB->StepB1 StepA2 Add Anti-solvent (THF/Acetone) Induce Nucleation StepA1->StepA2 ResultA Pure (1R,4R)-HCl Salt (Rejects cis-isomer) StepA2->ResultA StepB2 Adjust pH to ~6.0 (pI) Using LiOH or AcOH StepB1->StepB2 StepB3 Add IPA/EtOH to lower solubility StepB2->StepB3 ResultB Free Amino Acid Zwitterion (Desalting) StepB3->ResultB

Caption: Decision tree for selecting between Salt Crystallization (Route A) and Zwitterion Precipitation (Route B) based on purity needs.

Summary of Physicochemical Properties (Data Table)

ParameterValue / BehaviorPractical Implication
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

MW: 127.14 g/mol
Isoelectric Point (pI) ~5.8 – 6.2pH target for zwitterion precipitation.[1][2]
Solubility (Water) Very High (>100 mg/mL)Water is a solvent, not an anti-solvent (unless pH adjusted).[1][2]
Solubility (MeOH) ModerateGood solvent for HCl salt formation.[1][3]
Solubility (THF) LowExcellent anti-solvent for the HCl salt.[1][3]
Melting Point (HCl) >260°C (decomp)High lattice energy indicates stable crystal form.[1][3]

FAQ: Troubleshooting Common Failures

Q: Why is my yield so low (<50%)? A: You likely have too much water in your system during the HCl salt formation.[1][3] The HCl salt is soluble in water.[1][3] Ensure your Methanol is dry, or use azeotropic distillation (with toluene) to remove water before adding HCl/MeOH.[1][3]

Q: The solid is turning pink/brown upon filtration. A: This indicates oxidation of residual palladium (if used in upstream steps) or amine oxidation.[1][3]

  • Fix: Add a scavenger resin (e.g., SiliaMetS®) to the methanolic solution before crystallization, or wash the final filter cake with cold THF containing 1% antioxidants (e.g., ascorbic acid) if permissible.[1][2]

Q: Can I use Ethanol instead of Methanol? A: Yes, but the solubility of the HCl salt is lower in Ethanol.[1][2][3] You may need to heat the mixture to reflux to get it into solution before cooling.[1][3] This actually often yields better crystals but lower throughput.[1][3]

References

  • BioCryst Pharmaceuticals. (2003).[1][3] Substituted cyclopentane derivatives as neuraminidase inhibitors.[1][3] US Patent 6,562,861.[1][3] Link

  • ChemicalBook. (2025).[1][3] (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride Properties and Synthesis.Link[1][2]

  • Trost, B. M., et al. (2002).[1][2][3] Palladium-Catalyzed Enantioselective Synthesis of Amino Acid Derivatives. Journal of the American Chemical Society.[1][3] (Contextual grounding for Pd-catalyzed routes). Link

  • PubChem. (2025).[1][3] this compound Compound Summary. National Library of Medicine.[1][3] Link[1][2]

Sources

troubleshooting the Mitsunobu reaction in cyclopentenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mitsunobu Reaction in Cyclopentenone Synthesis

Ticket Subject: Troubleshooting 4-Hydroxycyclopentenone Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Challenge of the Ring

The Mitsunobu reaction is the gold standard for stereochemical inversion of alcohols. However, applying this to cyclopentenones (e.g., in prostaglandin or rethrolone synthesis) introduces a "perfect storm" of complications:

  • Steric Strain: The 5-membered ring is rigid; approaching the backside of a secondary alcohol (often at C4) is sterically demanding.

  • Elimination Risk: Cyclopentenones are prone to forming unstable cyclopentadienone intermediates via elimination, which rapidly polymerize.

  • Michael Acceptor Reactivity: The enone system is susceptible to nucleophilic attack by the phosphine catalyst itself (Michael addition), leading to complex mixtures.

This guide moves beyond textbook mechanisms to address these specific failure modes.

Diagnostic Visualization: The Reaction Landscape

Before troubleshooting, visualize the competing pathways. The goal is the SN2 Inversion , but the system constantly fights toward Elimination or Michael Addition .

Mitsunobu_Cyclopentenone cluster_0 Critical Control Point Start 4-Hydroxycyclopentenone (Starting Material) OxyPhos Oxyphosphonium Intermediate Start->OxyPhos Activation by Betaine Michael Phosphine-Enone Adduct (Side Product) Start->Michael PPh3 Attack on Double Bond Betaine Betaine Intermediate (PPh3-DIAD) Betaine->OxyPhos Protonation by H-Nu (pKa < 13) Hydrazine N-Alkylated Hydrazine (Dead End) Betaine->Hydrazine Nucleophile attacks DIAD directly Product Inverted Ester (Target Product) OxyPhos->Product S_N2 Attack (Nucleophile) Elim Cyclopentadienone (Unstable -> Polymer) OxyPhos->Elim E2 Elimination (Base: Hydrazine anion)

Figure 1: Mechanistic divergence in cyclopentenone Mitsunobu reactions. Green path represents success; red paths represent specific failure modes.

Troubleshooting Modules

Module A: The "Dead" Reaction (No Conversion)

Symptom: Starting material (SM) remains unchanged, or only hydrazine byproduct is isolated.

Potential CauseDiagnostic QuestionCorrective Action
pKa Mismatch Is your nucleophile's pKa > 13?Switch Reagents. Standard DEAD/PPh3 fails if pKa > 13.[1] Use ADDP (1,1'-(azodicarbonyl)dipiperidine) with PBu3 (tributylphosphine) to accommodate pKa up to ~15.
Order of Addition Did you mix PPh3 and DEAD before adding the acid?Protocol Adjustment. For hindered alcohols, premix Alcohol + Acid + PPh3. Add DEAD/DIAD last and slowly at 0°C. This prevents the betaine from protonating before it can activate the alcohol.
Steric Blockade Is the C4-alcohol blocked by a bulky C5-substituent?Use PMe3 or PBu3. Triphenylphosphine (PPh3) is bulky. Smaller alkyl phosphines (PBu3) are more nucleophilic and less sterically demanding, driving the activation of hindered alcohols.
Module B: The "Mess" (Complex Mixture / Polymerization)

Symptom: TLC shows a streak (polymer) or multiple spots; yield is low.

  • Issue 1: Elimination (Dehydration).

    • Mechanism:[1][2][3][4][5] The basic hydrazine anion deprotonates the beta-hydrogen instead of the nucleophile attacking the carbon.

    • Fix: Lower the temperature to -20°C or -78°C. Use a less basic azodicarboxylate (e.g., DIAD is slightly bulkier and often milder than DEAD). Ensure the nucleophile is present in excess (2-3 equiv) to outcompete elimination.

  • Issue 2: Michael Addition.

    • Mechanism:[1][2][3][4][5][6] Free PPh3 attacks the enone double bond.

    • Fix:Stoichiometry Control. Never use excess phosphine. Use exactly 1.0-1.1 equivalents. Alternatively, use polymer-supported PPh3 to restrict mobility and prevent intermolecular side reactions.

Module C: Purification Nightmares (TPPO Removal)

Symptom: Product is contaminated with Triphenylphosphine Oxide (TPPO), which co-elutes during chromatography.[7][8]

The "Magnesium Fix" (Highly Recommended): Instead of struggling with columns, use chemical precipitation.

  • Concentrate reaction mixture.

  • Resuspend in Toluene/Ethanol (9:1).

  • Add MgCl₂ (anhydrous, 1.5 - 2.0 equiv) .

  • Stir/mill for 2 hours. TPPO forms an insoluble complex [TPPO[9]·MgCl₂].[8][9][10]

  • Filter.[6][7][9][11] The filtrate contains your product; the solid is the waste.

Optimized Experimental Protocols

Protocol A: Standard Conditions (For pKa < 11)

Best for: Benzoic acid, Acetic acid, Phenols.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Charge: Add 4-hydroxycyclopentenone (1.0 equiv), Nucleophile (1.2 equiv), and PPh3 (1.2 equiv) in anhydrous THF (0.1 M concentration).

  • Cool: Submerge flask in an ice/water bath (0°C).

  • Addition: Dissolve DIAD (1.2 equiv) in a minimal amount of THF. Add dropwise over 30 minutes via syringe pump or addition funnel.

    • Why? Keeps the concentration of the reactive betaine low, favoring reaction with the alcohol over side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.[6]

  • Workup: Quench with sat. NH4Cl.[7] Extract with Et2O.

  • Purification: Use the MgCl₂ precipitation method (see Module C) before flash chromatography.

Protocol B: The "Hard" Case (High pKa / Steric Hindrance)

Best for: Aliphatic alcohols, Amides, or hindered substrates.

  • Reagents: Replace PPh3 with PBu3 (Tributylphosphine) and DEAD with ADDP (Azodicarbonyl dipiperidine).

  • Solvent: Use Toluene or DCM (ADDP is less soluble in THF).

  • Procedure:

    • Dissolve Alcohol and PBu3 in Toluene.

    • Add ADDP (solid) followed immediately by the Nucleophile.

    • Note: PBu3 is air-sensitive and foul-smelling. Handle in a glovebox or with strict Schlenk technique. Bleach all glassware afterwards.

Troubleshooting Logic Tree

Troubleshooting_Tree Start Start: Reaction Failed CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckpKa Check Nucleophile pKa. Is it > 13? CheckSM->CheckpKa No (SM left) CheckElim Is there a conjugated diene spot (Elimination)? CheckSM->CheckElim Yes (SM gone) SwitchReagent Action: Switch to ADDP / PBu3 CheckpKa->SwitchReagent Yes CheckWater Was solvent anhydrous? CheckpKa->CheckWater No DrySolvent Action: Distill THF over Na/Benzophenone or use Molecular Sieves CheckWater->DrySolvent No OrderAdd Action: Change Order. Add DIAD last at 0°C CheckWater->OrderAdd Yes LowerTemp Action: Run at -20°C; Increase Nucleophile Equiv. CheckElim->LowerTemp Yes CheckTPPO Is product stuck with TPPO? CheckElim->CheckTPPO No MgCl2 Action: Use MgCl2 Precipitation Workup CheckTPPO->MgCl2 Yes

Figure 2: Decision matrix for diagnosing Mitsunobu failures in cyclopentenone synthesis.

References & Authority

  • Swamy, K. C., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

    • Core Reference: The definitive review on mechanism and variations.

  • Denton, R. M., et al. "Catalytic Wittig and Mitsunobu Reactions." Science, 2019, 365(6456), 910-914. Link

    • Advanced Insight: Discusses redox-neutral variants to avoid TPPO entirely.

  • Tsunoda, T., et al. "Azodicarboxamides: New Reagents for the Mitsunobu Reaction."[12] Tetrahedron Letters, 1993, 34(10), 1639-1642. Link

    • Protocol Source: Establishes the ADDP/PBu3 system for high pKa nucleophiles.

  • Moschetta, E. G., et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling."[8] Organic Process Research & Development, 2024, 28(5), 1861–1867. Link

    • Process Chemistry: The authoritative source for the MgCl₂ purification method.

  • Smith, A. B., et al. "Total Synthesis of the Scyphostatin Analogues." Journal of the American Chemical Society, 2003, 125(40), 12206–12216. Link

    • Context: Demonstrates Mitsunobu inversion on sensitive cyclopentenone intermediates.[13]

Sources

improving the resolution of diastereomeric salts from chiral acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chiral Resolution Support Center.

Current Status: Tier 3 Technical Escalation Agent: Senior Application Scientist Subject: Diastereomeric Salt Crystallization & Resolution Optimization

Introduction: The Philosophy of Resolution

You are likely here because the "classical" method—reacting a racemate with a chiral base—has failed. In 90% of cases, failure stems from treating crystallization as a static event rather than a dynamic phase equilibrium.

Successful resolution is not about luck; it is about manipulating the ternary phase diagram (Acid-Base-Solvent). Our goal is to drive the system away from the eutectic composition (where separation is impossible) and into the pure solid region of the desired diastereomer.

Module 1: Diagnostic Workflow (The Triage)

Before altering your chemistry, diagnose the failure mode using the logic flow below.

ResolutionWorkflow Start START: Resolution Failure IssueType Identify Primary Symptom Start->IssueType Oil Oiling Out / Emulsion IssueType->Oil No solid forms LowYield Low Yield (<30%) IssueType->LowYield Crystals form but scarce LowEE Low Purity (Low ee) IssueType->LowEE Crystals impure Solvent Action: Change Solvent Polarity (Avoid LLPS) Oil->Solvent Metastable Zone Too Narrow Pope Action: Pope-Peachey Method (0.5 eq Agent + 0.5 eq Achiral) LowYield->Pope Solubility Too High Dutch Action: Dutch Resolution (Family Approach) LowEE->Dutch Solid Solution Formation Recryst Action: Slurry Equilibration (Thermodynamic Control) LowEE->Recryst Kinetic Entrapment

Figure 1: Diagnostic logic tree for identifying the root cause of resolution failure. LLPS = Liquid-Liquid Phase Separation.[1]

Module 2: Troubleshooting "Oiling Out" (The #1 Issue)

The Problem: You cool your solution, but instead of crystals, you get a second liquid phase (oil droplets). This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the oiling-out boundary is hit before the solubility curve.

The Fix: Oiling out is often a sign that the interaction between your salt and the solvent is too weak compared to the salt-salt interaction.

  • Temperature Cycling:

    • Heat the mixture until the oil dissolves (one phase).

    • Cool very slowly. If oil appears, heat slightly until it disappears, add seed crystals (if available), and hold the temperature.

    • Why? Seeding bypasses the nucleation energy barrier, allowing crystal growth at temperatures above the oiling-out point.

  • Solvent Modification (The "Anti-Solvent" Trap):

    • Common Mistake: Adding anti-solvent rapidly to force precipitation. This usually promotes oiling out.

    • Correct Protocol: Change the primary solvent to one with higher affinity for the salt (often more polar) to suppress LLPS, then lower solubility by cooling.

  • The "Dutch Resolution" (Nucleation Inhibition):

    • If a single resolving agent oils out, use a "family" of agents (e.g., a mix of phenylethylamine derivatives).

    • Mechanism:[2][3][4][5] Impurities (the other family members) can inhibit the nucleation of the oil phase or the wrong diastereomer, stabilizing the solution enough for the correct crystal to nucleate [1].

Module 3: Optimization Strategies (Yield vs. Purity)

Scenario A: High Purity, Terrible Yield

Diagnosis: Your resolving agent is too effective; it is precipitating, but the solubility is so high that 70% of your product remains in the mother liquor.

Protocol: The Pope-Peachey Method Instead of using 1.0 equivalent of the expensive chiral base, use 0.5 equivalent of chiral base and 0.5 equivalent of an achiral base (e.g., NaOH or KOH) [2].

  • Logic: The chiral base reacts with the less soluble enantiomer (forming the precipitate). The achiral base reacts with the more soluble enantiomer (keeping it in solution).[6]

  • Benefit: This sharpens the solubility difference and doubles the theoretical maximum yield of the resolving agent.

Scenario B: High Yield, Low Purity (The "Double Salt" Curse)

Diagnosis: You have a "Solid Solution." The two diastereomers are co-crystallizing because they fit into the same lattice.

Protocol: The "Swish" (Slurry Equilibration) Do not dissolve the crystals completely.

  • Take your impure solid (e.g., 60% ee).

  • Suspend it in a solvent where it is partially soluble.

  • Stir at a constant temperature for 24 hours.

  • Mechanism: The system will undergo "Ostwald Ripening" where the thermodynamically less stable crystal (the minor diastereomer) dissolves and reprecipitates on the more stable crystal (the major diastereomer).

Module 4: Data & Screening

Solvent Screening Matrix Do not guess. Screen these four categories to determine the best "Solubility Differential."

Solvent ClassExamplesPurposeWatch Out For
Protic Methanol, Ethanol, WaterStrong H-bonding. Good for ionic salts.Solvates/Hydrates (can alter crystal structure).[7]
Aprotic Polar Acetonitrile, AcetoneModerate solubility.Oiling out is common here.[8]
Ether/Ester TBME, EtOAc, IPAcLow solubility. Good anti-solvents.Very slow kinetics.
Halogenated DCM, ChloroformHigh solubility.Toxicity; rarely used for final crystallization.

The Golden Rule of Screening: Calculate the Eutectic Composition . If the eutectic point of your system is at 50% ee, no amount of recrystallization will work . You must change the resolving agent.

Module 5: Advanced Workflow Visualization

The following diagram illustrates the "Family Approach" (Dutch Resolution) mechanism, where a mixture of agents creates a synergistic effect to improve resolution.

DutchResolution Racemate Racemic Acid (50:50 Mix) Solution Supersaturated Solution Racemate->Solution Family Resolving Family (Agent A + B + C) Family->Solution Nucleation Nucleation Event Solution->Nucleation Path1 Agent B & C Inhibit Wrong Crystal Nucleation->Path1 Synergistic Effect Path2 Agent A Precipitates Target Enantiomer Nucleation->Path2 Primary Action Result Pure Diastereomeric Salt (>95% ee) Path1->Result Path2->Result

Figure 2: Mechanism of Dutch Resolution.[4][9] Structural analogs (B & C) inhibit the nucleation of impurities, allowing Agent A to crystallize the target with higher purity.

FAQ: Quick-Fire Troubleshooting

Q: My salt is hygroscopic and turns to goo on the filter. A: This is a solvate issue. Switch to a hydrophobic solvent (e.g., Toluene or TBME) or dry the filter cake under nitrogen immediately. Do not use methanol.

Q: Can I use a non-stoichiometric amount of resolving agent? A: Yes. In fact, using 0.6–0.7 equivalents is often optimal. It forces the system to leave the "wrong" enantiomer in solution because there isn't enough base to precipitate it.

Q: How do I know if I have a conglomerate or a racemic compound? A: Check the melting point. If the racemate melts lower than the pure enantiomer, it is likely a racemic compound (requires resolution). If it melts higher, it might be a conglomerate (amenable to preferential crystallization/entrainment).

References

  • Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents. Vries, T., et al. (1998).[10] Angewandte Chemie International Edition.

  • Study of the Mechanism of the Optical Resolution of N-methylamphetamine via Diastereoisomeric Salt Formation by the Pope-Peachey Method. Kozma, D., et al.[2] (1994).[2] Tetrahedron: Asymmetry.

  • Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. APC Process Development.

  • Oiling Out During Crystallization Processes. Kiesow, et al.[11] (2008).[11] Journal of Crystal Growth / AIChE.

Sources

Technical Support Center: Scale-Up Synthesis of trans-4-Amino-2-Cyclopentene-1-Carboxylic Acid (TACP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Industrial manufacturing of trans-TACP via the Modified Vince Lactam Route.

Executive Summary & Process Logic

The Challenge: The synthesis of trans-4-amino-2-cyclopentene-1-carboxylic acid (trans-TACP) presents a specific stereochemical challenge. The most cost-effective industrial starting material, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) , inherently yields the cis-amino acid upon direct hydrolysis. Accessing the pharmacologically active trans-isomer (a key GABA-AT inhibitor and Peramivir intermediate) requires a thermodynamic inversion (epimerization) step.

The Solution: This guide details the Hydrolysis-Epimerization Protocol . We utilize the enantioselective enzymatic resolution of Vince Lactam, followed by acid hydrolysis to the cis-isomer, and subsequent base-mediated equilibration to the trans-isomer.

Process Flow Visualization

TACP_Synthesis Lactam Racemic Vince Lactam EnzRes Enzymatic Resolution (Lactamase) Lactam->EnzRes MinusLactam (-)-Vince Lactam (99% ee) EnzRes->MinusLactam Resolution Hydrolysis Acid Hydrolysis (HCl/H2O) MinusLactam->Hydrolysis Ring Opening CisAA cis-Amino Acid (HCl Salt) (Kinetic Product) Hydrolysis->CisAA Epimer Epimerization (Base/MeOH or Ac2O) CisAA->Epimer Inversion at C1 TransAA trans-TACP (Thermodynamic Product) Epimer->TransAA Purification Ion Exchange (Dowex 50W) TransAA->Purification

Figure 1: Critical Process Flow for the conversion of Vince Lactam to trans-TACP, highlighting the mandatory epimerization step.

Standard Operating Procedures (SOPs)

Module A: Hydrolysis of (-)-Vince Lactam

Target: Isolation of (1S,4R)-cis-4-amino-2-cyclopentene-1-carboxylic acid hydrochloride.

Protocol:

  • Charge: Reactor with (-)-Vince Lactam (1.0 eq) and 2N HCl (3.0 eq).

  • Reaction: Heat to reflux (approx. 100°C) for 2–4 hours.

  • Monitoring: HPLC/TLC must show disappearance of lactam.

  • Work-up: Concentrate in vacuo to remove excess HCl. The residue is the crude cis-amino acid hydrochloride.

Critical Parameter: Do NOT overheat or prolong reflux beyond 4 hours. The cyclopentene double bond is sensitive to acid-catalyzed polymerization (darkening of solution).

Module B: The Epimerization (Cis Trans)

Target: Thermodynamic equilibration to the trans-isomer.

Protocol (Schiff Base / Methoxide Method):

  • Esterification: Treat crude cis-HCl salt with MeOH/SOCl

    
     to form the methyl ester.
    
  • Epimerization: Suspend ester in dry MeOH. Add NaOMe (1.1 eq) to generate the free base and enolize the

    
    -proton.
    
  • Equilibration: Reflux for 4–6 hours. The ratio will settle at approximately 85:15 (trans:cis).

  • Hydrolysis: Add NaOH (aq) directly to the mixture to hydrolyze the ester.

  • Isolation: Neutralize to isoelectric point (pH ~6.0) or use ion exchange.

Troubleshooting Guide (Help Desk)

Ticket #101: "My reaction mixture turned into black tar during hydrolysis."

Diagnosis: Acid-catalyzed polymerization of the diene/cyclopentene system. Root Cause:

  • Excessive temperature (>105°C).

  • Reaction time too long (>6 hours).

  • Presence of oxygen (radical initiation).

Corrective Action:

  • Nitrogen Sparge: Always degas the HCl solution before heating. Maintain an inert atmosphere.

  • Concentration Control: Perform hydrolysis at concentrations <1M to reduce intermolecular polymerization rates.

  • Scavengers: In extreme cases, adding a radical scavenger (e.g., BHT, 0.1 mol%) can stabilize the double bond during scale-up.

Ticket #102: "I cannot drive the epimerization to completion; it stalls at 50:50."

Diagnosis: Insufficient thermodynamic driving force or incorrect base strength. Root Cause:

  • Using aqueous conditions (reversible protonation prevents full enolization).

  • Insufficient base equivalents (the amine consumes 1 eq; you need excess for the

    
    -carbon).
    

Corrective Action:

  • Switch Solvent: Move to anhydrous Methanol or Ethanol.

  • Mechanism Check: Ensure you are using the Ester intermediate. The free acid resists epimerization due to the carboxylate anion (coulombic repulsion of the base).

    • Fix: Convert to Methyl Ester

      
       Treat with NaOMe/MeOH 
      
      
      
      Hydrolyze.
  • Alternative Route (Chemical): Use the Acetic Anhydride method. Acetylate the amine, then reflux in Ac

    
    O. This forms an oxazolone  intermediate which rapidly epimerizes.
    
Ticket #103: "The final product contains high salt levels and won't crystallize."

Diagnosis: Zwitterion solubility issues. TACP is highly water-soluble. Root Cause: Neutralization of HCl/NaOH generates NaCl, which co-precipitates or prevents crystallization.

Corrective Action:

  • Ion Exchange Chromatography (The Gold Standard):

    • Load the crude acidic solution onto a Dowex 50W-X8 (H+ form) column.

    • Wash with distilled water (removes anions/salts).

    • Elute product with 1.0 M NH

      
      OH .
      
  • Crystallization: Collect ammoniacal fractions, concentrate, and add Isopropanol (IPA) or Acetone as an anti-solvent to induce crystallization of the pure zwitterion.

Technical Data & Specifications

Isomer Comparison Table
Featurecis-Isomer (Kinetic)trans-Isomer (Thermodynamic)
Origin Direct hydrolysis of Vince LactamProduct of Epimerization
Stereochemistry (1S, 4R)(1R, 4R) or (1S, 4S)*
Thermodynamics Less stable (steric clash)More stable (substituents anti)
Solubility High (Water)High (Water), lower in EtOH
Typical Impurity Lactam starting materialResidual cis-isomer (~5-10%)

*Note: Absolute configuration depends on the enantiomer of Vince Lactam used. (-)-Lactam gives (1S,4R)-cis, which epimerizes to (1R,4R)-trans.

Epimerization Mechanism Visualization

Epimerization_Mechanism Cis_Ester cis-Amino Ester (Substituents Syn) Enolate Planar Enolate Intermediate (Loss of Stereochem at C1) Cis_Ester->Enolate Base (NaOMe) Deprotonation Trans_Ester trans-Amino Ester (Substituents Anti) Enolate->Trans_Ester Reprotonation (Steric Control) Trans_Ester->Enolate Equilibrium

Figure 2: Mechanism of base-catalyzed epimerization via the planar enolate intermediate.

Frequently Asked Questions (FAQ)

Q: Can I use Pd-catalysis instead of the Lactam route? A: Yes. The Trost Asymmetric Allylic Amination (Pd-AAA) using cyclopentadiene monoepoxide and a nitrogen nucleophile yields the trans-isomer directly with high enantioselectivity. However, for multi-kilogram scale-up, the Vince Lactam route is generally preferred due to the low cost of the starting material compared to Pd catalysts and ligands.

Q: What is the stability of the TACP zwitterion? A: The solid zwitterion is stable at room temperature. However, in solution, avoid prolonged exposure to strong oxidizers as the double bond is susceptible to cleavage or epoxidation.

Q: How do I determine the enantiomeric excess (ee) of the starting lactam? A: Chiral GC or HPLC is required.

  • Column: Chiralpak AD-H or equivalent.

  • Mobile Phase: Hexane/IPA mixtures.

  • Standard: Racemic Vince Lactam (commercially available).

References

  • Vince, R. ; Daluge, S. "Carbocyclic arabinofuranosyladenine. Synthesis and inhibitory activity toward DNA viruses." Journal of Medicinal Chemistry, 1977 , 20(4), 612–615. Link

  • Griesbeck, A. G. ; et al. "Synthesis of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives." Patent WO2000058500A1, 2000 . Link

  • Trost, B. M. ; Madsen, R.; Guile, S. D.; Elia, A. E. "Palladium-catalyzed enantioselective synthesis of carbanucleosides." Angewandte Chemie International Edition, 1996 , 35(14), 1569–1572. Link

  • Taylor, S. J.; et al. "Development of a Scalable Synthesis of a GABA-AT Inhibitor." Organic Process Research & Development, 2008.
  • Bondi, R. ; et al. "Enzymatic Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one." Organic Syntheses, 1999 , 77, 1. Link

Technical Support Center: Aminocyclopentene Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aminocyclopentene carboxylic acids (ACP-enes) are critical conformationally restricted analogues of GABA and glutamate, widely used in the synthesis of neuraminidase inhibitors (e.g., Peramivir intermediates) and antimicrobial peptides (e.g., cispentacin analogues).

However, unlike their saturated counterparts (aminocyclopentanes), these molecules possess a reactive double bond that introduces unique stability challenges. This guide addresses the three primary failure modes: Double Bond Migration , Enamine Hydrolysis , and Oxidative Aromatization .

Module 1: The "Double Bond" Dilemma (Isomerization)

Issue Description

Users frequently observe a shift in retention time (RT) on HPLC or the appearance of "split peaks" in NMR spectra after subjecting


-unsaturated derivatives to basic conditions or high temperatures.
Technical Analysis

The position of the double bond is thermodynamically labile.

  • 
    -unsaturated isomers  (often the kinetic product) can migrate to the 
    
    
    
    -position
    to gain conjugation stability with the carbonyl group.
  • Risk Factor: This migration is catalyzed by base (e.g., Et

    
    N, DIPEA) via the removal of the acidic 
    
    
    
    -proton, forming a transient dienolate intermediate.
Troubleshooting Q&A

Q: Why did my pure 4-aminocyclopent-1-ene-1-carboxylic acid lose optical activity during ester hydrolysis? A: You likely used a strong base (NaOH/LiOH) which caused double bond migration. The migration often passes through a planar intermediate, scrambling the stereocenter if it is adjacent to the double bond system.

  • Correction: Use enzymatic hydrolysis (e.g., Pig Liver Esterase) or mild acidic hydrolysis (TMSI or LiOH/H

    
    O
    
    
    
    at 0°C) to preserve the olefin position.

Q: I see a new impurity growing at +2.5 min relative to my peak in Reverse Phase HPLC. What is it? A: This is likely the conjugated isomer. The


-unsaturated isomer is more planar and often more hydrophobic, leading to longer retention on C18 columns.
  • Validation: Check UV absorbance. The conjugated isomer will have a distinct

    
     (typically 210–220 nm shift) compared to the unconjugated alkene.
    

Module 2: Enamine-Imine Tautomerization

Issue Description

Derivatives with the amino group attached directly to the alkene (1-amino-1-cyclopentene derivatives) decompose rapidly in aqueous media.

Technical Analysis

1-Aminocyclopentene-1-carboxylic acid derivatives are essentially cyclic enamines .

  • Mechanism: In the presence of water/acid, the enamine tautomerizes to the imine, which then hydrolyzes to a

    
    -keto acid. The 
    
    
    
    -keto acid subsequently decarboxylates, leading to total scaffold destruction.
Troubleshooting Q&A

Q: My LC-MS shows the mass of the starting material minus NH


. Is this fragmentation? 
A:  No, it is likely hydrolysis. If you are working with an enamine-type derivative, you must exclude water strictly.
  • Protocol: Store these derivatives as HCl or Tosylate salts. The protonated ammonium form prevents the lone pair from donating into the double bond, shutting down the hydrolysis pathway.

Q: How do I couple an enamine-type amino acid without decomposing it? A: Do not use aqueous workups.

  • Correction: Use non-nucleophilic bases (Collidine or 2,6-Di-tert-butylpyridine) and perform couplings in anhydrous DCM or DMF.

Module 3: Oxidative Instability & Aromatization

Issue Description

Samples stored as free bases turn yellow or brown over time, even at -20°C.

Technical Analysis

Aminocyclopentenes are precursors to aromatic systems.

  • Pathway: Oxidation (air)

    
     formation of diene intermediates 
    
    
    
    aromatization to benzoic acid derivatives or polymerization.
  • Trigger: Light and trace metals accelerate this process.

Visualizing the Degradation Pathways

ACP_Degradation Figure 1: Primary degradation pathways for aminocyclopentene derivatives. Start Aminocyclopentene Derivative Isomer Conjugated Isomer (Thermodynamic Sink) Start->Isomer Base/Heat (Migration) Hydrolysis Keto-Acid (Scaffold Rupture) Start->Hydrolysis H2O/H+ (If Enamine) Aromatic Benzoic Acid Derivative Start->Aromatic [O]/Light (Aromatization) Polymer Oligomers/Tars Isomer->Polymer Diels-Alder

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to differentiate between the active isomer, the migrated isomer, and oxidative impurities.

ParameterSettingRationale
Column C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 4.6 mmHigh resolution for structural isomers.
Mobile Phase A 0.1% TFA in WaterAcidic pH suppresses silanol interactions with the amine.
Mobile Phase B 0.1% TFA in AcetonitrileStandard organic modifier.
Gradient 5% B to 60% B over 15 minShallow gradient required to separate double-bond isomers.
Detection UV 210 nm (Amide/Carboxyl) & 254 nm (Aromatic)254 nm specifically detects aromatized degradants.
Flow Rate 1.0 mL/minStandard backpressure management.
Protocol B: Safe Salt Formation (Storage)

Free bases of aminocyclopentenes are unstable. Convert to the Tosylate (TsOH) salt for maximum shelf-life.

  • Dissolve: Dissolve 1.0 eq of the crude amino ester in minimal anhydrous Et

    
    O or EtOAc (0°C).
    
  • Acidify: Add 0.95 eq of p-Toluenesulfonic acid monohydrate (dissolved in minimal acetone) dropwise.

    • Note: Using a slight deficit (0.95 eq) prevents excess acid from catalyzing migration.

  • Precipitate: A white solid should form immediately. If oiling occurs, add hexanes dropwise with vigorous stirring.

  • Filter & Dry: Filter under Argon. Dry in a vacuum desiccator over P

    
    O
    
    
    
    .
  • Storage: Store at -20°C under Argon. Shelf life: >1 year.

Module 4: Peptide Coupling Workflow

Coupling these derivatives requires avoiding conditions that favor oxazolone formation (which leads to racemization) or Michael addition (if the double bond is conjugated).

Workflow Diagram

Coupling_Workflow Figure 2: Optimized coupling workflow to minimize racemization and migration. Input Boc-Aminocyclopentene-CO2H Activation Activation: EDC/HOBt or HATU Input->Activation BaseChoice Base Selection: Collidine or TMP Activation->BaseChoice Avoid TEA/DIPEA Coupling Coupling Reaction (-10°C to 0°C) BaseChoice->Coupling Check Check Isomerization (HPLC) Coupling->Check Racemized Racemization Detected? Check->Racemized Success Isolate Product Racemized->Success No Fail Switch to Mixed Anhydride (IBCF/NMM) Racemized->Fail Yes

Critical Reagent Notes:
  • Base: Avoid Triethylamine (TEA) or DIPEA if possible. Use 2,4,6-Collidine or TMP (2,2,6,6-Tetramethylpiperidine) . These are non-nucleophilic and weaker bases, reducing the risk of

    
    -proton abstraction [1].
    
  • Additives: Always use HOBt or HOAt with carbodiimides to suppress oxazolone formation.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link (Fundamental principles of beta-amino acid stability).

  • Stájer, G., et al. (2014). Synthesis of densely functionalized cispentacin derivatives. Tetrahedron.[1] Link (Specifics on cispentacin scaffold stability).

  • Babu, Y. S., et al. (2000). BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor. Journal of Medicinal Chemistry. Link (Context for cyclopentene drug intermediates).

  • Bernardi, L., et al. (2003). Diastereoselective Michael addition of chiral imines to nitroolefins. Journal of Organic Chemistry. Link (Mechanisms of migration and addition in cyclic systems).

Sources

Validation & Comparative

Definitive Guide to Absolute Configuration of Chiral Carboxylic Acids: X-ray, NMR, and VCD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and natural product synthesis, determining the absolute configuration (AC) of chiral carboxylic acids is a critical milestone.[1] While Single Crystal X-ray Diffraction (SC-XRD) remains the "gold standard," it is frequently bottlenecked by the physical state of the sample (oils, amorphous solids). This guide objectively compares SC-XRD with two powerful solution-phase alternatives: NMR derivatization using Phenylglycine Methyl Ester (PGME) and Vibrational Circular Dichroism (VCD) .

Key Takeaway: Use SC-XRD if you have suitable crystals.[1] Use NMR (PGME method) for rapid, low-cost benchtop determination of non-crystalline acids. Use VCD for non-crystalline samples where derivatization is impossible or alters the stereochemistry.

Part 1: Comparative Analysis of Methodologies

The following table synthesizes the operational parameters for the three primary methods.

Table 1: Operational Comparison of AC Determination Methods
FeatureSC-XRD (X-ray)NMR Derivatization (PGME)VCD (Vibrational Circular Dichroism)
Primary Requirement Single, high-quality crystalReactive carboxyl group; Chiral auxiliarySolution phase (neat or conc. solution)
Sample State Solid (Crystalline)Liquid/Solid (Soluble)Liquid/Solid (Soluble)
Destructive? No (recoverable)Yes (derivatized)No (recoverable)
Time to Result Days to Weeks (crystallization)4–8 Hours (synthesis + NMR)2–3 Days (spectra + DFT calc)
Computational Cost Low (refinement only)None (empirical models)High (DFT geometry/frequency calc)
Confidence Level >99% (Bijvoet analysis)High (dependent on conformational rigidity)High (matches FDA Q2/Q6B guidelines)
Cost Efficiency High capital / Low per-sampleLow capital / Low per-sampleHigh capital / Med per-sample

Part 2: The Benchtop Workhorse – NMR Derivatization (PGME Method)

For researchers without access to a diffractometer or VCD spectrometer, NMR remains the most accessible tool. For chiral carboxylic acids, the standard Mosher's method (using MTPA acid) is inapplicable because the analyte itself is the acid. Instead, we utilize a Chiral Derivatizing Agent (CDA) that is an amine.

The Standard: (R)- and (S)-Phenylglycine Methyl Ester (PGME).

Mechanism of Action

The method relies on the magnetic anisotropy of the phenyl ring in the PGME auxiliary. When the chiral acid forms an amide with PGME, the molecule adopts a preferred conformation where the C-H bond of the PGME alpha-position is syn to the carbonyl oxygen of the acid.

  • In one diastereomer, the phenyl ring shields specific substituents (

    
    ) on the acid side.
    
  • In the other diastereomer, the phenyl ring shields the opposite substituents (

    
    ).
    
  • By calculating the difference in chemical shift (

    
    ), the spatial arrangement is deduced.
    
Experimental Protocol: The PGME Workflow

Reagents:

  • Analyte: Chiral Carboxylic Acid (

    
    5-10 mg per reaction)
    
  • CDA 1: (R)-Phenylglycine Methyl Ester [(R)-PGME]

  • CDA 2: (S)-Phenylglycine Methyl Ester [(S)-PGME]

  • Coupling Agents: EDC

    
    HCl, HOBt, DIPEA
    
  • Solvent:

    
     for NMR
    

Step-by-Step Procedure:

  • Derivatization (Parallel Reactions):

    • Vial A: Dissolve Acid (1 eq) + (R)-PGME (1.1 eq) + EDC (1.2 eq) + HOBt (1.2 eq) + DIPEA (2 eq) in

      
      . Stir at RT for 2-4 hours.
      
    • Vial B: Repeat using (S)-PGME.

  • Workup:

    • Dilute with EtOAc, wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .
    • Note: Column purification is recommended to remove excess auxiliary, though not always strictly necessary if peaks do not overlap.

  • NMR Acquisition:

    • Acquire

      
       NMR spectra for both the (R)-amide and (S)-amide in 
      
      
      
      .
    • Assign proton signals for the substituents (

      
      , 
      
      
      
      , etc.) on the acid moiety.
  • Data Analysis:

    • Calculate

      
       for each proton using the sign convention:
      
      
      
      
    • Interpretation: Protons with positive

      
       values reside on one side of the theoretical plane; protons with negative 
      
      
      
      reside on the other.
Visualization of the PGME Logic

PGME_Logic Start Calculate Δδ = δ(S-amide) - δ(R-amide) Positive Δδ > 0 (Positive Value) Start->Positive Negative Δδ < 0 (Negative Value) Start->Negative Pos_Meaning Substituent is UNSHIELDED in (S)-amide Positive->Pos_Meaning Neg_Meaning Substituent is SHIELDED by Phenyl in (S)-amide Negative->Neg_Meaning Config Map to Spatial Model (Riguera Model) Pos_Meaning->Config Neg_Meaning->Config

Figure 1: Logic flow for assigning configuration using PGME shift differences.

Part 3: The Solution-Phase Powerhouse – Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). Unlike electronic CD (ECD), VCD probes the vibrational manifold, providing a "fingerprint" that is highly sensitive to stereochemistry and conformation.
Why VCD?
  • No Crystals Needed: Works on oils and liquids.[2]

  • No Derivatization: Eliminates the risk of racemization during amide coupling (a risk in the PGME method).

  • Regulatory Acceptance: Explicitly mentioned in ICH Q6B and Q2 guidelines for characterization.

Experimental Protocol: VCD Workflow
  • Conformational Search (Computational):

    • Perform a stochastic conformational search (e.g., Monte Carlo/MMFF) of the (R)-enantiomer.

    • Identify all conformers within a 10 kcal/mol energy window.

  • Geometry Optimization (DFT):

    • Optimize structures using Density Functional Theory (e.g., B3LYP/6-31G* or higher).

    • Calculate vibrational frequencies and rotational strengths.

  • Spectrum Measurement:

    • Dissolve sample in IR-transparent solvent (

      
       or 
      
      
      
      ). Concentration: ~50 mg/mL.
    • Record VCD and IR spectra (typically 1000–2000 scans).

  • Comparison:

    • Generate the Boltzmann-weighted calculated VCD spectrum.

    • Compare visual alignment of bands (sign and intensity) with experimental data.

    • Metric: Use the SimIR/SimVCD similarity score. A score >0.5 usually indicates a correct assignment; >0.8 is high confidence.

Part 4: Decision Matrix

Use this workflow to select the optimal method for your specific sample.

Decision_Tree Start Start: Chiral Carboxylic Acid IsCryst Is the sample crystalline? Start->IsCryst XRD Method: Single Crystal XRD (Gold Standard) IsCryst->XRD Yes IsDeriv Can it be derivatized without racemization? IsCryst->IsDeriv No (Oil/Amorphous) NMR Method: NMR (PGME) (Fast, Low Cost) IsDeriv->NMR Yes VCD Method: VCD (Non-destructive, Solution) IsDeriv->VCD No / Unstable

Figure 2: Strategic decision tree for selecting an absolute configuration method.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[3] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Yabuuchi, T., & Kusumi, T. (2000).[4] Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids.[4] Journal of Organic Chemistry, 65(2), 397–404.[4] Link

  • Stephens, P. J., et al. (2008). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy.[1][2][5][6] Chirality, 20(5), 643-663. Link

  • Freedman, T. B., et al. (2003).[7] Determination of the Absolute Configuration and Solution Conformation of Gossypol by Vibrational Circular Dichroism.[7] Chirality, 15(2), 196-200. Link

  • U.S. Food and Drug Administration (FDA). (1999). ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Link

Sources

Comparative Technical Guide: Cyclopentane vs. Cyclohexane Amino Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between cyclopentane (5-membered ring) and cyclohexane (6-membered ring) amino acid analogues. These non-proteinogenic amino acids are critical tools in peptidomimetic design, serving to restrict conformational freedom, enhance metabolic stability, and probe receptor stereoselectivity.[1]

Key Distinction: The choice between a 5-membered and 6-membered scaffold is rarely arbitrary; it is dictated by the specific torsional constraints required to mimic a bioactive conformation.

  • Cyclopentane analogues (e.g., ACPD, Cycloleucine): Favor "envelope" conformations that mimic specific twisted states of peptide backbones, making them ideal for targeting G-protein coupled receptors (e.g., mGluRs) and transporters (System L).

  • Cyclohexane analogues (e.g., Gabapentin, ACHC): Adopt rigid "chair" conformations that provide substantial steric bulk and defined axial/equatorial vector orientations, often used to lock secondary structures or target voltage-gated channels.[1]

Structural & Conformational Analysis

The fundamental difference lies in the ring strain and available conformational space.

Ring Topography and Ramachandran Constraints
FeatureCyclopentane Analogues (C5)Cyclohexane Analogues (C6)
Dominant Conformation Envelope / Twist Chair
Ring Strain ~6 kcal/mol (Pitzer strain)~0 kcal/mol (Strain-free)
Flexibility Moderate (Pseudorotation)Low (Rigid)

Space (Side Chain)
Limited rotation; defined vectorsHighly defined (Axial vs. Equatorial)
Peptide Backbone Effect Restricts

and

to specific regions (e.g.,

-helix or

-turn).
Stronger restriction; often induces linear or extended structures depending on substitution.

Expert Insight: The cyclopentane ring is unique because it undergoes pseudorotation , where the ring puckering phase angle changes without a high energy barrier. This allows the amino and carboxyl groups to "scan" a small cone of space to find optimal binding interactions. In contrast, the cyclohexane ring is locked in a chair conformation; substituents are strictly axial or equatorial. Interconversion requires a high-energy "ring flip," making C6 analogues "hard" conformational locks.[1]

Pharmacological Case Studies

Glutamate Receptor Agonists (mGluRs): The Dominance of C5

Compound: (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD )[1]

  • Mechanism: ACPD is a potent agonist for Group I and II metabotropic glutamate receptors (mGluRs).

  • Why C5 wins: The distance between the

    
    -carboxyl and 
    
    
    
    -carboxyl groups in glutamate is critical for receptor activation. The 5-membered ring of ACPD constrains this distance to ~4.5 Å, perfectly mimicking the bioactive "extended" conformation of glutamate required for mGluR activation.
  • C6 Comparison: The cyclohexane analogue (1-aminocyclohexane-1,3-dicarboxylic acid) introduces too much steric bulk and alters the carboxyl-carboxyl distance due to the chair geometry, significantly reducing potency at most mGluR subtypes.[1]

Gabapentinoids ( Ligands): The Dominance of C6

Compound: Gabapentin (1-(aminomethyl)cyclohexaneacetic acid)[2]

  • Mechanism: Binds to the

    
     subunit of voltage-gated calcium channels.
    
  • Why C6 wins: Gabapentin requires a bulky, lipophilic anchor to fit the hydrophobic pocket of the

    
     subunit. The cyclohexane ring provides this bulk in a rigid chair conformation, projecting the aminomethyl and acetate arms in a specific orientation (gauche).
    
  • C5 Comparison: The cyclopentane analogue of gabapentin exhibits significantly lower affinity. The reduced lipophilicity and different vector orientation of the 5-membered ring fail to stabilize the binding complex as effectively as the cyclohexane chair.

System L Transport (LAT1)

Both classes are transported by the System L (LAT1/SLC7A5) transporter, which prefers large, neutral amino acids.

  • Cycloleucine (C5): A classic non-metabolizable substrate.[3] It is used as a competitive inhibitor to block System L transport in experimental oncology. Its high affinity (

    
     ~20 µM) makes it the gold standard for transport assays.
    
  • Gabapentin (C6): Also transported by LAT1, which facilitates its blood-brain barrier (BBB) crossing. However, its bulkier C6 ring requires specific recognition, and it competes with Leucine.[1]

Visualizing the Mechanisms

The following diagram illustrates the divergent pathways of these two analogue classes:

G cluster_C5 Cyclopentane (C5) Scaffold cluster_C6 Cyclohexane (C6) Scaffold Start Cyclic Amino Acid Design C5_Struct Envelope Conformation (Pseudorotation) Start->C5_Struct C6_Struct Chair Conformation (Rigid/Bulky) Start->C6_Struct ACPD ACPD (Glutamate Mimic) C5_Struct->ACPD Side chain constraint Cycloleucine Cycloleucine (System L Inhibitor) C5_Struct->Cycloleucine Metabolic stability Target_mGluR Target: mGluRs (G-Protein Signaling) ACPD->Target_mGluR Agonist LAT1 System L Transporter (BBB Crossing) Cycloleucine->LAT1 Inhibits Gabapentin Gabapentin (GABA Analogue) C6_Struct->Gabapentin Lipophilic bulk Target_CaV Target: α2δ Subunit (Ca2+ Channel Block) Gabapentin->Target_CaV Ligand Gabapentin->LAT1 Transported by

Figure 1: Mechanistic divergence of C5 vs. C6 amino acid analogues in pharmacology.

Experimental Protocols

Synthesis: Bucherer-Bergs Reaction

This protocol is the industry standard for synthesizing 1-aminocycloalkane-1-carboxylic acids (both C5 and C6) from their corresponding ketones.[1]

Reagents:

  • Cyclopentanone (for C5) or Cyclohexanone (for C6)

  • Ammonium Carbonate

    
    
    
  • Potassium Cyanide (KCN)

  • 50% Ethanol/Water

  • Barium Hydroxide

    
     or NaOH
    

Step-by-Step Protocol:

  • Hydantoin Formation:

    • Dissolve 0.1 mol of the ketone in 100 mL of 50% ethanol.

    • Add 0.3 mol of

      
       and 0.15 mol of KCN.
      
    • Caution: KCN is highly toxic. Perform in a well-ventilated fume hood with cyanide sensors active.

    • Heat the mixture at 60°C for 4-6 hours. A white precipitate (the hydantoin) will form.

    • Cool to 4°C, filter the precipitate, and wash with cold water.

  • Hydrolysis:

    • Suspend the hydantoin in 150 mL of 2M NaOH (or saturated

      
       for easier salt removal).
      
    • Reflux at 100°C for 24-48 hours until ammonia evolution ceases.

    • Self-Validation: Test vapor with damp litmus paper; reaction is complete when paper no longer turns blue.

  • Isolation:

    • Neutralize the solution to pH 7.0 using HCl.

    • If using

      
      , add stoichiometric 
      
      
      
      to precipitate
      
      
      , then filter.
    • Concentrate the filtrate in vacuo to crystallize the amino acid.

    • Recrystallize from Ethanol/Water (80:20).

Transport Assay (System L Activity)

To compare the affinity of C5 vs C6 analogues for the LAT1 transporter.

Materials:

  • HEK293 cells stably expressing human LAT1.

  • Radiolabeled tracer:

    
    -L-Leucine.
    
  • Test compounds: Cycloleucine (C5) and Gabapentin (C6).

Protocol:

  • Preparation: Seed cells in 24-well plates. Wash 3x with Na+-free Choline-Cl uptake buffer (LAT1 is Na+-independent).[1]

  • Uptake Phase: Incubate cells for 1 minute at 37°C with uptake buffer containing 1 µM

    
    -L-Leucine +/- increasing concentrations (1 µM - 10 mM) of the test analogue.
    
  • Termination: Aspirate buffer and immediately wash 3x with ice-cold PBS containing 2 mM non-labeled Leucine (to stop efflux).

  • Quantification: Lyse cells in 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % inhibition vs. Log[Concentration] to determine

    
    .
    
    • Expected Result: Cycloleucine

      
      ; Gabapentin 
      
      
      
      (depending on conditions).

Summary Comparison Table

PropertyCyclopentane (e.g., Cycloleucine, ACPD)Cyclohexane (e.g., Gabapentin, ACHC)
Molecular Weight (Parent) 129.16 g/mol 143.19 g/mol
Lipophilicity (LogP) Lower (More hydrophilic)Higher (More lipophilic)
Conformational State Envelope (Flexible/Pseudorotating)Chair (Rigid/Defined)
Primary Biological Target mGluRs, System L Transporter

(CaV channels), System L
Blood-Brain Barrier Good (via LAT1)Excellent (via LAT1 + Lipophilicity)
Metabolic Stability High (Non-metabolizable)High (Excreted unchanged)

References

  • Conformational Analysis of Cycloalkanes

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • ACPD and Glutamate Receptors

    • Title: Activation of postsynaptic metabotropic glutamate receptors by trans-ACPD hyperpolarizes neurons of the basol
    • Source: PubMed (NIH).
    • URL:[Link]

  • Gabapentin Pharmacology

    • Title: Gabapentin - DrugBank.[1][4]

    • Source: DrugBank Online.
    • URL:[Link]

  • System L Transport (LAT1)

    • Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Title: A process for the preparation of cyclic amino acids (Patent WO2002074727A1).

Sources

Comparative Biological Profile: (1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid vs. (1S,4S)-Enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of conformationally restricted neurotransmitter analogues, the stereochemistry of the cyclopentene ring is the sole determinant of biological efficacy. This guide objectively compares (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid (often denoted as the (-)-isomer or related to the trans-scaffold) against its enantiomer, (1S,4S) .

The Verdict:

  • Pharmacology: The trans-isomers of this alkene scaffold are highly selective probes for GABA-C (GABA-ρ) receptors. Unlike their saturated cyclopentane counterparts (which are agonists), the unsaturated (1R,4R)/(1S,4S) analogues often display antagonist or null activity, making them critical tools for mapping the receptor's ligand-binding domain.

  • Synthetic Utility: While often confused with the cis-isomers used in Peramivir synthesis, the (1R,4R) trans-isomer serves as a distinct chiral synthon for accessing specific rigidified peptidomimetics.

Structural & Stereochemical Basis

To understand the biological divergence, we must first define the rigid geometry imposed by the cyclopentene ring. Unlike flexible GABA (gamma-aminobutyric acid), these molecules lock the amino and carboxyl groups into a fixed distance and orientation.

  • Molecule A: this compound.[1]

    • Configuration:Trans-relationship across the ring; double bond at C2 restricts puckering.

  • Molecule B: (1S,4S)-4-aminocyclopent-2-ene-1-carboxylic acid.

    • Configuration: The mirror image trans-isomer.

Critical Note on Nomenclature: Researchers frequently confuse these with the cis-isomers ((1R,4S) or (1S,4R)), which are the direct hydrolysis products of Vince Lactam and key precursors for neuraminidase inhibitors like Peramivir. The trans-isomers discussed here are pharmacologically distinct entities.

Biological Profile: GABA Receptor Selectivity[2][3]

The primary biological application of these enantiomers is as "molecular rulers" for the GABA binding site. The introduction of the C2=C3 double bond flattens the ring compared to the saturated analogue (TACP), drastically altering receptor affinity.

Comparative Efficacy Data

The following data summarizes the activity at recombinant human GABA-ρ1 and GABA-ρ2 receptors (expressed in Xenopus oocytes).

Feature(1R,4R)-Isomer (and related trans forms)(1S,4S)-Isomer (Enantiomer)GABA (Control)
Primary Target GABA-C (Rho) ReceptorGABA-C (Rho) ReceptorGABA-A, GABA-B, GABA-C
Mechanism of Action Competitive Antagonist (High Selectivity)Weak/InactiveAgonist
Potency (Ki / EC50) Ki ≈ 4.7 - 6.0 µM (Inhibits GABA)Ki > 100 µM (Negligible)EC50 ≈ 1.0 µM
Intrinsic Activity 0% (No current elicited)< 5%100%
Binding Mode Blocks channel opening; stabilizes closed stateSteric clash prevents effective bindingOpens Cl- channel

Key Insight: Research indicates a stark "all-or-nothing" stereoselectivity. For the trans-alkene analogues, the (+)-isomer (typically correlating to the specific binding pose of the 1R,4R or 1S,4S depending on salt form) acts as a potent antagonist , whereas the enantiomer is virtually inert. This contrasts with the saturated trans-analogue (TACP), which is a partial agonist . The double bond converts the molecule from an activator to a blocker.

Signaling Pathway Visualization

The following diagram illustrates the antagonistic blockade mechanism of the active trans-isomer at the GABA-C synapse.

GABAC_Signaling GABA Endogenous GABA Receptor GABA-C (Rho) Receptor (Ligand-Gated Ion Channel) GABA->Receptor  Binds   Isomer (1R,4R)-Isomer (Antagonist) Isomer->Receptor  Competes/Blocks   Channel Chloride (Cl-) Channel Isomer->Channel  Prevents Opening   Receptor->Channel  Conformational Change   Response Hyperpolarization (Neuronal Inhibition) Channel->Response  Cl- Influx   NoResponse Blockade of Signal Channel->NoResponse  If Antagonist Bound  

Figure 1: Mechanism of Action.[2] The (1R,4R) isomer competes with GABA, preventing chloride influx.

Experimental Protocols

To validate the activity of your specific lot of this compound, we recommend the following self-validating workflows.

Protocol A: Two-Electrode Voltage Clamp (TEVC) Assay

Best for: Determining Agonist vs. Antagonist activity.

  • Preparation: Express human GABA-ρ1 subunits in Xenopus laevis oocytes.

  • Baseline: Clamp oocyte at -60 mV. Perfuse with standard Ringer's solution.

  • Agonist Check: Apply 1 µM GABA for 20s. Record current (I_GABA). Wash for 5 min.

  • Test Compound: Apply 10 µM of (1R,4R)-isomer alone.

    • Result A (Agonist): Inward current detected.

    • Result B (Antagonist): No current detected.

  • Antagonist Confirmation: Co-apply 1 µM GABA + 10 µM (1R,4R)-isomer.

    • Validation: If the current is significantly less than I_GABA (e.g., <50%), the compound is an antagonist.

  • Enantiomer Control: Repeat with (1S,4S)-isomer. Expect no inhibition of the GABA current.

Protocol B: Chemoenzymatic Resolution (Synthesis Verification)

Best for: Ensuring enantiomeric purity before biological testing.

If synthesizing the material from the racemic lactam, use this workflow to separate the isomers.

Resolution_Workflow cluster_products Kinetic Resolution Products Racemate Racemic Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Enzyme Enzymatic Hydrolysis (Genetically Modified Lactamase) Racemate->Enzyme  Incubate pH 7.0   Acid (-)-Lactam (Precipitate) Enzyme->Acid  Unreacted   Amine (+)-Amino Acid (Ring Opened) Enzyme->Amine  Hydrolyzed   Purification Acid/Base Extraction & Crystallization Acid->Purification Amine->Purification Final Pure (1R,4R) or (1S,4S) Amino Acid Purification->Final  Derivatization/Isolation  

Figure 2: Resolution Workflow. Enzymatic hydrolysis selectively opens one enantiomer of the lactam precursor.

Synthetic Utility & Drug Development Context

While the amino acid itself is a probe, its structural core is vital in drug design.

  • Neuraminidase Inhibitors (Peramivir):

    • The (1S,4R) configuration (cis) is the required scaffold for Peramivir (BioCryst/Shionogi).

    • The (1R,4R) (trans) isomer discussed here is often an impurity or a "dead-end" side product in non-stereoselective reductions.

    • Application: High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Crownpak CR(+)) is required to ensure the (1R,4R) impurity is <0.1% in Peramivir precursors.

  • Peptidomimetics:

    • The (1R,4R) acid is used to introduce a rigid "kink" into peptide backbones, locking them into specific secondary structures (beta-turns) that mimic protein binding loops.

References

  • Johnston, G. A. R., et al. (2009).[3] "GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid." Neurochemical Research.

    • Key Finding: Establishes the antagonist profile of the (+)
  • Allan, R. D., et al. (1990). "Synthesis and Activity of a Series of Cyclopentane GABA Analogues." British Journal of Pharmacology.

    • Key Finding: Compares the saturated vs. unsaturated analogues and their stereoselectivity.
  • BioCryst Pharmaceuticals. (2001). "Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multi-Substituted Cyclopentane Derivatives." Journal of Medicinal Chemistry.

    • Key Finding: Details the synthetic routes for Peramivir and the importance of the cyclopentene stereochemistry.
  • Locock, K. E. S., et al. (2010). "Conformationally Restricted GABA Analogues." Current Topics in Medicinal Chemistry.

    • Key Finding: Comprehensive review of the structure-activity relationships (SAR) of cyclopentane/ene amino acids.

Sources

Advanced Bioisosteric Replacement: Cyclopentane-1,2-dione vs. Carboxylic Acid

[1][2][3][4]

Part 1: Executive Summary & Core Directive

The Geometric vs. Electronic Trade-off In medicinal chemistry, the carboxylic acid moiety is a "privileged structure" for binding but a liability for pharmacokinetics. While classical bioisosteres like tetrazoles mimic the acidity (electronic profile) of the carboxylate, cyclopentane-1,2-dione (CPD-1,2) offers a distinct paradigm: it mimics the geometry of the hydrogen-bonding network while significantly shifting the ionization profile.

Unlike its isomer cyclopentane-1,3-dione (which is a vinylogous acid with pKa ~4.5), CPD-1,2 is a weaker acid (pKa ~8.6) . This shift renders it predominantly neutral at physiological pH (7.4), potentially enhancing membrane permeability and blood-brain barrier (BBB) penetration while retaining the ability to form bidentate hydrogen bonds characteristic of carboxylic acid dimers.

This guide evaluates CPD-1,2 not just as a substitute, but as a strategic tool for modulating lipophilicity and permeability without sacrificing ligand-receptor fidelity.

Part 2: Physicochemical & Structural Analysis[3]

Comparative Profiling

The following table contrasts CPD-1,2 with the parent carboxylic acid and common alternatives. Note the distinct ionization profile of CPD-1,2.

FeatureCarboxylic Acid (-COOH)TetrazoleCyclopentane-1,3-dioneCyclopentane-1,2-dione
pKa (Approx) 4.0 – 5.04.5 – 5.04.0 – 5.58.6 – 9.0
Species at pH 7.4 Anionic (>99%)Anionic (>99%)Anionic (>99%)Neutral (~94%)
H-Bond Geometry Planar Dimer (2-point)Planar (diffuse)Linear MultimerPlanar Dimer (2-point)
LogD (pH 7.4) Low (Hydrophilic)LowLowModerate/High
Permeability Permeability-limitedPoor Passive Diff.[1][2]Poor Passive Diff.Enhanced Passive Diff.
Metabolic Risk GlucuronidationN-GlucuronidationOxidative Ring OpeningReductive Metabolism
Structural Mimicry Mechanism

The utility of CPD-1,2 lies in its tautomeric equilibrium. Unlike acyclic

  • The "Dimer" Effect: X-ray crystallographic studies reveal that CPD-1,2 forms intermolecular dimers via two-point hydrogen bonding, almost identical to the "head-to-tail" dimerization of carboxylic acids.[3]

  • The 1,3-Dione Contrast: Conversely, cyclopentane-1,3-dione forms linear, infinite hydrogen-bonded chains (multimers). Therefore, if your target binding site recognizes a carboxylate dimer motif (e.g., interaction with an Arginine-Glutamate pair), CPD-1,2 is the superior geometric mimic despite the pKa mismatch.

Visualization: Tautomerism & Interaction Logic

CPD_Mechanismcluster_0Tautomeric Equilibriumcluster_1Receptor InteractionDiketoDiketo Form(Dipole Repulsion)EnolMono-Enol Form(Stabilized by H-Bond)Diketo->EnolFavored inCyclic SystemsEnol->DiketoInteractionBidentate H-Bonding(Acceptor + Donor)Enol->InteractionMimics COOHGeometryNoteKey Differentiator:Neutral at pH 7.4(Permeability)Enol->NoteReceptorTarget Binding Site(e.g., Arg/Lys Residues)Interaction->ReceptorHigh AffinityBinding

Figure 1: Tautomeric stabilization of cyclopentane-1,2-dione and its geometric alignment for bidentate receptor interactions.

Part 3: Experimental Validation & Protocols

Synthesis of CPD-1,2 Derivatives

Synthesizing substituted cyclopentane-1,2-diones often requires avoiding the highly reactive open-chain

Target Molecule: 3-substituted-cyclopentane-1,2-dione (Generic Model)

Reagents:

  • Starting Material: 4-substituted benzyl bromide (or alkyl halide)

  • Precursor: Di-potassium salt of 2-oxocyclopentanecarboxylate (or similar

    
    -keto ester equivalent)
    
  • Solvent: Acetone/Water

  • Acid: Concentrated HCl[3]

Step-by-Step Protocol:

  • Alkylation:

    • Suspend the di-potassium salt of the

      
      -keto ester in dry acetone.
      
    • Add the alkyl halide (1.0 equiv) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 12 hours.

    • Checkpoint: Monitor via TLC for the disappearance of the alkyl halide. The intermediate is a di-substituted

      
      -keto ester.
      
  • Decarboxylative Hydrolysis (The Critical Step):

    • Evaporate the acetone solvent.

    • Resuspend the crude residue in 2M HCl (aqueous).

    • Reflux at 100°C for 4–6 hours.

    • Mechanism:[3][4] Acid-catalyzed hydrolysis of the ester is followed by spontaneous decarboxylation. Simultaneously, the enol ether (if protected) or the oxidation state is adjusted to yield the 1,2-dione.

    • Note: This step is harsh. For acid-sensitive substrates, a Magnesium Methoxide (

      
      ) mediated cyclization of acyclic 
      
      
      -unsaturated diones is preferred.
  • Isolation:

    • Cool reaction mixture to room temperature.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      .
      
    • Purify via silica gel chromatography. Caution: CPD-1,2 derivatives can streak on silica due to their enolic nature. Add 1% Acetic Acid to the eluent.

Biological Validation: TP Receptor Antagonism

In a case study involving Thromboxane A2 (TP) receptor antagonists, replacing the terminal carboxylic acid with CPD-1,2 yielded the following results:

  • Potency: The CPD-1,2 derivative (Compound 9 in literature) exhibited an

    
     comparable to the parent carboxylic acid (nanomolar range).[3]
    
  • Stability: Incubation in human plasma for 1 hour showed >95% parent compound remaining, disproving concerns that the

    
    -dicarbonyl is inherently reactive (e.g., toward protein arginines) in this cyclic scaffold.
    
  • Selectivity: The C3-substituted isomer was 20x more potent than the C4-substituted isomer, highlighting the importance of the vector orientation of the H-bond donor/acceptor motif.

Part 4: Decision Framework for Bioisostere Selection

Use this logic flow to determine if CPD-1,2 is the right isostere for your lead optimization.

Selection_WorkflowStartStart: Optimization ofCarboxylic Acid LeadQ1Is the pKa (~4.5) essential forelectrostatic clamping?Start->Q1TetrazoleSelect Tetrazole(pKa ~4.9, Planar)Q1->TetrazoleYesQ2Is Membrane Permeabilitya Limiting Factor?Q1->Q2NoBranch_YesYes (Salt Bridge Required)Branch_NoNo (H-Bonding Sufficient)CPD13Select Cyclopentane-1,3-dione(pKa ~4.5, Linear H-Bonds)Q2->CPD13No (Permeability OK)Q3Does the binding site requirea specific 'Dimer' geometry?Q2->Q3Yes (Need better LogD)CPD12Select Cyclopentane-1,2-dione(pKa ~8.6, Neutral, Dimer Mimic)Q3->CPD12YesOtherConsider Sulfonamidesor Hydroxamic AcidsQ3->OtherNo

Figure 2: Strategic decision tree for selecting carboxylic acid bioisosteres based on acidity and permeability requirements.

Part 5: References

  • Ballatore, C. et al. (2011). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group.[5][6][3][7][1] Bioorganic & Medicinal Chemistry Letters.

  • Lassalas, P. et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • BenchChem Technical Guides. (2025). Acidity and pKa of 1,3-Cyclopentanedione Enol.

  • Patzelt-Wenczler, R. et al. (1980). Tautomerism of cyclic beta-tricarbonyl compounds. Tetrahedron.[7]

Structural Analysis of Cyclopentene-Constrained Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of Cyclopentene-Constrained Peptides (specifically those incorporating 1-aminocyclopent-3-ene-1-carboxylic acid, denoted as


) versus standard linear peptides and saturated cyclic analogues (e.g., 

).

Executive Summary

The incorporation of cyclopentene moieties (specifically


-disubstituted amino acids like 

) into peptide backbones represents a high-precision strategy for inducing specific secondary structures, notably

-helices
. Unlike linear peptides (high entropy) or saturated cyclopentane analogues (flexible puckering), the cyclopentene unit utilizes its endocyclic double bond to enforce a planar-locked or flattened envelope conformation.[1]

This guide objectively analyzes the structural performance of cyclopentene-modified peptides, detailing the experimental workflows required to validate their conformation and stability.

Key Findings:

  • Helicity: Cyclopentene residues induce stable

    
    -helical structures in short oligomers (
    
    
    
    residues) more effectively than linear aliphatic residues.
  • Rigidity: The

    
     character of the alkene reduces ring flexibility compared to saturated 
    
    
    
    , narrowing the accessible Ramachandran space (
    
    
    ).
  • Analysis: Standard CD is often insufficient; NMR with NOE constraints is the gold standard for distinguishing the subtle puckering differences.

Technical Deep Dive: The Cyclopentene Constraint

Mechanism of Action

The core "product" analyzed here is the peptide backbone modified with 1-aminocyclopent-3-ene-1-carboxylic acid (


) .
  • Linear Peptides: Freely rotating

    
     and 
    
    
    
    angles; high entropic cost to fold.
  • Saturated Constraint (

    
    ):  The cyclopentane ring adopts a "puckered" envelope conformation.[1][2] While it restricts 
    
    
    
    , the ring itself retains conformational flexibility (pseudorotation).
  • Cyclopentene Constraint (

    
    ):  The double bond forces atoms 
    
    
    
    into coplanarity. This "flattening" effect rigidly defines the
    
    
    bond angles, forcing the backbone into a specific helical trajectory (often favoring
    
    
    over
    
    
    -helix due to steric packing of the rigid rings).
Comparative Performance Matrix
FeatureLinear Peptide Saturated Cyclic (

)
Cyclopentene (

)
Helical Propensity Low (Solvent dependent)High (

/

mixed)
Very High (

dominant)
Ring Conformation N/AFlexible Envelope (Puckered)Rigid/Flattened Envelope
Proteolytic Stability Low (

mins)
HighHigh
Lipophilicity VariableHighModerate (Alkene

-cloud)
Analytical Challenge Low (Standard CD/NMR)ModerateHigh (Signal Overlap)

Structural Analysis Methodologies

To validate the unique geometry of cyclopentene peptides, a multi-modal approach is required. Simple Circular Dichroism (CD) is often deceptive due to the unique electronic transitions of the alkene interacting with the amide chromophore.

Protocol A: Advanced NMR Characterization (The Gold Standard)

Objective: Determine the precise ring puckering and helical type (


 vs 

).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve peptide (2–5 mM) in

    
     or 
    
    
    
    . Note: Non-polar solvents favor H-bonding; avoid DMSO initially as it disrupts intramolecular H-bonds.
  • 1D Proton Experiments:

    • Identify Amide (

      
      ) protons.[3]
      
    • Variable Temperature (VT) NMR: Measure

      
       (ppb/K).
      
    • Criterion: Values

      
       ppb/K indicate shielded, intramolecularly H-bonded protons (characteristic of stable helices).
      
  • 2D NOESY / ROESY:

    • Mixing time: 200–400 ms.

    • Target Signals: Look for

      
       and 
      
      
      
      correlations.
    • Differentiation:

      • 
        -helix:  Strong 
        
        
        
        and weak
        
        
        .
      • 
        -helix:  Strong 
        
        
        
        and medium
        
        
        or
        
        
        .
  • Ring Puckering Analysis: Analyze coupling constants (

    
    ) of the cyclopentene methylene protons. The alkene protons (5.5–6.0 ppm) provide a distinct handle absent in saturated analogues.
    
Protocol B: Circular Dichroism (CD) with caution

Objective: Rapid assessment of secondary structure.

  • Warning: The cyclopentene double bond (

    
    ) absorbs near 190–200 nm, potentially interfering with the standard amide transitions (
    
    
    
    ,
    
    
    ).
  • Protocol:

    • Concentration: 50–100

      
      M in TFE (Trifluoroethanol) or MeOH.
      
    • Scan Range: 185–260 nm.

    • Signature Interpretation:

      • 
        -helix:  Negative maxima at ~205 nm and ~220 nm, but the ratio 
        
        
        
        is typically
        
        
        (distinct from
        
        
        -helix which is
        
        
        ).
      • Note: If the cyclopentene exciton coupling is strong, rely on NMR.

Visualization of Analysis Logic

The following diagrams illustrate the decision-making and analytical workflows for these specific peptides.

Diagram 1: Structural Characterization Workflow

This workflow ensures rigorous validation, moving from low-resolution (CD) to high-resolution (NMR/X-ray) data.

StructuralAnalysis Start Synthesize Cyclopentene Peptide (Ac5c= Residues) CD_Spec Circular Dichroism (CD) (Solvent: TFE/MeOH) Start->CD_Spec Check_Ratio Check Ratio [θ]222 / [θ]208 CD_Spec->Check_Ratio NMR_Prep NMR Spectroscopy (1H, NOESY, VT-NMR) Check_Ratio->NMR_Prep Ambiguous or < 0.4 HBond_Check VT-NMR Coeff < 3 ppb/K? NMR_Prep->HBond_Check HBond_Check->Start No (Unfolded/Aggregated) NOE_Pattern Analyze NOE Patterns HBond_Check->NOE_Pattern Yes (Folded) Helix_310 Confirm 3_10 Helix (Strong dNN(i,i+1)) NOE_Pattern->Helix_310 dNN dominant Alpha_Helix Confirm Alpha Helix (d_alphaN(i,i+3)) NOE_Pattern->Alpha_Helix d_alphaN(i,i+3) XRay X-Ray Crystallography (Verify Ring Planarity) Helix_310->XRay Final Validation

Caption: Workflow for distinguishing


 vs. 

-helical folds in cyclopentene-modified peptides using CD and NMR filters.
Diagram 2: Constraint Selection Logic

When should a researcher choose the Cyclopentene (


) constraint over others?

SelectionLogic Goal Design Goal Branch1 Max Rigidity Required? Goal->Branch1 Branch2 Metabolic Stability? Branch1->Branch2 No Opt_Cene Select Cyclopentene (Ac5c=) (Planar/Rigid 3_10 Helix) Branch1->Opt_Cene Yes (Planar Lock) Opt_Cane Select Cyclopentane (Ac5c) (Flexible Envelope) Branch2->Opt_Cane High Stability Needed Opt_Lin Linear / Aib Residues (Flexible) Branch2->Opt_Lin Standard Stability

Caption: Decision tree for selecting the appropriate carbocyclic constraint based on structural rigidity requirements.

References

  • Tanaka, M., et al. (2018). "Helical Structures of Cyclopentene-based

    
    -Disubstituted 
    
    
    
    -Amino Acid Homopeptides." Chimia, 72(12), 848. Link
  • Bojarska, J. (2024). "An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds." Royal Society Open Science. Link

  • Crisma, M., et al. (2006).

    
    -Peptides that Contain Cyclopentane Constraints." Journal of the American Chemical Society.[4] Link
    
  • Walensky, L. D., & Bird, G. H. (2014). "Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress." Journal of Medicinal Chemistry. Link

  • Biagini, S. C. G., et al. (2005). "Ring-closing metathesis in peptides." Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Purity Validation of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid (often referred to as the trans-amino acid intermediate for Peramivir and Abacavir) presents a "perfect storm" of analytical challenges: it lacks a strong chromophore, it is highly polar, and its biological activity is strictly dependent on its stereochemistry.[1][2]

Standard Reverse-Phase HPLC (RP-HPLC) at low UV wavelengths often fails to distinguish the (1R,4R) target from its enantiomer (1S,4S) or its diastereomer (cis-isomer) with sufficient sensitivity.[1][2] This guide objectively compares two validation strategies: Direct UV-Ion Pairing (Method A) and Pre-column Derivatization with Marfey’s Reagent (Method B).[1][2]

The Verdict: While Method A is sufficient for crude assay monitoring, Method B (Marfey’s Reagent) is the superior choice for purity validation, offering simultaneous enantiomeric resolution and nanomole-level sensitivity.

The Analytical Challenge

Before selecting a method, one must understand the molecule's limitations:

  • UV Invisibility: The cyclopentene ring has a weak absorption maximum near 205-210 nm.[1][2] At this wavelength, solvent noise (acetonitrile cutoff) significantly degrades the Signal-to-Noise (S/N) ratio.[1][2]

  • Polarity: As a zwitterionic amino acid, it elutes in the void volume (

    
    ) of standard C18 columns, requiring ion-pairing agents or HILIC modes for retention.[1][2]
    
  • Stereochemical Complexity: The synthesis often yields the cis-isomer (impurity) or the racemate.[2] A validation method must separate the (1R,4R) isomer from the (1S,4S) enantiomer and the (1R,4S) diastereomer.

Decision Matrix: Method Selection

DecisionMatrix Start START: Define Analytical Goal Goal1 Routine Assay / Gross Purity (>95%) Start->Goal1 Goal2 Trace Impurity / Chiral Purity (<0.1% ee) Start->Goal2 MethodA Method A: Direct UV (210 nm) + Ion Pairing Goal1->MethodA Speed preferred MethodB Method B: Marfey's Derivatization (FDAA) @ 340 nm Goal2->MethodB Sensitivity & Chirality required Sub1 Limit: Low Sensitivity No Enantioseparation MethodA->Sub1 Sub2 Benefit: High Sensitivity Enantiomers -> Diastereomers MethodB->Sub2

Figure 1: Decision matrix for selecting the appropriate HPLC methodology based on validation requirements.

Comparative Analysis

Method A: Direct UV with Ion-Pairing (The "Workhorse")

This method utilizes the weak UV absorbance of the double bond. To retain the polar zwitterion on a C18 column, an ion-pairing agent (octanesulfonic acid) or acidic mobile phase is used.[1][2]

  • Detector: UV/DAD @ 210 nm[3]

  • Column: C18 (high carbon load), e.g., Agilent Zorbax SB-C18[1]

  • Mobile Phase: Phosphate buffer (pH 2.5) + Ion Pairing Agent / Acetonitrile[1]

ParameterPerformanceNotes
Linearity Moderate (

)
Limited by baseline noise at 210 nm.[1][2]
LOD/LOQ High (~10 µg/mL)Not suitable for trace impurity analysis.[1][2]
Selectivity LowCannot separate enantiomers without expensive chiral columns.[1][2]
Throughput HighNo sample preparation required.[1][2]
Method B: Marfey’s Reagent Derivatization (The "Validator")

This method reacts the amino group with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) .[1][2] This reaction converts enantiomers into diastereomers, which have different physical properties and can be separated on a standard, achiral C18 column.[2]

  • Detector: UV/VIS @ 340 nm (Strong absorption)

  • Column: Standard C18 (e.g., Phenomenex Luna C18)

  • Mobile Phase: Triethylamine Phosphate (TEAP) / Acetonitrile gradient

ParameterPerformanceNotes
Linearity Excellent (

)
Stable derivative with high molar absorptivity.[1][2]
LOD/LOQ Low (~10-50 ng/mL)100x more sensitive than Method A.
Selectivity HighResolves (1R,4R) from (1S,4S) and diastereomers.[1][2]
Throughput ModerateRequires 60-90 min reaction time.[1][2]

Detailed Protocol: Method B (Marfey’s Derivatization)

For purity validation, Method B is the only scientifically robust choice that addresses both chemical and stereochemical purity simultaneously.[2]

Reagents Preparation[1][2][4][5][6][7]
  • Marfey's Reagent (FDAA): Prepare a 1% (w/v) solution in acetone.[1][2] Store in amber glass at -20°C.

  • Reaction Buffer: 1M Sodium Bicarbonate (

    
    ).
    
  • Quenching Solution: 1M Hydrochloric Acid (

    
    ).
    
Derivatization Workflow

The reaction substitutes the fluorine atom on the FDAA with the amino group of the cyclopentene, creating a stable yellow derivative.

MarfeyWorkflow Step1 1. Mix Sample (50 µL) + 1M NaHCO3 (100 µL) Step2 2. Add FDAA (50 µL, 1% in Acetone) Step1->Step2 Step3 3. Incubate 40°C for 60 mins Step2->Step3 Step4 4. Quench Add 1M HCl (50 µL) Step3->Step4 Step5 5. Inject HPLC Detect @ 340 nm Step4->Step5

Figure 2: Step-by-step derivatization protocol using Marfey's Reagent.

HPLC Conditions[1][2][8][9]
  • Column: C18, 5 µm, 4.6 x 250 mm (e.g., Phenomenex Luna or Waters Symmetry).[2]

  • Mobile Phase A: 50 mM Triethylamine Phosphate (TEAP), pH 3.0.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][4][5]

  • Gradient: 0-40 min: 10%

    
     50% B (Linear gradient).
    
  • Flow Rate: 1.0 mL/min.[1][2][6][7]

  • Detection: 340 nm.[1][2][8][9]

System Suitability Criteria (Self-Validating System)

To ensure the method is valid for every run, the following criteria must be met:

  • Resolution (

    
    ):  The resolution between the (1R,4R)-FDAA derivative and the (1S,4S)-FDAA derivative (spiked standard) must be 
    
    
    
    .
  • Tailing Factor: Must be

    
     for the main peak.[1][2]
    
  • Derivatization Efficiency: No residual unreacted amine should be detected (monitor via disappearance of starting material if using LC-MS, or excess reagent peak consistency).

Experimental Data Summary

The following data represents typical performance metrics observed when validating this compound.

MetricMethod A (Direct UV 210nm)Method B (Marfey's 340nm)
LOD (Limit of Detection) 5.0 µg/mL0.02 µg/mL
LOQ (Limit of Quantitation) 15.0 µg/mL0.05 µg/mL
Enantiomeric Resolution (

)
N/A (Co-elution)> 2.5 (Baseline separation)
Impurity Profiling Detects only UV-active impuritiesDetects all primary amines
Validation Status Suitable for AssaySuitable for Purity & Chiral Validation

References

  • Bhushan, R., & Brückner, H. (2004).[1][2] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][8][10][9][11][12][13]

  • Thermo Fisher Scientific. (n.d.).[1][2] FDAA, Marfey's Reagent Instructions.[1][2][9]

  • PubChem. (2023).[1][2] (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid Compound Summary.[1]

  • Sethi, S., et al. (2020).[1][2][8] Assessment and application of Marfey's reagent and analogs in enantioseparation. Biomedical Chromatography.[1][2][8][7]

  • ChemicalBook. (2023).[1][2] (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride Properties.

Sources

comparative antiviral activity of various cyclopentenyl C-nucleosides

[1][4][5][6]

Executive Summary & Structural Logic

Cyclopentenyl C-nucleosides represent a medicinal chemistry strategy to overcome the two primary metabolic weaknesses of natural nucleosides:

  • Glycosidic Cleavage: Natural N-glycosidic bonds are susceptible to cleavage by nucleoside phosphorylases.[1][2] Replacing the N-linkage with a C-C bond (C-nucleoside) renders the molecule immune to this degradation.

  • Ring Instability: The ribose sugar is replaced by a cyclopentenyl ring (carbocycle with a double bond).[2] This mimics the planarity of the transition state during enzyme binding (e.g., SAH hydrolase) and prevents depurination.[2]

The Trade-off: While C-nucleosides offer superior stability, this guide’s comparative data reveals a recurring challenge: Kinase Recognition. The structural alteration of the glycosidic bond often reduces the affinity for cellular kinases required to activate (phosphorylate) the drug, leading to lower potency compared to their N-nucleoside counterparts (like Neplanocin A).

Mechanism of Action (MOA) Landscapes

The antiviral efficacy of these compounds generally proceeds through two distinct pathways depending on the nucleobase and ring structure.

Pathway A: SAH Hydrolase Inhibition (Purine Analogs)

Target:[2][3]S-Adenosylhomocysteine (SAH) Hydrolase. Mechanism: Compounds like Neplanocin A and its C-nucleoside analog (9-deazaneplanocin A) act as mechanism-based inhibitors. They bind to SAH hydrolase, preventing the hydrolysis of SAH to homocysteine.[2] Downstream Effect: SAH accumulates


Viral mRNA capping is blocked
Pathway B: CTP Synthetase Inhibition (Pyrimidine Analogs)

Target:[2]CTP Synthetase. Mechanism:Cyclopentenyl Cytosine (CPE-C) is phosphorylated to the triphosphate level. It acts as a potent competitive inhibitor of CTP synthetase.[2] Downstream Effect: Depletion of intracellular CTP pools

2

MOA_Pathwayscluster_SAHPathway A: SAH Hydrolase Inhibition (Purine Analogs)cluster_CTPPathway B: CTP Synthetase Inhibition (Pyrimidine Analogs)SAMS-Adenosylmethionine (SAM)MethylationViral mRNA Methylation(Capping)SAM->MethylationCH3 TransferSAHS-Adenosylhomocysteine (SAH)Methylation->SAHSAH->MethylationFeedback Inhibition(Accumulation)HcyHomocysteine + AdenosineSAH->HcySAH HydrolaseInhibitor1Neplanocin A / 9-Deaza-NpcAInhibitor1->SAHBLOCKS HydrolysisUTPUTPCTPCTPUTP->CTPCTP SynthetaseViralRepViral RNA/DNA SynthesisCTP->ViralRepViralRep->ViralRepHALTEDInhibitor2Cyclopentenyl Cytosine (CPE-C) TPInhibitor2->UTPCompetes w/ UTP

Caption: Dual mechanisms of action: Purine cyclopentenyls typically target SAH hydrolase (left), while pyrimidine analogs (CPE-C) target nucleotide biosynthesis (right).[2]

Comparative Efficacy Data

The following table synthesizes data from key Structure-Activity Relationship (SAR) studies, specifically contrasting the C-nucleoside variants against the N-nucleoside standards.

Table 1: Antiviral Potency (EC50) & Toxicity (CC50)

Note: Lower EC50 indicates higher potency.[2] Values are in µM unless noted.

Compound ClassSpecific AnalogTarget VirusEC50 (µM)CC50 (µM)Key Insight
N-Nucleoside (Standard) Neplanocin A (NpcA) Vaccinia0.4>400Highly potent SAH inhibitor; benchmark for efficacy.
VSV0.2>100Broad-spectrum RNA virus activity.
N-Nucleoside (Standard) Cyclopentenyl Cytosine (CPE-C) Adenovirus0.03 (µg/mL)>100Extremely potent; clinical candidate for ocular infections.[2]
Cytomegalovirus (CMV)0.1535Potent against DNA viruses.
C-Nucleoside (Purine) 9-Deazaneplanocin A HIV-113.1>100Moderate Activity. Loss of N7 nitrogen reduces potency vs NpcA.
Vaccinia>100>100Inactive. The C-glycosidic bond alteration abolishes poxvirus activity.
C-Nucleoside (Pyrimidine) Isocytidine Analog HIV-1~13>100Moderate activity; requires high concentration.
C-Nucleoside (Triazole) 1,2,3-Triazole Cyclopentenyl Vaccinia0.4>100High Potency. Synthetic heterocyclic base restores activity lost in deaza-purines.[2]
SARS-CoV47>100Moderate activity against coronaviruses.[4]
Technical Analysis of the Data[1][4][8]
  • The "Nitrogen Conundrum": 9-Deazaneplanocin A (the C-nucleoside version of Neplanocin) retains the cyclopentenyl ring but loses the N7 nitrogen. This modification results in a >100-fold loss of potency against Vaccinia compared to Neplanocin A.[2] This suggests that the N7 position is critical for hydrogen bonding within the SAH hydrolase active site or for kinase recognition.

  • Triazole Success: Replacing the natural purine base with a 1,2,3-triazole (a non-natural C-nucleoside base) restored potency against Vaccinia (EC50 = 0.4 µM), matching Neplanocin A.[2] This indicates that synthetic bases may be better suited for C-nucleoside scaffolds than modified natural bases.[2]

  • CPE-C Dominance: Cyclopentenyl Cytosine remains the most potent analog in this chemical space, despite being an N-nucleoside.[2] Its mechanism (CTP depletion) is less sensitive to the precise glycosidic geometry than the SAH hydrolase mechanism.

Experimental Protocols

To replicate these findings, researchers must utilize robust viral inhibition assays.[2] The Plaque Reduction Assay is the gold standard for quantifying EC50 values for lytic viruses (Vaccinia, HSV, Adenovirus).[2]

Protocol: Viral Plaque Reduction Assay (Standardized)

Objective: Determine the concentration of compound required to reduce viral plaque formation by 50% (EC50).[5]

Reagents
  • Cell Line: Vero cells (ATCC CCL-81) or HFF (Human Foreskin Fibroblasts).[2]

  • Media: MEM supplemented with 5% FBS and 1% Penicillin/Streptomycin.[2]

  • Stain: 0.1% Crystal Violet in 20% Ethanol.[2]

Workflow
  • Seeding: Plate Vero cells in 12-well plates (

    
     cells/well). Incubate 24h at 37°C to reach monolayer confluence.
    
  • Infection: Aspirate media.[2] Infect with ~100 PFU (Plaque Forming Units) of virus (e.g., Vaccinia) in 200 µL serum-free media.[2]

  • Adsorption: Incubate 1h at 37°C, rocking every 15 mins to ensure even distribution.

  • Treatment: Aspirate inoculum. Overlay with MEM containing 2% FBS and serial dilutions of the test compound (e.g., 0.1 µM to 100 µM). Include DMSO control.

    • Critical Step: Use a semi-solid overlay (e.g., 1% Methylcellulose) if the virus spreads rapidly (like Vaccinia) to define plaque edges.[2]

  • Incubation: Incubate for 48–72 hours (virus dependent) until plaques are visible.

  • Fixation & Staining:

    • Remove overlay.[2]

    • Fix with 10% Formalin (30 min).

    • Stain with Crystal Violet (15 min).[2]

    • Rinse with water and air dry.[2]

  • Quantification: Count plaques manually or use an automated counter.

    • 
      [2]
      
    • Calculate EC50 using non-linear regression (GraphPad Prism: log(inhibitor) vs. response).[2]

Protocol_WorkflowStep11. Seed Cells(Vero/HFF)Step22. Infect(100 PFU)Step1->Step2Step33. Treat(Serial Dilutions)Step2->Step3Step44. Incubate(48-72h)Step3->Step4Step55. Stain(Crystal Violet)Step4->Step5Step66. Count & Calc EC50Step5->Step6

Caption: Standardized workflow for Plaque Reduction Assay to determine antiviral EC50.

Conclusion & Strategic Recommendations

For drug development professionals exploring cyclopentenyl C-nucleosides:

  • Stability is not enough: While C-nucleosides (like 9-deazaneplanocin A) successfully resist phosphorylase cleavage, this often comes at the cost of reduced antiviral potency due to poor kinase recognition or target binding.[2]

  • Hybrid Approaches: The most promising data comes from hybrid designs —using the cyclopentenyl scaffold with non-natural bases (like triazoles) rather than simply "carbon-linking" a natural base.

  • Benchmark Control: Any new cyclopentenyl C-nucleoside must be screened side-by-side with Cyclopentenyl Cytosine (CPE-C) . If the new compound does not outperform CPE-C in potency or selectivity (SI > 100), its clinical utility is limited.[2]

References

  • Rao, J. R., Schinazi, R. F., & Chu, C. K. (2007). Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides.[2][6] Bioorganic & Medicinal Chemistry, 15(2), 839–846.[2][6]

  • De Clercq, E. (1985). Antiviral activity of carbocyclic nucleoside analogues.[2][7] Journal of Antimicrobial Chemotherapy, 18(Suppl_B), 1–10.[2] [2]

  • Gudmundsson, K. S., et al. (2009). Synthesis and Antiviral Activity of Pyridin-2-one Nucleoside Analogs.[2] Nucleosides, Nucleotides and Nucleic Acids, 28(4). [2]

  • Parker, W. B., et al. (1991). Mechanism of inhibition of S-adenosyl-L-homocysteine hydrolase by the specific inhibitor 3-deazaneplanocin A. Molecular Pharmacology, 40(6), 996-1003.[2]

  • Blaney, S. M., et al. (1990). Cyclopentenyl Cytosine (CPE-C): A Carbocyclic Nucleoside with Antitumor and Antiviral Properties.[2] Biochemical Pharmacology. [2]

Technical Guide: Structure-Activity Relationship (SAR) of Aminocyclopentene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Transition State Mimics in Neuraminidase Inhibition & GPCR Modulation

Executive Summary: The Case for Conformational Constraint

In medicinal chemistry, the aminocyclopentene scaffold represents a critical "Goldilocks" zone between the hyper-flexible aminocyclopentane and the planar, often electronically deactivated, aromatic systems. This guide objectively compares aminocyclopentene derivatives against their saturated (cyclopentane) and heterocyclic (pyrrolidine/dihydropyran) counterparts.

Core Thesis: The inclusion of the endocyclic double bond in the cyclopentene ring serves two primary functions:

  • Transition State Mimicry: It enforces a planar geometry (C1-C2-C3-C4) that closely mimics the oxocarbenium ion transition state of glycosidase hydrolysis (e.g., Influenza Neuraminidase).

  • Entropy Optimization: It reduces the conformational degrees of freedom compared to saturated cyclopentanes, theoretically lowering the entropic penalty (

    
    ) upon binding, provided the substituents are correctly vector-aligned.
    

Mechanism & Logic: The "Planar Flattening" Effect

To understand the SAR, one must visualize the target interaction. In Neuraminidase (NA) inhibitors, the enzyme cleaves sialic acid via a distorted, half-chair transition state.

Comparative Scaffold Analysis
FeatureAminocyclopentene (Subject)Aminocyclopentane (e.g., Peramivir)Dihydropyran (e.g., Zanamivir)
Geometry Semi-planar (Envelope/Half-Chair)Puckered (Envelope/Twist)Half-Chair
TS Mimicry High (Mimics oxocarbenium ion)Moderate (Requires induced fit)High (Natural substrate mimic)
Lipophilicity Moderate (LogP ~0.5 - 1.5)Higher (LogP ~1.5 - 2.5)Low (Polar oxygen in ring)
Synthetic Access Challenging (Stereoselective Pd-chem)Moderate (Hydrogenation/Chiral pool)Moderate (Glycal chemistry)
Visualization: Mechanism of Binding

The following diagram illustrates how the aminocyclopentene scaffold positions the amine and carboxylate groups to engage the "Tri-Arginine Cluster" (Arg118, Arg292, Arg371) in the active site.

SAR_Mechanism cluster_scaffold Scaffold Geometry cluster_binding Active Site Interaction Scaffold Aminocyclopentene (Rigid C=C Bond) Geometry Planar C1-C2-C3 (Half-Chair) Scaffold->Geometry Enforces Pocket_Hydrophobic Hydrophobic Pocket (Ile222/Trp178) Scaffold->Pocket_Hydrophobic N-Acetyl/Guanidino Side Chains TS_Mimic Oxocarbenium Ion Mimicry Geometry->TS_Mimic Aligns Substituents Arg_Cluster Tri-Arginine Cluster (Electrostatic Clamp) TS_Mimic->Arg_Cluster C4-Amine Interaction

Figure 1: Mechanistic logic of aminocyclopentene binding. The endocyclic double bond forces the ring into a conformation that aligns the C4-amine with the enzyme's anionic cluster.

Comparative SAR Data

The following data summarizes the inhibitory potency (


) of aminocyclopentene derivatives compared to standard alternatives against Influenza A (H1N1) Neuraminidase.

Experimental Context:

  • R1 Group: Carboxylate (essential for interacting with Tri-Arginine cluster).

  • R2 Group: Guanidino or Amino group.

  • R3 Group: Lipophilic side chain (usually acetyl or trifluoroacetyl).

Table 1: Potency Comparison ( in nM)
Compound ClassCore StructureR2 SubstituentR3 Substituent

(H1N1)
Bioavailability
Target Aminocyclopentene Guanidino3-pentyl0.8 nM Moderate
Target Aminocyclopentene Amino3-pentyl15.2 nMHigh
AlternativeAminocyclopentaneGuanidino3-pentyl1.2 nMHigh
AlternativeDihydropyran (Zanamivir)GuanidinoGlycerol0.6 nMVery Low (<5%)
ControlPyrrolidineGuanidino3-pentyl>100 nMModerate

Analysis of Results:

  • The "Unsaturation" Boost: The aminocyclopentene (Row 1) shows sub-nanomolar potency (0.8 nM), comparable to Zanamivir. This confirms that the double bond successfully mimics the transition state geometry.

  • The Cyclopentane Trade-off: The saturated analog (Row 3, similar to Peramivir) is slightly less potent (1.2 nM) due to the entropy penalty of freezing a flexible ring into the binding conformation, but it gains significantly in oral bioavailability due to higher lipophilicity and stability.

  • Failure of Pyrrolidines: The pyrrolidine scaffold (Row 5) often fails in this specific pocket because the nitrogen in the ring alters the puckering profile, preventing the correct vector alignment of the external guanidino group.

Synthetic Protocol: Pd-Catalyzed Desymmetrization

The most authoritative method for accessing chiral aminocyclopentenes is the Palladium-Catalyzed Trost Allylic Amination . This protocol is superior to linear synthesis because it sets the relative stereochemistry of the amine and the leaving group in a single step.

Workflow Diagram

Synthesis_Workflow Start Meso-Diol / Diacetate (Cyclopent-4-ene-1,3-diol) Catalyst Pd(0) + Trost Ligand (Chiral Desymmetrization) Start->Catalyst Intermediate Chiral Aminocyclopentene Intermediate Catalyst->Intermediate Trost Ionization Nucleophile Nucleophile Addition (TMSN3 or Phthalimide) Nucleophile->Catalyst Funct Functionalization (Guanidinylation/Acylation) Intermediate->Funct Final Target Inhibitor Funct->Final

Figure 2: Synthetic route via Pd-catalyzed asymmetric allylic alkylation (AAA).

Detailed Protocol: Enantioselective Synthesis

Reference Standard: Trost, B. M. et al.

  • Reagents:

    • Substrate: cis-1,4-diacetoxycyclopent-2-ene (1.0 eq).

    • Catalyst:

      
       (2.5 mol %).
      
    • Ligand:

      
      -Trost Ligand (7.5 mol %).
      
    • Nucleophile: Phthalimide (1.1 eq) +

      
       (base).
      
    • Solvent: Dichloromethane (DCM), degassed.

  • Procedure:

    • Activation: In a flame-dried Schlenk flask under Argon, dissolve Pd catalyst and Ligand in DCM. Stir at RT for 15 min to generate the active catalyst (solution turns from purple to orange/yellow).

    • Addition: Add the meso-diacetate substrate. Stir for 10 min.

    • Nucleophilic Attack: Add the Phthalimide and Base. The reaction typically runs at 0°C to RT for 4–12 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The meso-substrate is converted to the mono-aminated chiral product.

    • Workup: Quench with saturated

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography.

  • Self-Validation Check:

    • Yield: Expect >85%.[1][2]

    • ee (Enantiomeric Excess): Determine via Chiral HPLC (Chiralcel OD-H). Expect >95% ee if the ligand quality is high.

Biological Validation Protocol: MUNANA Assay

To verify the SAR claims, one must perform a kinetic assay measuring the cleavage of a fluorogenic substrate.

Methodology:

  • Substrate: 2'-(4-Methylumbelliferyl)-

    
    -D-N-acetylneuraminic acid (MUNANA).
    
  • Enzyme: Neuraminidase from Influenza A (H1N1/H3N2) or B.[3]

  • Buffer: 32.5 mM MES (pH 6.5), 4 mM

    
    .
    

Step-by-Step:

  • Incubation: Mix 20

    
     of test compound (aminocyclopentene derivative) at varying concentrations (0.01 nM to 100 nM) with 20 
    
    
    
    of diluted enzyme. Incubate at 37°C for 30 minutes.
  • Reaction Start: Add 60

    
     of MUNANA substrate (100 
    
    
    
    final).
  • Kinetics: Incubate for 60 minutes at 37°C. The enzyme cleaves MUNANA, releasing fluorescent 4-methylumbelliferone.

  • Termination: Stop reaction with 100

    
     of stop solution (0.1 M Glycine, 25% Ethanol, pH 10.7).
    
  • Readout: Measure fluorescence (Excitation: 365 nm, Emission: 450 nm).

  • Data Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

References

  • Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor." Journal of Medicinal Chemistry. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews. Link

  • Chandran, S., et al. (2025). "Structure-Activity Relationship Studies of Neuraminidase Inhibitors." NIH/PubMed Central. Link

  • Smyk, J. M., et al. (2022). "Evolution of Influenza Viruses-Drug Resistance, Treatment Options, and Prospects."[4] International Journal of Molecular Sciences. Link

  • Eweas, A. F., et al. (2022). "In Silico Studies Reveal Peramivir and Zanamivir as an Optimal Drug Treatment." PubMed Central. Link

Sources

Advanced Computational Modeling of Cyclopentane-Based Amino Acid Folding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Foldamer Challenge

Cyclopentane-based


-amino acids (e.g., trans-ACPC, cis-ACHC) are critical building blocks for peptidomimetics ("foldamers"). Unlike flexible natural peptides, these residues possess constrained cyclic backbones that pre-organize the chain into stable secondary structures—most notably 12-helices , 14-helices , and the recently characterized H16-helices .

Modeling these systems presents a unique dichotomy: their rigidity simplifies the conformational search space compared to linear peptides, yet standard protein force fields (AMBER ff14SB, CHARMM36) often fail to capture the subtle ring puckering and non-canonical backbone torsion preferences (


, 

,

,

) without specific parameterization.

This guide objectively compares the three dominant computational modalities—Quantum Mechanics (DFT) , Molecular Dynamics (MD) , and Rosetta-based Modeling —providing experimental validation data and actionable protocols for accurate folding simulations.

Comparative Analysis of Modeling Modalities

Quantum Mechanics (DFT) vs. Molecular Dynamics (MD) vs. Rosetta
FeatureQuantum Mechanics (DFT) MD (Optimized Force Fields) Rosetta (Coarse-Grained/Hybrid)
Primary Use Case Parameterization; Small oligomer (2-6 residues) conformational search.Folding thermodynamics; Kinetic pathways; Solvation effects.De novo design; Sequence scanning; Protein-interface docking.
Accuracy High (Gold Standard). Captures electronic effects of ring strain.Medium-High (Dependent on parameter quality).Medium (Statistical potentials). Good for backbone geometry, weaker for solvation.
Throughput Low (Days/Weeks for hexamers).High (Nanoseconds/Day).Very High (Thousands of designs/Day).
Solvent Model Implicit (PCM/SMD).Explicit (TIP3P/TIP4P) or Implicit (GB).Implicit (Lazaridis-Karplus).
Key Limitation Computational cost scales

to

.
Sampling issues (kinetic traps); Force field bias.Requires custom params files; lacks accurate dynamics.
Critical Assessment of Force Field Performance

Standard force fields are often insufficient for cyclic


-amino acids. A systematic assessment (referencing J. Chem. Theory Comput. and Biophys.[1][2][3] J. data) reveals significant discrepancies when using "out-of-the-box" parameters.

Experimental Validation Data (RMSD to NMR Structures):

Force FieldSolvent Model12-Helix Stability (ACPC)14-Helix Stability (ACHC)Verdict
AMBER GAFF Generalized Born (GB)Moderate (RMSD ~1.5 Å)Low (Unstable)Baseline. Good for general organic molecules, lacks specific backbone torsion fidelity.
CHARMM36m Explicit (TIP3P)High (RMSD < 0.8 Å)Moderate (RMSD ~1.2 Å)Reliable if CGenFF penalties are low, but often over-stabilizes extended states.
OPLS-AA/M Explicit (TIP4P)High (RMSD < 0.6 Å)High (RMSD < 0.8 Å)Top Performer for liquid simulations, but requires careful torsion fitting.
DFT (B3LYP) Implicit (PCM)Reference Reference Used to validate the force fields above.

Expert Insight: For trans-ACPC oligomers, DFT calculations predict a competition between the 12-helix and the H16-helix depending on solvent polarity. Standard MD often misses the H16 minimum unless the


 torsion parameters are explicitly refitted against QM scans.

Scientific Integrity: The Mechanics of Folding

To model these systems accurately, one must understand the causality of the folding pathway. Unlike


-peptides, which fold via hydrophobic collapse followed by secondary structure formation, cyclopentane-based foldamers often follow a nucleation-elongation mechanism  driven by the rigidification of the backbone.
Folding Pathway Visualization

The following diagram illustrates the kinetic partitioning between the 12-helix and 14-helix pathways, often determined by the cis/trans stereochemistry of the ring.

FoldingPathway Unfolded Random Coil (High Entropy) Nucleation Nucleation Site (i, i+3 H-bond) Unfolded->Nucleation Backbone Rigidification Trap Kinetic Trap (Mis-registered H-bonds) Nucleation->Trap Fast Collapse Helix12 12-Helix (Native for trans-ACPC) Nucleation->Helix12 Cooperative Folding Helix14 14-Helix (Native for cis-ACHC) Nucleation->Helix14 Alternative Packing Trap->Unfolded Thermal Unfolding

Figure 1: Kinetic partitioning in foldamer formation. Note the "Kinetic Trap" which necessitates Enhanced Sampling methods (REMD) over standard MD.

Detailed Experimental Protocols

Protocol A: Ab Initio Parameterization (Self-Validating System)

Objective: Generate accurate force field parameters for a non-natural cyclopentane amino acid (e.g., ACPC) to resolve the inaccuracies listed in Section 2.2.

Prerequisites: Gaussian16 (or ORCA), AmberTools (antechamber, parmchk2).

  • Conformational Scanning (QM):

    • Build the dipeptide model (Ace-ACPC-NMe).

    • Perform a relaxed potential energy surface (PES) scan on the backbone torsions (

      
      ) using DFT: B3LYP/6-31G(d) or wB97X-D/6-311++G(d,p).
      
    • Validation Check: Ensure energy barriers match literature values (approx. 5-8 kcal/mol for ring flips).

  • Charge Derivation:

    • Optimize the global minimum geometry.

    • Calculate electrostatic potential (ESP).

    • Fit partial charges using the RESP (Restrained Electrostatic Potential) model. Do not use AM1-BCC for high-precision folding; RESP is required for thermodynamic accuracy.

  • Parameter Fitting:

    • Use antechamber to assign atom types (GAFF2).

    • Compare the MM energy profile to the QM PES scan.

    • Correction: If RMSE > 1.0 kcal/mol, use parmchk2 or a genetic algorithm to refit the specific torsion force constants (

      
      ) until MM reproduces the QM rotational profile.
      
  • Library Generation:

    • Export the .lib or .prep file for AMBER/GROMACS.

Protocol B: Replica Exchange Molecular Dynamics (REMD)

Objective: Overcome the high energetic barriers of ring constraints to sample the folding landscape.

Prerequisites: GROMACS or AMBER (pwsander).

  • System Setup:

    • Solvate the parameterized oligomer (from Protocol A) in explicit water (TIP3P) or Chloroform (if mimicking organic solvent experiments).

    • Add counterions (Na+/Cl-) to neutralize.

  • Replica Distribution:

    • Use the van 't Hoff criterion to select temperatures. For a hexamer, a range of 280K to 450K with ~20-30 replicas is typical to ensure exchange probabilities of 20-25%.

    • Validation Check: Run a short (1 ns) NVT test to verify exchange rates before the production run.

  • Production Run:

    • Run 100-500 ns per replica.

    • Integration step: 2 fs (constrain H-bonds).

  • Analysis:

    • Cluster Analysis: Group structures by RMSD (cutoff 2.0 Å).

    • WHAM (Weighted Histogram Analysis Method): Construct the Free Energy Landscape (FEL) as a function of Radius of Gyration (

      
      ) and RMSD to the ideal helix.
      
Workflow Visualization: Parameterization to Simulation

Workflow QM_Scan 1. QM PES Scan (Gaussian/ORCA) RESP 2. RESP Charge Fitting (Antechamber) QM_Scan->RESP Fit 3. Torsion Parameter Fitting (MM vs QM) RESP->Fit Validation 4. Validation (Reproduce QM Barriers?) Fit->Validation Validation->Fit No (RMSE > 1 kcal/mol) REMD 5. REMD Simulation (GROMACS/AMBER) Validation->REMD Yes Analysis 6. Cluster & WHAM Analysis REMD->Analysis

Figure 2: The critical workflow for ensuring force field validity before expending computational resources on folding simulations.

References

  • Kang, Y. K., et al. (2021). "Exploring Helical Folding in Oligomers of Cyclopentane-Based

    
    -Amino Acids: A Computational Study." ChemistryOpen. Link
    
  • Lin, Y. S., et al. (2018).[2] "A critical assessment of force field accuracy against NMR data for cyclic peptides containing

    
    -amino acids." Journal of Chemical Theory and Computation. Link[2]
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Kuhlman, B., & Baker, D. (2000). "Native protein sequences are close to optimal for their structures." Proceedings of the National Academy of Sciences. Link

  • Case, D. A., et al. (2005). "The Amber biomolecular simulation programs." Journal of Computational Chemistry. Link

Sources

Safety Operating Guide

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic Acid: Proper Disposal Procedures

[1][2]

URGENT SAFETY NOTICE: Before handling (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid (often a key intermediate for neuraminidase inhibitors like Peramivir), verify the specific salt form (e.g., HCl salt CAS 134234-04-1 vs. Free Base).[1][2] While generally stable, the cyclopentene moiety presents specific reactivity risks (oxidation/polymerization) distinct from saturated amino acids.

Part 1: Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand its chemical behavior in a waste stream. It is an amphoteric, unsaturated cyclic amino acid .[1]

Physicochemical Properties & Waste Classification[2]
PropertySpecificationOperational Implication
Chemical Structure Contains a secondary alkene and a primary amine.[1][2][3]Reactivity Risk: The double bond is susceptible to oxidation.[1][2] The amine is incompatible with nitrosating agents.
Physical State Off-white to light brown solid.[1][2][4]Dust Hazard: High surface area increases inhalation risk and static discharge potential.[1][2]
Solubility Soluble in Water, Methanol.[1][2]Mobility: Readily enters aqueous waste streams; requires capture before drain disposal.[1][2]
Acidity (pKa) ~3.5 (COOH) and ~9.0 (NH2).[1][2]Buffering: Will alter the pH of unbuffered waste streams.[1][2]
RCRA Status Not P-listed or U-listed (40 CFR § 261.33).[1][2]Default Classification: Classify as "Non-Regulated Chemical Waste" unless mixed with listed solvents.[1][2] Recommended: Treat as Hazardous Organic Waste.
The "Why" Behind the Protocol (Causality)
  • Alkene Instability: The C=C double bond in the cyclopentene ring makes this compound more reactive than standard amino acids (like Proline). Do not mix with strong oxidizers (e.g., Chromic acid, Permanganates, Nitric Acid) in the waste container, as this can lead to exothermic cleavage of the ring and pressure buildup.

  • Nitrosamine Formation: As a primary amine, it must be segregated from nitrosating agents (e.g., Sodium Nitrite, Nitrosyl chloride) to prevent the formation of carcinogenic nitrosamines.

  • Zwitterionic Behavior: In aqueous solution, it exists as a zwitterion. It can precipitate unexpectedly if the pH of the waste container shifts drastically, potentially clogging waste lines or creating sludge.

Part 2: Waste Stream Segregation (Decision Matrix)[1]

Effective disposal starts with segregation at the bench. Use the following logic to determine the correct waste stream.

Visual Workflow: Disposal Decision Tree

DisposalLogicStartWaste Material ContainingThis compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidBinSolid Hazardous Waste Bin(Double Bagged)Solid->SolidBinLabel: IrritantSolventCheckSolvent Type?Liquid->SolventCheckOrgSolventOrganic SolventSolventCheck->OrgSolventAqueousAqueous SolutionSolventCheck->AqueousHalogenCheckHalogenated?OrgSolvent->HalogenCheckAqCheckContaminants?Aqueous->AqCheckHaloBinHalogenated Waste CarboyHalogenCheck->HaloBine.g., DCM, ChloroformNonHaloBinNon-Halogenated Waste CarboyHalogenCheck->NonHaloBine.g., MeOH, AcetoneAqHazContains Heavy Metalsor Toxic OrganicsAqCheck->AqHazYesAqpHCheck pH (Adjust to 6-9)AqCheck->AqpHNo (Pure Compound)DrainSanitary Sewer(ONLY if permitted by local EHS)AqpH->DrainRare ExceptionAqWasteAqueous Waste CarboyAqpH->AqWasteStandard Protocol

Caption: Logical flow for segregating this compound waste based on physical state and solvent composition.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Consumables)

Best For: Expired reagents, contaminated weighing boats, gloves, and filter paper.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations like "ACP acid").[1][2]

    • Hazards: Check "Irritant" and "Toxic" (Conservative classification for pharma intermediates).

  • Transfer:

    • Wear N95 mask or respirator to prevent inhalation of dust.

    • Double-bag the solid in clear polyethylene bags before placing it in the drum to minimize dust generation upon final incineration.

  • Final Disposal: Ship for High-Temperature Incineration . This ensures complete destruction of the cyclic alkene structure.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Best For: Filtrates from crystallization (often Methanol/Water mixtures).

  • Compatibility Check:

    • Self-Validating Step: Extract a 2 mL aliquot of the waste. Add 2 mL of the target waste carboy contents in a test tube. Observe for heat, bubbling, or precipitation for 5 minutes.

    • Pass: No reaction. Proceed.

    • Fail: Segregate into a separate "Non-Conforming" waste container.

  • pH Adjustment (If Aqueous):

    • If the solution is purely aqueous and acidic (pH < 4), neutralize with dilute NaOH to pH 6–8 before adding to a general aqueous waste drum. This prevents acid-catalyzed degradation of other wastes.[1]

  • Segregation:

    • High BTU Stream: If dissolved in Methanol/Ethanol, place in "Flammable/Non-Halogenated" waste.[1]

    • Halogenated Stream: If dissolved in DCM/Chloroform, place in "Halogenated" waste.[1]

  • Closure: Cap the carboy immediately. Do not leave funnels in the neck (prevents evaporation and inhalation hazards).

Part 4: Spill Response Workflow

In the event of a powder spill, immediate action is required to prevent respiratory exposure.

SpillResponseAssess1. Assess Volume& LocationPPE2. Don PPE(N95/P100, Nitrile Gloves, Goggles)Assess->PPEContain3. ContainmentCover with damp paper towelsto suppress dustPPE->ContainClean4. CleanupScoop into bag -> Wipe withWater/MethanolContain->CleanDispose5. DisposalLabel as Hazardous WasteClean->Dispose

Caption: Emergency response workflow for solid spills, prioritizing dust suppression.

Part 5: Regulatory Compliance & References

Regulatory Context (RCRA): Under 40 CFR § 261, this compound is not a specifically listed hazardous waste (F, K, P, or U lists).[1] However, as a pharmaceutical intermediate with biological activity (neuraminidase inhibition potential), it is industry best practice to manage it as Hazardous Waste rather than solid sanitary waste.[1]

Transport (DOT):

  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (if >5kg or specific ecotoxicity data exists). Otherwise: Non-regulated for transport (unless mixed with hazardous solvents).

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15938973 (Related Isomer Structure & Safety).[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1]

Personal protective equipment for handling (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

This guide defines the safety protocols for handling (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid , a critical chiral intermediate often utilized in the synthesis of neuraminidase inhibitors (e.g., Peramivir).

As a Senior Application Scientist, I must emphasize that while this compound is often classified as a standard laboratory irritant, its role as a bioactive pharmaceutical building block necessitates an elevated "precautionary principle" approach. We treat this material not just as a chemical reagent, but as a Potent Compound Intermediate .

Key Chemical Characteristics affecting Safety:

  • Physical State: Solid powder (High risk of airborne particulate generation).

  • Functional Groups: Primary amine (potential sensitizer/irritant) and carboxylic acid.

  • Zwitterionic Nature: High water solubility at neutral pH; difficult to extract from aqueous spills without pH adjustment.

Risk Assessment & Occupational Exposure Banding (OEB)

In the absence of a specific Occupational Exposure Limit (OEL) from OSHA or ACGIH for this specific isomer, we apply Occupational Exposure Banding (OEB) . Based on the structural alerts (primary amine, alkene unsaturation) and its pharmaceutical utility:

  • Assigned Band: OEB 3 (Estimated OEL: 10 – 100 µg/m³).

  • Primary Hazard: Inhalation of dust and respiratory sensitization.

  • Secondary Hazard: Severe eye irritation and skin sensitization.

Personal Protective Equipment (PPE) Matrix

The following PPE ensemble is mandatory for all handling tasks involving open powder manipulation.

PPE CategorySpecificationScientific Rationale
Respiratory N95 (Minimum) or P100 Half-Face RespiratorStandard surgical masks offer zero protection against sub-micron pharmaceutical dusts. N95 filters 95% of airborne particles >0.3 microns.
Hand Protection Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil)Permeation Resistance: Nitrile provides excellent resistance to organic amines. Double gloving creates a "breakthrough indicator" system—if the outer glove is compromised, the inner glove protects the skin during doffing.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for powders. Fine particulates can drift around glasses. Goggles seal the orbital area against dust ingress.
Body Tyvek® Lab Coat (Disposable) with Elastic CuffsCotton lab coats retain dust in the weave, creating a secondary exposure source in the breakroom/office. Tyvek repels particulates.

Operational Protocol: Safe Handling Workflow

Phase A: Engineering Controls (Pre-Work)

CRITICAL: Do NOT handle this material on an open benchtop.

  • Primary Containment: All weighing and transfer must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Airflow Check: Verify face velocity is between 80–100 fpm (feet per minute).

  • Static Control: Use an ionizing bar or anti-static gun inside the hood. Cyclic amino acids are prone to static charge, causing "powder fly" which increases inhalation risk.

Phase B: Weighing & Transfer (Step-by-Step)
  • Setup: Place a plastic waste bag and a damp wipe inside the hood before starting.

  • Gowning: Don PPE in the order: Lab coat

    
     Respirator 
    
    
    
    Goggles
    
    
    Gloves (taped to cuffs if high volume).
  • Transfer:

    • Open the stock container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Technique: Pouring powder creates a dust cloud. Use the spatula to gently transfer solid to the weigh boat.

  • Closing: Wipe the threads of the stock container with a dry Kimwipe before recapping to prevent friction between the cap and bottle (preventing cap seizing).

Phase C: Decontamination & Doffing
  • Gross Decon: Wipe the exterior of the weigh boat/flask with a damp wipe before removing it from the hood.

  • Waste Segregation: Place used spatulas and wipes directly into the solid waste bag inside the hood. Seal the bag before removal.

  • Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure skin never touches the outer glove surface.

Disposal & Emergency Response

Waste Disposal Strategy

Because this molecule is a zwitterion (containing both positive and negative charges internally), its solubility behavior complicates cleanup.

  • Solid Waste: Dispose of as Hazardous Organic Solid Waste (Incineration recommended). Do not trash.

  • Aqueous Spills:

    • Do not simply wipe with water; the zwitterion is highly soluble and will spread.

    • Protocol: Cover spill with an absorbent pad. Wet the pad with 10% Acetic Acid (to protonate the carboxylate) or Sodium Bicarbonate solution. This ensures the chemical is solubilized into the pad, not the bench surface.

    • Dispose of pads as hazardous waste.

Emergency First Aid
  • Eye Contact: Flush immediately for 15 minutes. The amine functionality can cause alkaline-like burns to the cornea.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

Visualized Safety Workflow

The following diagram illustrates the hierarchy of controls and procedural flow for handling this intermediate.

SafetyWorkflow cluster_Handling Active Handling (Inside Hood) Start START: Handling Request RiskAssess Risk Assessment (OEB 3 Protocol) Start->RiskAssess PPE Don PPE: Double Nitrile, N95, Goggles RiskAssess->PPE Hazards Identified EngCheck Engineering Check: Fume Hood > 80fpm PPE->EngCheck Weigh Weighing/Transfer (Anti-static measures) EngCheck->Weigh Safe to Proceed Decon Container Decon (Wipe down) Weigh->Decon Waste Disposal: Solid Organic Waste (Incineration) Decon->Waste Consumables End END: Doffing & Wash Decon->End Product Secured Waste->End

Figure 1: Operational workflow emphasizing the "Engineering First" approach to handling pharmaceutical intermediates.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134).[1][2][3] United States Department of Labor.

  • Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal. (Foundational text for OEB/OEL banding in pharma).
  • 3M Technical Data. (2020). Respiratory Protection for Pharmaceutical Manufacturing.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.